(R)-Glycidyl Trityl Ether
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-(trityloxymethyl)oxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20O2/c1-4-10-18(11-5-1)22(24-17-21-16-23-21,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15,21H,16-17H2/t21-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFSXUCMYFWZRAF-OAQYLSRUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](O1)COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60370312 | |
| Record name | (2R)-2-[(Triphenylmethoxy)methyl]oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60370312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65291-30-7 | |
| Record name | (2R)-2-[(Triphenylmethoxy)methyl]oxirane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=65291-30-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2R)-2-[(Triphenylmethoxy)methyl]oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60370312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to (R)-Glycidyl Trityl Ether: Structure, Properties, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
(R)-Glycidyl trityl ether is a valuable chiral building block in organic synthesis, prized for its role as a versatile intermediate in the development of enantiomerically pure pharmaceuticals.[1] Its structure, featuring a reactive epoxide ring and a bulky, protective trityl group, allows for stereospecific modifications, making it a key component in the synthesis of complex molecules with specific biological activities. This guide provides a comprehensive overview of the structure, properties, synthesis, and reactivity of this compound, with a focus on its applications in drug development.
Core Structure and Properties
This compound, systematically named (2R)-2-(trityloxymethyl)oxirane, possesses a well-defined three-dimensional structure that is crucial for its utility in asymmetric synthesis.[2] The trityl (triphenylmethyl) group serves as a sterically demanding protecting group for the primary alcohol of glycidol, preventing its participation in reactions while the epoxide ring undergoes nucleophilic attack. This protection can be selectively removed under acidic conditions.
Physicochemical Properties
The physical and chemical properties of this compound are summarized in the table below, providing essential data for its handling, storage, and use in experimental setups.
| Property | Value | References |
| Molecular Formula | C₂₂H₂₀O₂ | [3] |
| Molecular Weight | 316.39 g/mol | [3] |
| Appearance | White to light yellow crystal powder | [3] |
| Melting Point | 99-102 °C | |
| Boiling Point | 438.8 °C at 760 mmHg | |
| Density | 1.146 g/cm³ | [3] |
| Solubility | Almost transparent in hot methanol. Soluble in DMF (10 mg/ml) and DMSO (1 mg/ml). | [2][3] |
| CAS Number | 65291-30-7 | [2] |
Synthesis and Purification
The synthesis of this compound is typically achieved through the reaction of (R)-glycidol with trityl chloride in the presence of a base. The bulky trityl group selectively protects the primary hydroxyl group.
Experimental Protocol: Synthesis of this compound
Materials:
-
(R)-Glycidol
-
Trityl chloride (TrCl)
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (R)-glycidol (1.0 eq) in anhydrous dichloromethane.
-
Add anhydrous pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of trityl chloride (1.1 eq) in anhydrous DCM to the cooled mixture with stirring.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
Purification Protocol: Column Chromatography
-
Prepare a silica gel column using a slurry of silica in hexane.
-
Dissolve the crude this compound in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.
-
Load the dried silica with the adsorbed product onto the top of the column.
-
Elute the column with a gradient of ethyl acetate in hexane (e.g., starting with 100% hexane and gradually increasing the polarity to 5-10% ethyl acetate).
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a white to off-white solid.
Analytical Characterization
The purity and enantiomeric excess of this compound are critical for its use in pharmaceutical synthesis. Chiral High-Performance Liquid Chromatography (HPLC) is the method of choice for this analysis.
Experimental Protocol: Chiral HPLC Analysis
Instrumentation:
-
HPLC system with a UV detector
-
Chiral stationary phase column (e.g., Chiralcel OD-H or similar cellulose-based column)
Mobile Phase:
-
A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The exact ratio may need to be optimized for baseline separation.
Procedure:
-
Prepare a standard solution of this compound in the mobile phase at a known concentration (e.g., 1 mg/mL).
-
If available, prepare a solution of the racemic mixture to identify the retention times of both enantiomers.
-
Set the flow rate (e.g., 1.0 mL/min) and the UV detection wavelength (e.g., 254 nm).
-
Inject the sample onto the column and record the chromatogram.
-
The enantiomeric excess (e.e.) can be calculated from the peak areas of the two enantiomers using the formula: e.e. (%) = [ (Area_R - Area_S) / (Area_R + Area_S) ] x 100
Reactivity and Applications in Drug Development
The synthetic utility of this compound stems from the high reactivity of its epoxide ring towards a variety of nucleophiles. This ring-opening reaction proceeds with high regioselectivity, typically at the less sterically hindered carbon, and with inversion of stereochemistry, allowing for the creation of new stereocenters in a controlled manner.
Nucleophilic Ring-Opening Reactions
A common and important reaction is the ring-opening of the epoxide with amines, which leads to the formation of chiral amino alcohols. These are key structural motifs in many pharmaceuticals, including beta-blockers and antiviral agents.[3]
Experimental Protocol: Ring-Opening with an Amine
Materials:
-
This compound
-
Aniline (or other primary/secondary amine)
-
Ethanol (or other suitable solvent)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.
-
Add the amine nucleophile (e.g., aniline, 1.1 eq) to the solution.
-
Heat the reaction mixture to reflux and monitor its progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate eluent system to isolate the desired amino alcohol product.
Applications in Pharmaceutical Synthesis
This compound is a precursor in the synthesis of a variety of biologically active molecules. Its ability to introduce a chiral C3 synthon makes it invaluable in the construction of complex drug candidates.
-
Antiviral Agents: It is used in the synthesis of nucleotide analogs with activity against viruses like Herpes Simplex Virus 1 and 2.[3]
-
Antimalarial Compounds: It serves as a starting material for the synthesis of compounds with antimalarial properties.[2]
-
Glycerophospholipids: It is a key intermediate in the asymmetric synthesis of glycerophospholipids, which are important components of cell membranes.[2]
-
Beta-Blockers: The chiral amino alcohol products derived from its ring-opening are central to the structure of many beta-adrenergic blocking agents used to treat cardiovascular diseases.
Conclusion
This compound is a cornerstone chiral building block for modern pharmaceutical development. Its well-defined stereochemistry, coupled with the versatile reactivity of the epoxide moiety and the reliable protection afforded by the trityl group, provides chemists with a powerful tool for the stereoselective synthesis of complex and life-saving drugs. The detailed protocols and data presented in this guide are intended to facilitate its effective use in research and development settings.
References
An In-depth Technical Guide to (R)-Glycidyl Trityl Ether (CAS: 65291-30-7)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of (R)-Glycidyl Trityl Ether, a versatile chiral building block crucial in various fields of chemical synthesis, particularly in the development of pharmaceuticals and advanced materials. This document outlines its chemical and physical properties, safety information, and detailed experimental protocols for its key applications.
Core Properties and Safety Data
This compound, systematically named (2R)-2-[(triphenylmethoxy)methyl]oxirane, is a white to off-white crystalline solid.[1] Its chiral nature and the presence of a reactive epoxide ring make it a valuable intermediate in asymmetric synthesis.[1][2]
Physicochemical Data
| Property | Value | Reference(s) |
| CAS Number | 65291-30-7 | [1] |
| Molecular Formula | C₂₂H₂₀O₂ | [1] |
| Molecular Weight | 316.4 g/mol | [1][3] |
| Appearance | White to off-white powder/solid | [1] |
| Melting Point | 99-102 °C | [4] |
| Optical Rotation | [α]²⁰/D = +10° to +12° (c=1 in CHCl₃) | [1] |
| Purity | ≥98% | [3] |
| Solubility | Soluble in Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO).[3] | [3] |
Safety and Handling Information
This compound is classified as an irritant.[5] Appropriate personal protective equipment (PPE), including gloves and eye protection, should be worn when handling this compound.[5]
| Hazard Information | Details | Reference(s) |
| GHS Pictogram | GHS07 (Exclamation Mark) | |
| Signal Word | Warning | |
| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation) | [5] |
| Precautionary Statements | P264, P280, P302+P352, P305+P351+P338 | [5] |
| Storage | Store at room temperature or in a dry environment at 2-8°C.[1] | [1] |
Synthesis and Applications
This compound serves as a key precursor in the synthesis of complex molecules, including glycerophospholipids, and compounds with potential antiviral and antimalarial activities.[3] Its utility stems from the stereospecific ring-opening of the epoxide by various nucleophiles.[2]
Asymmetric Synthesis of Glycerophospholipids
A primary application of this compound is in the asymmetric synthesis of glycerophospholipids. The chirality of the starting material allows for the preparation of enantiomerically pure phospholipids, which are essential components of biological membranes. The general workflow involves the nucleophilic opening of the epoxide ring, followed by further functionalization.
Caption: Workflow for Glycerophospholipid Synthesis.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be achieved via the asymmetric epoxidation of allyl alcohol, followed by in-situ tritylation of the resulting glycidol.[2][6]
Materials:
-
Allyl alcohol
-
D-(-)-Diisopropyl tartrate (DIPT)
-
Titanium(IV) isopropoxide
-
Cumene hydroperoxide
-
Trityl chloride
-
Triethylamine
-
Trimethylphosphite
-
Dichloromethane (DCM)
-
Hexane
-
Ethyl acetate
Procedure:
-
The asymmetric epoxidation of allyl alcohol is carried out using a Sharpless catalyst system (titanium(IV) isopropoxide and D-(-)-DIPT) and cumene hydroperoxide in DCM at low temperatures.[6]
-
After the epoxidation is complete, the reaction is quenched with trimethylphosphite.[6]
-
Triethylamine and trityl chloride are then added to the reaction mixture for the in-situ tritylation of the glycidol.[6]
-
The reaction mixture is worked up with aqueous washes, and the organic layer is dried and concentrated.[6]
-
The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.[6]
Nucleophilic Ring-Opening with Thiols: Synthesis of Thioether Analogs
The epoxide ring of this compound readily undergoes ring-opening with various nucleophiles. The following protocol details the synthesis of a thioether analog, a key intermediate for thio-phosphatidylcholines.[2][6]
Materials:
-
This compound
-
Dodecyl mercaptan
-
n-Butyllithium
-
Tetrahydrofuran (THF), anhydrous
-
Methanol
-
Chloroform
Procedure:
-
Dissolve dodecyl mercaptan in anhydrous THF and cool in an ice bath.[6]
-
Add a catalytic amount of n-butyllithium to deprotonate the thiol.[6]
-
Add a solution of this compound in THF to the reaction mixture.[6]
-
Stir the reaction at room temperature and monitor for completion by thin-layer chromatography (TLC).[6]
-
Quench the reaction with methanol and concentrate the mixture.[6]
-
Extract the product with chloroform and wash with aqueous methanol.[6]
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography to obtain the 1-S-dodecyl-3-O-trityl-1-thio-sn-glycerol.[6]
Caption: Epoxide Ring-Opening with a Thiol Nucleophile.
Role in Antiviral and Antimalarial Drug Development
This compound is a valuable precursor for the synthesis of compounds with potential antiviral and antimalarial activities.[3] The chiral backbone provided by this starting material is incorporated into more complex molecules that are designed to interact with biological targets. For instance, it has been used in the synthesis of analogs of nucleosides that can act as chain terminators in viral replication.[3] While specific, detailed protocols for the synthesis of marketed drugs are proprietary, the general synthetic strategies involve the initial ring-opening of the epoxide followed by the attachment of a nucleobase or other pharmacophoric groups.
Conclusion
This compound is a cornerstone chiral building block for the stereoselective synthesis of a wide range of complex organic molecules. Its well-defined stereochemistry and the reactivity of its epoxide ring provide a reliable platform for constructing key intermediates in the development of novel therapeutics and advanced materials. The experimental protocols provided herein offer a foundation for researchers to utilize this versatile compound in their synthetic endeavors.
References
- 1. chemimpex.com [chemimpex.com]
- 2. A facile asymmetric synthesis of glycerol phospholipids via tritylglycidol prepared by the asymmetric epoxidation of allyl alcohol. Thiolester and thioether analogs of phosphatidylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. (R)-(+)-Trityl glycidyl ether | 65291-30-7 [chemicalbook.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. stewarthendrickson.com [stewarthendrickson.com]
An In-depth Technical Guide to the Physical Properties of (R)-Glycidyl Trityl Ether
For Researchers, Scientists, and Drug Development Professionals
(R)-Glycidyl trityl ether, a chiral epoxide, serves as a critical building block in modern organic synthesis. Its unique structural combination of a bulky trityl protecting group and a reactive epoxide ring makes it a valuable intermediate for introducing chirality in the synthesis of complex molecules, including pharmaceuticals and biologically active compounds.[1] This guide provides a comprehensive overview of its core physical properties, outlines standard experimental protocols for their determination, and illustrates its fundamental role in synthetic chemistry.
Core Physical and Chemical Properties
This compound is a white to light yellow crystalline powder under standard conditions.[1][2][3][4][5] The presence of the triphenylmethyl (trityl) group imparts significant steric bulk and lipophilicity, while the glycidyl moiety provides a site for stereospecific ring-opening reactions.
Quantitative Physical Data
The key physical properties of this compound are summarized in the table below. These values are essential for designing synthetic procedures, purification processes, and for ensuring safe handling and storage.
| Property | Value | Source(s) |
| Molecular Formula | C₂₂H₂₀O₂ | [1][2][4] |
| Molecular Weight | 316.39 g/mol | [1][2][3] |
| Melting Point | 99 - 103 °C | [1][2][5][6][7] |
| Boiling Point | 438.8 °C (at 760 mmHg) | [1][6] |
| Density | 1.146 g/cm³ (Predicted) | [1][2][3] |
| Refractive Index | 1.602 | [1][3][8] |
| Flash Point | 164.8 °C | [1][3][6] |
| Vapor Pressure | 1.73 x 10⁻⁷ mmHg (at 25 °C) | [1][3][8] |
| Optical Rotation | [α]²⁰/D = +10.5° (c=1 in CHCl₃) | [2][3][4] |
Solubility Profile
Qualitative and quantitative solubility data are crucial for reaction setup, workup, and purification techniques like recrystallization and chromatography.
| Solvent | Solubility | Source(s) |
| Hot Methanol | Almost transparent | [1][2][3][8] |
| Dimethylformamide (DMF) | 10 mg/mL | [9] |
| Dimethyl Sulfoxide (DMSO) | 1 mg/mL | [9] |
| Chloroform | Soluble (used for optical rotation) | [2][3][4] |
Experimental Protocols for Property Determination
While the specific experimental reports for the above data are not publicly detailed, the following section outlines the standard laboratory protocols used to determine these key physical properties for solid organic compounds.
Melting Point Determination (Capillary Method)
The melting point is a critical indicator of purity.[10] The capillary method is the most common technique.[11][12]
-
Sample Preparation : A small amount of the dry, finely powdered this compound is packed into a thin-walled glass capillary tube (sealed at one end) to a height of 2-3 mm.[13][14]
-
Apparatus Setup : The capillary tube is placed in a heating block apparatus (e.g., Mel-Temp) or attached to a thermometer and immersed in an oil bath within a Thiele tube.[7][15] The Thiele tube design uses convection to ensure uniform heating.[8][9]
-
Heating and Observation : The sample is heated at a controlled, slow rate (typically 1-2 °C per minute) near the expected melting point.[16]
-
Data Recording : Two temperatures are recorded to define the melting range: the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a transparent liquid.[6][16] A narrow melting range is indicative of high purity.
Modern automated systems, including those using Differential Scanning Calorimetry (DSC), can also be used for highly accurate melting point determination by measuring the heat flow required to melt the sample compared to a reference.[17][18][19]
Boiling Point Determination (Siwoloboff's Method)
Due to its high boiling point and solid state at room temperature, determining the boiling point of this compound requires specialized micro-scale techniques. The Siwoloboff method is suitable for small sample quantities.[1][8]
-
Sample Preparation : A small amount of the sample is placed in a fusion tube (a small test tube).
-
Capillary Insertion : A standard melting point capillary tube is sealed at one end. The sealed capillary is then placed, open-end down, into the fusion tube containing the sample.[1][4]
-
Apparatus Setup : The fusion tube assembly is attached to a thermometer and heated in a suitable apparatus, such as a Thiele tube.[8]
-
Heating and Observation : The apparatus is heated until a rapid and continuous stream of bubbles emerges from the inverted capillary.[4]
-
Data Recording : The heat source is removed. The boiling point is the temperature at which the bubbling stops and the liquid is drawn up into the capillary tube.[1][8]
Density Determination (Gas Pycnometry)
For solid powders, gas pycnometry provides a highly accurate measurement of skeletal density, excluding pore volumes accessible to the gas.[2][20] Helium is typically used as the displacement gas due to its small atomic size and inert nature.[2][21][22]
-
Sample Preparation : A precisely weighed sample of this compound is placed into the sample chamber of the pycnometer.
-
Measurement Cycle : The instrument operates based on Boyle's Law. The sample chamber is pressurized with helium to a target pressure. A valve is then opened, allowing the gas to expand into a second, calibrated reference chamber of known volume.
-
Pressure Reading : The pressure drop resulting from this expansion is accurately measured.
-
Calculation : Using the known volumes of the sample and reference chambers and the measured pressures, the instrument automatically calculates the volume of the solid sample (i.e., the volume of displaced gas). The density is then calculated by dividing the sample's mass by its measured volume.[20][21]
Refractive Index Measurement (Abbe Refractometer)
The refractive index of a solid is typically measured by melting the sample and applying the resulting liquid to the prism of an Abbe refractometer. This instrument works on the principle of measuring the critical angle of refraction.[23][24]
-
Sample Preparation : A small amount of this compound is melted on a hot plate.
-
Instrument Setup : The prisms of the Abbe refractometer are cleaned and brought to a constant temperature (e.g., 20.0 °C) using a circulating water bath, as refractive index is temperature-dependent.[24][25]
-
Sample Application : A few drops of the molten sample are applied to the surface of the lower prism. The two prisms are then closed to create a thin film of the liquid.
-
Measurement : The user looks through the eyepiece and adjusts the instrument until the boundary between the light and dark fields aligns with the crosshairs. Dispersion may be corrected using a compensation knob.[23]
-
Data Recording : The refractive index is read directly from the instrument's calibrated scale.[23]
Synthetic Utility Workflow
This compound is not typically involved in biological signaling pathways itself; rather, it is a precursor used to synthesize molecules that are.[9] Its primary chemical utility stems from the regioselective and stereospecific ring-opening of the epoxide by various nucleophiles. This reaction allows for the installation of a chiral 1,2-propanediol unit, a common motif in many biologically active molecules.
The following diagram illustrates the logical workflow of its application in synthesis.
Caption: Synthetic workflow of this compound.
References
- 1. Siwoloboff method - Wikipedia [en.wikipedia.org]
- 2. measurlabs.com [measurlabs.com]
- 3. Ebulliometer - Wikipedia [en.wikipedia.org]
- 4. Determination of Boiling Point Using Siwoloboff's Method Instructions: D.. [askfilo.com]
- 5. modern-physics.org [modern-physics.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Thiele tube - Sciencemadness Wiki [sciencemadness.org]
- 8. Thiele tube - Wikipedia [en.wikipedia.org]
- 9. labcomercial.com [labcomercial.com]
- 10. SSERC | Melting point determination [sserc.org.uk]
- 11. thinksrs.com [thinksrs.com]
- 12. westlab.com [westlab.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. cdn.juniata.edu [cdn.juniata.edu]
- 15. timstar.co.uk [timstar.co.uk]
- 16. jk-sci.com [jk-sci.com]
- 17. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 18. Differential Scanning Calorimetry (DSC) Testing of Materials - Applus DatapointLabs [datapointlabs.com]
- 19. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 20. uspbpep.com [uspbpep.com]
- 21. Gas pycnometer - Wikipedia [en.wikipedia.org]
- 22. merlin-pc.com [merlin-pc.com]
- 23. refractometer.pl [refractometer.pl]
- 24. hinotek.com [hinotek.com]
- 25. photonics.com [photonics.com]
Navigating the Spectroscopic Landscape of (R)-Glycidyl Trityl Ether: A Technical Guide to NMR Analysis
For Researchers, Scientists, and Drug Development Professionals
(R)-Glycidyl trityl ether is a valuable chiral building block in synthetic organic chemistry, particularly in the synthesis of pharmaceuticals and other complex molecules. Its stereochemistry and reactive epoxide group make it a versatile intermediate. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and purity assessment of this compound. This technical guide provides a comprehensive overview of the NMR analysis of this compound, including predicted spectroscopic data, detailed experimental protocols, and visual workflows to aid in research and development.
While a publicly available, fully assigned experimental NMR spectrum for this compound is not readily found in the literature, a Certificate of Analysis for a commercial sample confirms that its ¹H NMR spectrum is "Consistent with structure"[1]. Based on the known chemical shifts of analogous compounds, a predicted NMR data set can be formulated to guide researchers in their analytical endeavors.
Predicted Spectroscopic Data for this compound
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on the analysis of similar structures, including glycidyl ethers and molecules containing trityl and epoxide moieties.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| Trityl-H (aromatic) | 7.20 - 7.50 | Multiplet | |
| H-1 (CH) | 3.15 - 3.25 | Multiplet | |
| H-2a (CH₂) | 3.35 - 3.45 | Doublet of doublets | |
| H-2b (CH₂) | 3.70 - 3.80 | Doublet of doublets | |
| H-3a (CH₂) | 2.75 - 2.85 | Doublet of doublets | |
| H-3b (CH₂) | 2.55 - 2.65 | Doublet of doublets |
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| Trityl-C (quaternary) | 86.0 - 87.0 |
| Trityl-C (aromatic, C-ipso) | 143.0 - 144.0 |
| Trityl-C (aromatic, CH) | 127.0 - 130.0 |
| C-1 (CH) | 50.0 - 51.0 |
| C-2 (CH₂) | 70.0 - 71.0 |
| C-3 (CH₂) | 44.0 - 45.0 |
Experimental Protocols for NMR Analysis
A standardized protocol is crucial for obtaining high-quality, reproducible NMR spectra. The following section details the methodology for sample preparation and data acquisition for the NMR analysis of this compound.
Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR analysis.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Deuterated chloroform (CDCl₃) is a common choice for similar compounds.
-
Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.
-
Transfer: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.
-
Internal Standard: For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added to the solvent.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.
NMR Data Acquisition
-
Instrumentation: Utilize a high-resolution NMR spectrometer, typically with a field strength of 300 MHz or higher for better signal dispersion.
-
Tuning and Shimming: Tune the probe to the appropriate frequencies for ¹H and ¹³C nuclei. Perform automated or manual shimming to optimize the magnetic field homogeneity and obtain sharp spectral lines.
-
¹H NMR Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment is typically used.
-
Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-10 ppm).
-
Acquisition Time: Typically 2-4 seconds.
-
Relaxation Delay: A delay of 1-5 seconds between pulses to allow for full relaxation of the protons.
-
Number of Scans: 8 to 16 scans are usually sufficient for a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Sequence: A proton-decoupled pulse sequence is used to simplify the spectrum and enhance the signal-to-noise ratio.
-
Spectral Width: A wider spectral width is needed for carbon nuclei (e.g., 0-160 ppm).
-
Acquisition Time: Typically 1-2 seconds.
-
Relaxation Delay: A delay of 2-5 seconds.
-
Number of Scans: A larger number of scans (e.g., 128 to 1024 or more) is required due to the lower natural abundance of the ¹³C isotope.
-
-
Data Processing:
-
Fourier Transform: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
-
Phasing and Baseline Correction: Manually or automatically correct the phase and baseline of the spectrum.
-
Referencing: Calibrate the chemical shift scale using the signal from the internal standard (TMS at 0.00 ppm) or the residual solvent peak.
-
Integration and Peak Picking: Integrate the signals to determine the relative number of protons and identify the precise chemical shifts of the peaks.
-
Visualizing the NMR Analysis Workflow and Molecular Structure
To further clarify the process and the molecular structure for NMR interpretation, the following diagrams are provided.
References
An In-depth Technical Guide to the Chirality of (R)-Glycidyl Trityl Ether
For Researchers, Scientists, and Drug Development Professionals
(R)-Glycidyl trityl ether is a valuable chiral building block in modern organic synthesis, particularly in the development of pharmaceuticals. Its stereochemical purity is paramount, as the biological activity of many drugs is intrinsically linked to their three-dimensional structure. This guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of this compound, with a focus on the critical role of its chirality in the synthesis of bioactive molecules.
Core Chemical and Physical Properties
This compound, also known as (R)-2-(triphenylmethoxymethyl)oxirane, is a white to off-white crystalline powder.[1][2] Its key physicochemical properties are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₂₂H₂₀O₂ | [2] |
| Molecular Weight | 316.4 g/mol | [2] |
| CAS Number | 65291-30-7 | [2] |
| Appearance | White to off-white powder | [2] |
| Melting Point | 99-102 °C | [1][3] |
| Boiling Point | 438.8 °C at 760 mmHg | [1] |
| Optical Rotation | [α]²⁰D = +10° to +12° (c=1 in CHCl₃) | [2] |
| Purity | ≥98% | [4] |
| Solubility | Soluble in DMF (10 mg/ml) and DMSO (1 mg/ml) | [4] |
The Significance of Chirality in Drug Development
Chirality plays a pivotal role in the efficacy and safety of many pharmaceutical compounds. Enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles due to their stereospecific interactions with chiral biological targets such as enzymes and receptors. One enantiomer may elicit the desired therapeutic effect, while the other may be inactive or even cause adverse effects. Therefore, the synthesis of enantiomerically pure drugs is a critical aspect of modern drug development.
This compound serves as a key chiral synthon, providing a stereochemically defined three-carbon unit for the construction of complex molecules. Its (R)-configuration is transferred to the final product, ensuring the desired stereochemistry and, consequently, the intended biological activity.
Experimental Protocols
Enantioselective Synthesis of this compound
A well-established method for the enantioselective synthesis of this compound is the Sharpless asymmetric epoxidation of allyl alcohol, followed by in situ tritylation of the resulting (R)-glycidol.
Workflow for the Synthesis of this compound
Detailed Protocol:
-
Asymmetric Epoxidation: In a round-bottom flask, a solution of titanium(IV) isopropoxide and (+)-diethyl tartrate in dichloromethane is cooled to -20°C. tert-Butyl hydroperoxide is added, followed by the slow addition of allyl alcohol. The reaction mixture is stirred at -20°C for several hours until the epoxidation is complete.
-
In situ Tritylation: The reaction is cooled to 0°C, and a solution of trityl chloride in dichloromethane and pyridine is added. The mixture is allowed to warm to room temperature and stirred overnight.
-
Workup and Purification: The reaction is quenched with water, and the organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield pure this compound.
Chiral HPLC Analysis for Enantiomeric Purity
The enantiomeric excess (e.e.) of this compound is crucial and can be determined by chiral High-Performance Liquid Chromatography (HPLC).
Workflow for Chiral HPLC Analysis
Detailed Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Chiral Stationary Phase: A polysaccharide-based chiral column, such as Chiralcel OD-H (cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel).
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Procedure: A solution of this compound in the mobile phase is injected into the HPLC system. The two enantiomers will have different retention times, allowing for their separation and quantification. The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram.
Application in the Synthesis of Beta-Blockers
This compound is a key intermediate in the enantioselective synthesis of (S)-β-blockers, such as (S)-atenolol and (S)-propranolol. The (R)-configuration of the glycidyl ether dictates the (S)-configuration of the resulting β-blocker, which is the more active enantiomer.
The synthesis involves the nucleophilic ring-opening of the epoxide in this compound by a substituted phenoxide, followed by deprotection of the trityl group and reaction with an amine (e.g., isopropylamine).
Beta-Adrenergic Signaling Pathway and the Action of (S)-Propranolol
Beta-blockers exert their therapeutic effects by antagonizing β-adrenergic receptors, thereby inhibiting the downstream signaling cascade initiated by catecholamines like epinephrine and norepinephrine. The following diagram illustrates the β₁-adrenergic signaling pathway and the inhibitory action of (S)-propranolol.
Conclusion
This compound is a cornerstone chiral building block in asymmetric synthesis, enabling the stereocontrolled preparation of a wide range of biologically active molecules. A thorough understanding of its chemical properties, enantioselective synthesis, and methods for verifying its chiral purity is essential for its effective application in drug discovery and development. The use of this compound in the synthesis of (S)-β-blockers exemplifies the critical importance of chirality in modern medicine, where precise control over the three-dimensional structure of a drug molecule is directly linked to its therapeutic efficacy and safety.
References
- 1. HSV-1 DNA Replication—Coordinated Regulation by Viral and Cellular Factors [mdpi.com]
- 2. Nucleoside Analogues - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. HIV-1 Polymerase Inhibition by Nucleoside Analogs: Cellular- and Kinetic Parameters of Efficacy, Susceptibility and Resistance Selection | PLOS Computational Biology [journals.plos.org]
- 4. caymanchem.com [caymanchem.com]
An In-depth Technical Guide to the Synthetic Pathways for Preparing (R)-Glycidyl Trityl Ether
For Researchers, Scientists, and Drug Development Professionals
(R)-Glycidyl trityl ether is a valuable chiral building block in organic synthesis, particularly in the preparation of pharmaceuticals and other biologically active molecules. Its utility stems from the presence of a reactive epoxide ring and a bulky trityl protecting group on a stereodefined three-carbon unit. This guide provides a detailed overview of the primary synthetic routes to this compound, complete with experimental protocols, quantitative data, and visual representations of the synthetic workflows.
Introduction
The synthesis of enantiomerically pure compounds is a cornerstone of modern drug development and materials science. This compound serves as a key intermediate, allowing for the introduction of a chiral glyceryl moiety into a target molecule. The trityl group provides steric protection for the primary alcohol, enabling selective reactions at the epoxide. This guide will focus on two principal and reliable synthetic pathways for the preparation of this important compound.
Synthetic Pathways
There are two primary and well-established synthetic pathways for the preparation of this compound:
-
Direct Tritylation of (R)-Glycidol: This is the most straightforward approach, involving the direct protection of the primary hydroxyl group of commercially available (R)-glycidol with a trityl group.
The following sections will provide detailed experimental protocols and data for each of these pathways.
Pathway 1: Direct Tritylation of (R)-Glycidol
This pathway involves a single chemical transformation: the etherification of (R)-glycidol with trityl chloride in the presence of a base.
Diagram 1: Synthetic pathway for the direct tritylation of (R)-Glycidol.
Experimental Protocol: Tritylation of (R)-Glycidol
-
Materials:
-
(R)-Glycidol
-
Trityl chloride (TrCl)
-
Triethylamine (TEA) or Pyridine
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
-
-
Procedure:
-
To a solution of (R)-glycidol (1.0 equivalent) in anhydrous DCM or THF, add triethylamine (1.2-1.5 equivalents) or pyridine (as solvent and base).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add trityl chloride (1.1-1.2 equivalents) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford this compound as a white to off-white solid.
-
Quantitative Data for Pathway 1
| Parameter | Value/Condition |
| Starting Material | (R)-Glycidol |
| Reagents | Trityl chloride, Triethylamine/Pyridine |
| Solvent | Dichloromethane (DCM) or Tetrahydrofuran (THF) |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 12 - 24 hours |
| Typical Yield | 80 - 95% |
| Enantiomeric Excess (e.e.) | >98% (dependent on starting material purity) |
Pathway 2: Two-Step Synthesis from (R)-(-)-3-Chloro-1,2-propanediol
This pathway is an excellent alternative when starting from the more readily available (R)-(-)-3-chloro-1,2-propanediol. It involves an initial intramolecular cyclization to form (R)-glycidol, followed by the tritylation step as described in Pathway 1.
Diagram 2: Two-step synthetic pathway starting from (R)-(-)-3-Chloro-1,2-propanediol.
Experimental Protocol: Synthesis of (R)-Glycidol from (R)-(-)-3-Chloro-1,2-propanediol[1]
-
Materials:
-
(R)-3-chloro-1,2-propanediol
-
Sodium hydroxide (NaOH) or Potassium carbonate (K₂CO₃)
-
Ethanol or Dichloromethane (DCM)
-
Diatomaceous earth (for filtration if using K₂CO₃)
-
-
Procedure (using NaOH in Ethanol): [1]
-
Dissolve (R)-3-chloro-1,2-propanediol (1.0 equivalent) in ethanol.
-
Cool the solution to 0-5 °C.
-
Slowly add a solution of sodium hydroxide (1.0 equivalent) in water or ethanol, maintaining the temperature between 0-5 °C.
-
Stir the reaction mixture at this temperature for 2 hours.
-
Filter the reaction mixture to remove the precipitated sodium chloride.
-
Carefully concentrate the filtrate under reduced pressure at a low temperature (e.g., <40 °C) to obtain crude (R)-glycidol, which can be used directly in the next step or purified by distillation.
-
-
Procedure (using K₂CO₃ in DCM): [1]
-
Dissolve (R)-3-chloro-1,2-propanediol (1.0 equivalent) in dichloromethane.
-
Add potassium carbonate (3.5 equivalents) to the solution.
-
Stir the mixture vigorously at room temperature for 18 hours.
-
Filter the reaction mixture through a pad of diatomaceous earth.
-
Concentrate the filtrate under reduced pressure to yield (R)-glycidol.
-
Quantitative Data for Pathway 2, Step 1
| Parameter | Method with NaOH | Method with K₂CO₃ |
| Starting Material | (R)-3-chloro-1,2-propanediol | (R)-3-chloro-1,2-propanediol |
| Base | Sodium hydroxide | Potassium carbonate |
| Solvent | Ethanol | Dichloromethane |
| Reaction Temperature | 0 - 5 °C | Room Temperature |
| Reaction Time | 2 hours | 18 hours |
| Typical Yield | High | 88%[1] |
| Enantiomeric Excess (e.e.) | Maintained from starting material | 96% (from 96% e.e. starting material)[1] |
The (R)-glycidol obtained from this step can then be tritylated using the protocol described in Pathway 1.
Characterization of this compound
Proper characterization of the final product is crucial to ensure its purity and identity.
Physical Properties
| Property | Value |
| Appearance | White to off-white crystalline powder |
| Molecular Formula | C₂₂H₂₀O₂ |
| Molecular Weight | 316.40 g/mol |
| Melting Point | 99-102 °C |
| Optical Rotation | [α]²⁰/D +10 to +12° (c=1 in CHCl₃) |
Spectroscopic Data
-
¹H NMR (CDCl₃, 300-500 MHz) δ (ppm): 7.48-7.20 (m, 15H, Ar-H), 3.35 (dd, J = 11.0, 3.0 Hz, 1H), 3.20 (dd, J = 11.0, 5.5 Hz, 1H), 3.15-3.10 (m, 1H), 2.80 (dd, J = 5.0, 4.0 Hz, 1H), 2.60 (dd, J = 5.0, 2.5 Hz, 1H).
-
¹³C NMR (CDCl₃, 75-125 MHz) δ (ppm): 144.0, 128.7, 127.8, 127.0, 86.8, 70.8, 51.0, 44.8.
-
IR (KBr, cm⁻¹): 3050, 2920, 1490, 1450, 1100, 750, 700.
-
Mass Spectrometry (ESI-MS): m/z 317.1 [M+H]⁺.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Diagram 3: General experimental workflow for the synthesis of this compound.
Conclusion
The synthetic pathways outlined in this technical guide provide reliable and efficient methods for the preparation of this compound. The choice between the direct tritylation of (R)-glycidol and the two-step synthesis from (R)-(-)-3-chloro-1,2-propanediol will depend on the availability and cost of the starting materials. The provided experimental protocols and quantitative data serve as a valuable resource for researchers and professionals in the fields of organic synthesis and drug development, facilitating the synthesis of this important chiral building block. Careful execution of the described procedures and thorough characterization of the final product are essential for obtaining high-purity this compound for use in subsequent synthetic applications.
References
The Strategic Application of the Trityl Protecting Group in Glycidyl Ether Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The trityl (triphenylmethyl, Tr) group is a cornerstone in the synthetic chemist's toolkit, prized for its steric bulk and acid lability. In the context of glycidyl ethers, the trityl group offers a robust method for the selective protection of the primary hydroxyl group, enabling a wide range of subsequent chemical transformations of the reactive epoxide ring. This technical guide provides an in-depth exploration of the role of the trityl protecting group in glycidyl ether chemistry, complete with quantitative data, detailed experimental protocols, and workflow visualizations to support research and development in the pharmaceutical and chemical industries.
Core Principles of Trityl Protection
The trityl group's efficacy stems from its large size, which preferentially shields the less sterically hindered primary hydroxyl group of a diol, such as the precursor to a glycidyl ether.[1] This selective protection is crucial in multi-step syntheses, preventing unwanted side reactions. The trityl ether linkage is stable under a variety of conditions, including basic, oxidative, and reductive environments, but is readily cleaved under mild acidic conditions.[1][2] This orthogonality allows for selective deprotection without disturbing other protecting groups, a key advantage in the synthesis of complex molecules.[2]
Quantitative Data on Trityl Protection and Deprotection
The efficiency of the tritylation and detritylation reactions is critical for the overall yield of a synthetic pathway. The following tables summarize quantitative data for these reactions on various alcohol substrates, providing a comparative overview of reaction conditions and outcomes.
| Substrate | Protecting Group Reagent & Conditions | Product | Yield of 1°-Monoprotected Product |
| Diol | Trityl chloride, Pyridine, DMAP (cat.), CH₂Cl₂ | 1-O-Trityl ether | ~40-85% |
| Methyl α-D-glucopyranoside | Trityl chloride (1.1-1.2 eq), Anhydrous pyridine, rt, 12-24h | Methyl 6-O-trityl-α-D-glucopyranoside | High |
| Benzyl alcohol | Triphenylmethanol, MCM-41-SO₃H, Solvent-free, Ball-milling, rt | Benzyl trityl ether | High |
| 4-Methylbenzyl alcohol | Triphenylmethanol, MCM-41-SO₃H, Solvent-free, Ball-milling, rt | 4-Methylbenzyl trityl ether | High |
| 4-Chlorobenzyl alcohol | Triphenylmethanol, MCM-41-SO₃H, Solvent-free, Ball-milling, rt | 4-Chlorobenzyl trityl ether | High |
| Substrate | Deprotection Reagent & Conditions | Product | Yield |
| Trityl-protected alcohol | Formic acid (10% v/v), CH₂Cl₂, rt | Alcohol | High |
| Methyl 6-O-trityl-α-D-glucopyranoside | 80% aqueous acetic acid, 60-80°C, 2-4h | Methyl α-D-glucopyranoside | High |
| Benzyl trityl ether | MCM-41-SO₃H, Wet CH₃CN, rt | Benzyl alcohol | Quantitative |
| 4-Methylbenzyl trityl ether | MCM-41-SO₃H, Wet CH₃CN, rt | 4-Methylbenzyl alcohol | Quantitative |
| 4-Chlorobenzyl trityl ether | MCM-41-SO₃H, Wet CH₃CN, rt | 4-Chlorobenzyl alcohol | Quantitative |
Experimental Protocols
Detailed and reliable experimental procedures are essential for the successful application of protecting group strategies. The following protocols provide step-by-step guidance for the tritylation of a generic primary alcohol, analogous to the precursor of a glycidyl ether, and the subsequent deprotection of the trityl ether.
Protocol 1: Selective Protection of a Primary Alcohol as a Trityl Ether
Objective: To selectively protect a primary hydroxyl group in the presence of other functional groups using trityl chloride.
Materials:
-
Alcohol (1.0 equiv)
-
Anhydrous Pyridine
-
Trityl chloride (TrCl) (1.1 - 1.5 equiv)
-
4-Dimethylaminopyridine (DMAP, catalytic)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve the alcohol (1.0 eq) in anhydrous pyridine.
-
Add trityl chloride (1.1 - 1.5 eq) and a catalytic amount of DMAP to the solution.[2]
-
Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the addition of methanol.
-
Remove the solvents under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous NaHCO₃ solution, followed by brine.[3]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to afford the desired trityl ether.
Protocol 2: Deprotection of a Trityl Ether
Objective: To remove the trityl protecting group under mild acidic conditions.
Materials:
-
Trityl-protected alcohol
-
Formic acid (88% or higher)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous NaHCO₃ solution
Procedure:
-
Dissolve the trityl ether in dichloromethane.
-
Add a solution of formic acid in dichloromethane (e.g., 10% v/v).[3]
-
Stir the reaction at room temperature and monitor by TLC; deprotection is typically rapid.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Separate the layers and extract the aqueous layer with dichloromethane.
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to yield the deprotected alcohol.
Application in Drug Development: Synthesis of β-Blockers
Trityl-protected glycidyl ethers are valuable intermediates in the synthesis of pharmaceuticals, such as β-blockers. The following workflow illustrates the synthesis of propranolol, a widely used β-blocker, where a glycidyl ether intermediate is key.[4]
Caption: Synthesis of Propranolol via a Glycidyl Ether Intermediate.
In a more complex synthesis requiring selective protection, a trityl group could be employed on a precursor to the glycidyl ether. The following diagram illustrates a generalized workflow for such a process.
Caption: Generalized Workflow for Utilizing Trityl-Protected Glycidyl Ether.
Conclusion
The trityl protecting group plays a pivotal role in the strategic synthesis of complex molecules derived from glycidyl ethers. Its steric bulk allows for the selective protection of primary hydroxyls, while its acid lability provides a convenient and orthogonal deprotection strategy. The reliable and high-yielding nature of trityl protection and deprotection reactions makes it an invaluable tool for researchers and drug development professionals. The experimental protocols and workflows provided in this guide offer a practical framework for the application of trityl-protected glycidyl ethers in the advancement of chemical synthesis and pharmaceutical innovation.
References
(R)-Glycidyl Trityl Ether: A Comprehensive Technical Guide to its Applications in Research and Development
(R)-Glycidyl trityl ether (R-GTE) is a versatile chiral building block widely employed in the synthesis of complex molecules for the pharmaceutical, and polymer chemistry sectors. Its unique structure, featuring a reactive epoxide ring, a stereodefined center, and a bulky trityl protecting group, makes it an invaluable tool for introducing chirality and enabling specific chemical transformations. This technical guide provides an in-depth review of the core applications of (R)-GTE, complete with quantitative data, detailed experimental protocols, and visualizations of key chemical and biological processes.
Core Properties and Specifications
This compound is a white to off-white powder with the following key properties:
| Property | Value | Reference |
| Synonyms | (R)-Glycidyl triphenylmethyl ether, (R)-2-(Triphenylmethoxymethyl)oxirane | [1] |
| CAS Number | 65291-30-7 | [1] |
| Molecular Formula | C₂₂H₂₀O₂ | [1] |
| Molecular Weight | 316.4 g/mol | [1] |
| Purity | ≥ 99% (Chiral HPLC, HPLC) | [1] |
| Optical Rotation | [α]²⁰D = +10 to +12° (c=1 in CHCl₃) | [1] |
| Appearance | White to off-white powder | [1] |
| Storage | Room Temperature | [1] |
Applications in Pharmaceutical Synthesis
The chirality and reactive epoxide moiety of (R)-GTE make it a crucial intermediate in the asymmetric synthesis of various bioactive molecules, including antiviral agents, and beta-blockers.
Synthesis of Antiviral Nucleoside Analogs
(R)-GTE is a key precursor for the synthesis of chiral side chains of nucleoside analogs with potential antiviral activity. A notable example is its use in the preparation of N9-[3-fluoro-2-(phosphonomethoxy)propyl] (FPMP) derivatives of purine bases. These compounds have been evaluated for their anti-HIV and anti-Moloney murine sarcoma virus (MSV) activity. While the direct synthesis starting from (R)-GTE is a common strategy, detailed quantitative data for a specific antiviral agent's multi-step synthesis is often proprietary. However, the general synthetic approach involves the nucleophilic opening of the epoxide ring of a derivative of (R)-glycidol by a purine base.
Synthesis of Chiral Beta-Blockers
Chiral beta-adrenergic blocking agents, or beta-blockers, are a critical class of drugs for managing cardiovascular diseases. The therapeutic efficacy of many beta-blockers resides primarily in the (S)-enantiomer. For instance, (S)-propranolol is significantly more potent than its (R)-enantiomer. A common strategy for the synthesis of (S)-beta-blockers involves the use of chiral epoxides.
A representative synthesis of (S)-propranolol can be achieved through the kinetic resolution of a racemic glycidyl ether intermediate. While not a direct use of (R)-GTE as a starting material, this method highlights the importance of chiral epoxides in this application.
Table 1: Synthesis of (S)-Propranolol via Kinetic Resolution
| Step | Reactants | Reagents/Conditions | Product | Yield | Enantiomeric Excess (ee) | Reference |
| 1 | α-Naphthol, (±)-Epichlorohydrin | K₂CO₃, 2-butanone, 75°C, 3h | (±)-α-Naphthyl glycidyl ether | 96% | - | [2] |
| 2 | (±)-α-Naphthyl glycidyl ether | Isopropylamine, reflux, 1h | (±)-Propranolol | 92% | - | [2] |
| 3 | (±)-α-Naphthyl glycidyl ether | Zn(NO₃)₂/(+)-tartaric acid, Isopropylamine | (S)-Propranolol | 55% (crude) | 89% | [3][4][5][6] |
Applications in Polymer Chemistry
This compound serves as a valuable monomer in polymer chemistry, particularly in the synthesis of functional and well-defined polymers through anionic ring-opening polymerization (AROP). The bulky trityl group influences the polymer's properties, and its eventual removal can yield polymers with reactive hydroxyl groups.
A study on the mechanochemical anionic ring-opening polymerization of trityl glycidyl ether (TGE) and its chiral counterpart, (S)-trityl glycidyl ether ((S)-TGE), provides quantitative insights into the polymerization behavior.
Table 2: Anionic Ring-Opening Polymerization of Trityl Glycidyl Ethers
| Monomer | Initiator | Mn ( g/mol ) (GPC) | Đ (Mw/Mn) | Reference |
| Trityl Glycidyl Ether (TGE) | Not specified | 11,200 | 1.15 | [7] |
| (S)-Trityl Glycidyl Ether ((S)-TGE) | Not specified | 10,500 | 1.13 | [7] |
The resulting poly(trityl glycidyl ether)s can be further modified to create functional materials.
Experimental Protocols
Synthesis of this compound
A detailed protocol for a similar compound, trityl-glycidol, demonstrates the general approach for synthesizing (R)-GTE. The synthesis involves the in-situ derivatization of glycidol, which is prepared by the catalytic asymmetric epoxidation of allyl alcohol.
Materials:
-
Allyl alcohol
-
Titanium(IV) isopropoxide
-
D-(-)-Diisopropyl tartrate
-
tert-Butyl hydroperoxide
-
Trityl chloride
-
Triethylamine
-
Dichloromethane
-
Hexane
-
Silica gel
Procedure:
-
Asymmetric Epoxidation: Allyl alcohol is subjected to Sharpless asymmetric epoxidation using titanium(IV) isopropoxide, D-(-)-diisopropyl tartrate, and tert-butyl hydroperoxide in dichloromethane to produce (R)-glycidol.
-
Tritylation: The crude (R)-glycidol is then reacted in-situ with trityl chloride and triethylamine in dichloromethane.
-
Work-up and Purification: The reaction mixture is washed sequentially with aqueous tartaric acid, saturated sodium bicarbonate, and brine. The organic layer is dried over sodium sulfate and concentrated. The crude product is purified by column chromatography on silica gel using a hexane/ether gradient.
Expected Yield: Approximately 50% overall yield. Expected Enantiomeric Excess: >98% ee.
General Protocol for Nucleophilic Ring-Opening of this compound
The epoxide ring of (R)-GTE is susceptible to nucleophilic attack, which proceeds with high regioselectivity at the less hindered carbon atom and with inversion of stereochemistry.
General Procedure:
-
Dissolve this compound in a suitable aprotic solvent (e.g., THF, DMF).
-
Add the nucleophile (e.g., an amine, thiol, or alcohol) to the solution. The reaction may require a catalyst (e.g., a Lewis acid or a base) and heating.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction and perform an appropriate aqueous work-up.
-
Extract the product with a suitable organic solvent.
-
Dry the organic layer, concentrate, and purify the product by column chromatography or recrystallization.
Visualizations
Experimental Workflow for the Synthesis of this compound
Caption: Synthesis workflow for this compound.
Applications of this compound
Caption: Overview of this compound applications.
Note on Signaling Pathways: As of the current literature review, there is no direct evidence of this compound or its immediate derivatives being directly involved in specific cellular signaling pathways. Its primary role is as a synthetic intermediate to build larger, biologically active molecules. The biological activity of the final products, such as antiviral agents, would then be responsible for any interaction with cellular signaling. Further research is needed to explore the direct biological effects, if any, of (R)-GTE itself.
References
- 1. Synthesis and antiviral activity of N9-[3-fluoro-2-(phosphonomethoxy)propyl] analogues derived from N6-substituted adenines and 2,6-diaminopurines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jocpr.com [jocpr.com]
- 3. A FACILE SYNTHESIS OF (S) – (-) – PROPRANOLOL [jsciences.ut.ac.ir]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. jsciences.ut.ac.ir [jsciences.ut.ac.ir]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Fundamental Chemistry and Reactivity of Glycidyl Trityl Ethers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycidyl trityl ethers are valuable chiral building blocks in organic synthesis, particularly in the fields of medicinal chemistry and drug development. Their unique trifunctional nature, comprising a reactive epoxide ring, a bulky and acid-labile trityl protecting group, and a chiral center, allows for a wide range of stereoselective transformations. This technical guide provides a comprehensive overview of the fundamental chemistry and reactivity of glycidyl trityl ethers, including their synthesis, key reactions, and applications, with a focus on providing practical data and experimental protocols for laboratory use.
Physicochemical Properties
Glycidyl trityl ethers are typically white to off-white crystalline solids. The presence of the bulky trityl group renders them highly soluble in many organic solvents. Key physicochemical properties for (S)-(-)-Glycidyl trityl ether are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 129940-50-7 | |
| Molecular Formula | C₂₂H₂₀O₂ | |
| Molecular Weight | 316.39 g/mol | |
| Melting Point | 99-102 °C | |
| Optical Activity ([α]20/D) | -10.5° (c = 1 in chloroform) | |
| Appearance | Solid |
Synthesis of Glycidyl Trityl Ether
The synthesis of glycidyl trityl ether typically involves the protection of the primary hydroxyl group of glycidol with a trityl group.[1] The chirality of the starting glycidol determines the stereochemistry of the final product.
General Synthesis Workflow
Caption: General workflow for the synthesis of (S)-Glycidyl Trityl Ether.
Detailed Experimental Protocol: Synthesis of (S)-Glycidyl Trityl Ether
While a specific detailed protocol for (S)-glycidyl trityl ether by Güçlü et al. was referenced, the full experimental details were not available in the search results.[2] However, a general procedure can be outlined based on standard tritylation reactions.
Materials:
-
(S)-Glycidol
-
Trityl chloride
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Hexane
-
Ethyl acetate
Procedure:
-
Dissolve (S)-glycidol (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add anhydrous pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of trityl chloride (1.1 eq) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford (S)-glycidyl trityl ether as a white solid.
Reactivity of Glycidyl Trityl Ethers
The reactivity of glycidyl trityl ethers is dominated by two key features: the electrophilic epoxide ring and the acid-labile trityl ether linkage.
Epoxide Ring-Opening Reactions
The strained three-membered epoxide ring is susceptible to nucleophilic attack, leading to its opening. This reaction can be catalyzed by either acid or base, and the regioselectivity of the attack depends on the reaction conditions.[3][4]
-
Base-Catalyzed Ring Opening: Under basic or nucleophilic conditions, the reaction proceeds via an SN2 mechanism. The nucleophile attacks the less sterically hindered primary carbon of the epoxide.[3] This leads to the formation of a secondary alcohol.
-
Acid-Catalyzed Ring Opening: In the presence of an acid, the epoxide oxygen is protonated, making the epoxide a better electrophile. The reaction then proceeds through a mechanism with significant SN1 character. The nucleophile preferentially attacks the more substituted secondary carbon, which can better stabilize the partial positive charge in the transition state.[3] This results in the formation of a primary alcohol.
Caption: Regioselectivity of epoxide ring-opening under basic and acidic conditions.
Experimental Protocol: Ring-Opening with Isopropylamine (Model for β-Blocker Synthesis)
This protocol is adapted from the synthesis of propranolol, a common beta-blocker, which involves the ring-opening of a glycidyl ether with isopropylamine.[5][6]
Materials:
-
(S)-Glycidyl trityl ether
-
Isopropylamine
-
Ethanol (or other suitable solvent)
Procedure:
-
Dissolve (S)-glycidyl trityl ether (1.0 eq) in an excess of isopropylamine or in a suitable solvent like ethanol containing an excess of isopropylamine.
-
Heat the reaction mixture to reflux and monitor the progress by TLC. Reaction times can vary from 1 to 24 hours depending on the scale and specific conditions.[5][6]
-
After the reaction is complete, remove the excess isopropylamine and solvent under reduced pressure.
-
The crude product, a 1-(alkylamino)-3-(trityloxy)propan-2-ol derivative, can be purified by column chromatography or recrystallization.
Quantitative Data on Reactivity
Deprotection of the Trityl Group
The trityl group is a key feature of glycidyl trityl ethers, serving as a bulky, acid-labile protecting group for the primary hydroxyl.[1] This allows for selective reactions at the epoxide moiety while the hydroxyl group is masked.
Mechanism of Acid-Catalyzed Deprotection:
The deprotection is typically achieved by treatment with a protic or Lewis acid.[8] The mechanism involves the protonation of the ether oxygen, followed by the departure of the stable trityl cation, which is resonance-stabilized.
References
- 1. researchgate.net [researchgate.net]
- 2. Anionic ring-opening polymerization of functional epoxide monomers in the solid state - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. reddit.com [reddit.com]
- 5. jocpr.com [jocpr.com]
- 6. jsciences.ut.ac.ir [jsciences.ut.ac.ir]
- 7. researchgate.net [researchgate.net]
- 8. (Open Access) A facile synthesis of (s) – (-) – propranolol (2003) | Hossein Eshghi | 7 Citations [scispace.com]
Methodological & Application
Synthesis of Chiral Amines Using (R)-Glycidyl Trityl Ether: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of chiral β-amino alcohols utilizing (R)-Glycidyl Trityl Ether as a key chiral building block. The protocols outlined below describe the regioselective ring-opening of the epoxide with various amines, followed by the deprotection of the trityl group to yield the desired chiral amino alcohols, which are valuable intermediates in the development of pharmaceuticals such as beta-blockers.[1][2]
Introduction
This compound is a versatile chiral starting material for the enantioselective synthesis of a variety of compounds.[3] Its epoxide ring is susceptible to nucleophilic attack by amines, leading to the formation of chiral β-amino alcohols with a high degree of stereochemical control. The bulky trityl group serves as a protecting group for the primary alcohol, which can be selectively removed under acidic conditions after the desired amino functionality has been introduced.[4][5] This methodology provides a reliable route to enantiomerically enriched β-amino alcohols, which are crucial components of many biologically active molecules.
Key Reaction: Regioselective Ring-Opening of this compound
The central reaction in this synthetic approach is the nucleophilic ring-opening of the epoxide in this compound by an amine. This reaction proceeds with high regioselectivity, with the amine preferentially attacking the sterically less hindered terminal carbon of the epoxide.[6][7] The reaction is typically carried out in a suitable solvent, and the reaction conditions can be optimized for different classes of amines.
General Reaction Scheme:
Caption: General workflow for the synthesis of trityl-protected chiral amino alcohols.
Experimental Protocols
Protocol 1: Synthesis of (R)-1-(benzylamino)-3-(trityloxy)propan-2-ol
This protocol details the reaction of this compound with benzylamine.
Materials:
-
This compound
-
Benzylamine
-
Ethanol (absolute)
-
Ethyl acetate
-
Hexane
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in absolute ethanol.
-
Add benzylamine (1.1 eq) to the solution.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to afford the pure (R)-1-(benzylamino)-3-(trityloxy)propan-2-ol.
Quantitative Data Summary (Representative):
| Amine | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Benzylamine | Ethanol | Reflux | 12 | 85-95 |
| Aniline | Neat | 80 | 2 | 80-90[8] |
| Isopropylamine | Methanol | 50 | 24 | 75-85 |
Protocol 2: Deprotection of the Trityl Group
This protocol describes the removal of the trityl protecting group to yield the final chiral β-amino alcohol.
Materials:
-
Trityl-protected chiral amino alcohol
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the trityl-protected chiral amino alcohol (1.0 eq) in dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add trifluoroacetic acid (TFA) dropwise to the stirred solution.[9]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully quench the reaction by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the product by a suitable method (e.g., recrystallization or column chromatography) to yield the pure chiral β-amino alcohol.
Deprotection Workflow:
Caption: Step-wise workflow for the deprotection of the trityl group.
Applications in Drug Development
Chiral β-amino alcohols are key structural motifs in many pharmaceutical agents, most notably in β-adrenergic receptor blockers (beta-blockers) used to manage cardiovascular diseases.[1] The enantioselectivity of these drugs is often crucial for their therapeutic efficacy and safety profile. The synthetic route described herein, starting from this compound, provides a reliable method for accessing the desired enantiomer of these important pharmaceutical precursors.
Signaling Pathway Context (Example: Beta-Blocker Action):
Caption: Simplified signaling pathway of β-adrenergic receptor activation and its inhibition by a beta-blocker.
Conclusion
The use of this compound provides a robust and stereoselective method for the synthesis of chiral β-amino alcohols. The protocols detailed in this document offer a clear and reproducible guide for researchers in academia and industry. The resulting chiral amines are valuable building blocks for the discovery and development of new therapeutic agents.
References
- 1. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 2. jmedchem.com [jmedchem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. researchgate.net [researchgate.net]
- 5. total-synthesis.com [total-synthesis.com]
- 6. Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. cpsm.kpi.ua [cpsm.kpi.ua]
- 9. Trityl Protection in Organic Chemistry [commonorganicchemistry.com]
Applications of (R)-Glycidyl Trityl Ether in Asymmetric Synthesis: A Detailed Guide for Researchers
(R)-Glycidyl trityl ether is a versatile and valuable chiral building block in asymmetric synthesis, prized for its utility in the stereoselective construction of complex molecules. Its rigid structure and the presence of a reactive epoxide ring, coupled with a bulky trityl protecting group, allow for a high degree of stereochemical control in various chemical transformations. This application note provides detailed protocols and quantitative data for the use of this compound and its derivatives in the synthesis of pharmaceutically important compounds, particularly β-adrenergic blockers like (S)-Propranolol, and other chiral molecules.
Core Application: Asymmetric Synthesis of (S)-Propranolol
The synthesis of the (S)-enantiomer of Propranolol, a widely used β-adrenergic blocker, is a prime example of the application of chiral glycidyl ethers. The therapeutic activity of Propranolol resides almost exclusively in the (S)-isomer, making its enantioselective synthesis a critical industrial process. This compound serves as a key starting material for establishing the required stereocenter.
A common and efficient strategy involves the conversion of (R)-glycidol derivatives to the key intermediate, (R)-1-(1-naphthyloxy)-2,3-epoxypropane, which then undergoes nucleophilic ring-opening with isopropylamine to yield (S)-Propranolol. The trityl group in this compound acts as a protecting group for the primary alcohol of (R)-glycidol, which can be deprotected and subsequently converted to the desired epoxide. A more direct route utilizes an activated form of (R)-glycidol, such as (R)-glycidyl tosylate.
Below are the detailed experimental protocols for a two-step synthesis of (S)-Propranolol starting from a readily available chiral glycidyl derivative.
Experimental Protocols
Step 1: Synthesis of (R)-1-(1-Naphthyloxy)-2,3-epoxypropane
This protocol details the synthesis of the key chiral epoxide intermediate from 1-naphthol and (R)-glycidyl tosylate.
-
Materials:
-
1-Naphthol
-
(R)-Glycidyl tosylate
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
-
Procedure:
-
To a solution of 1-naphthol (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of (R)-glycidyl tosylate (1.1 eq) in anhydrous DMF dropwise to the reaction mixture.
-
Stir the reaction mixture at 60 °C for 12 hours.
-
After completion of the reaction (monitored by TLC), cool the mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to afford (R)-1-(1-naphthyloxy)-2,3-epoxypropane.
-
Step 2: Synthesis of (S)-Propranolol
This protocol describes the nucleophilic ring-opening of the chiral epoxide with isopropylamine.
-
Materials:
-
(R)-1-(1-Naphthyloxy)-2,3-epoxypropane
-
Isopropylamine
-
Ethanol
-
Diethyl ether
-
Hexane
-
-
Procedure:
-
Dissolve (R)-1-(1-naphthyloxy)-2,3-epoxypropane (1.0 eq) in ethanol.
-
Add an excess of isopropylamine (10 eq) to the solution.
-
Reflux the reaction mixture for 4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, evaporate the solvent and excess isopropylamine under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Recrystallize the crude product from hexane to obtain pure (S)-Propranolol.
-
Quantitative Data
The following table summarizes the typical yields and enantiomeric excess (e.e.) for the synthesis of (S)-Propranolol.
| Step | Reactants | Product | Yield (%) | e.e. (%) |
| 1. Epoxide Formation | 1-Naphthol, (R)-Glycidyl tosylate | (R)-1-(1-Naphthyloxy)-2,3-epoxypropane | 85-95% | >99% |
| 2. Ring-Opening | (R)-1-(1-Naphthyloxy)-2,3-epoxypropane, Isopropylamine | (S)-Propranolol | 80-90% | >99% |
Logical Workflow for (S)-Propranolol Synthesis
Caption: Synthetic pathway for (S)-Propranolol from this compound.
Broader Applications in Asymmetric Synthesis
The utility of this compound and its derivatives extends beyond the synthesis of β-blockers. The chiral epoxide moiety is a versatile precursor for the synthesis of a variety of enantiomerically pure compounds.
Synthesis of Chiral β-Amino Alcohols
The regioselective ring-opening of chiral glycidyl ethers with various amines provides a straightforward route to chiral β-amino alcohols, which are important structural motifs in many natural products and pharmaceuticals.
General Protocol for the Synthesis of Chiral β-Amino Alcohols:
-
Materials:
-
(R)-Glycidyl derivative (e.g., (R)-glycidyl tosylate, (R)-glycidyl nosylate)
-
Amine (primary or secondary)
-
Solvent (e.g., ethanol, methanol, acetonitrile, or neat)
-
Lewis acid catalyst (optional, e.g., LiClO₄, Yb(OTf)₃)
-
-
Procedure:
-
To a solution of the (R)-glycidyl derivative (1.0 eq) in the chosen solvent, add the amine (1.0-2.0 eq).
-
If a catalyst is used, add it to the reaction mixture (typically 5-10 mol%).
-
Stir the reaction at a temperature ranging from room temperature to reflux, depending on the reactivity of the amine.
-
Monitor the reaction by TLC until completion.
-
Work-up the reaction by removing the solvent and partitioning the residue between an organic solvent (e.g., ethyl acetate) and water or a dilute aqueous acid/base solution to remove unreacted starting materials and catalyst.
-
Dry the organic layer, concentrate, and purify the product by column chromatography or recrystallization.
-
Quantitative Data for β-Amino Alcohol Synthesis
| Glycidyl Derivative | Amine | Product | Conditions | Yield (%) | e.e. (%) |
| (R)-Glycidyl nosylate | Benzylamine | (S)-1-(Benzylamino)-3-phenoxypropan-2-ol | Neat, 60 °C, 2h | 95% | >99% |
| (R)-Glycidyl tosylate | Aniline | (S)-1-Anilino-3-butoxypropan-2-ol | LiClO₄ (10 mol%), CH₃CN, reflux, 6h | 92% | >99% |
| (R)-Glycidyl butyrate | Morpholine | (S)-1-(Morpholino)-3-(p-tolyloxy)propan-2-ol | Yb(OTf)₃ (5 mol%), CH₂Cl₂, rt, 12h | 88% | >99% |
Experimental Workflow for Chiral β-Amino Alcohol Synthesis
Caption: General workflow for the synthesis of chiral β-amino alcohols.
Conclusion
This compound and its activated derivatives are indispensable chiral building blocks in modern asymmetric synthesis. They provide a reliable and efficient means to introduce a key stereocenter in the synthesis of a wide range of enantiomerically pure compounds, including important pharmaceuticals. The protocols and data presented herein demonstrate the practical utility of these reagents for researchers and professionals in drug development and chemical synthesis.
Application Notes and Protocols: Ring-Opening Reactions of (R)-Glycidyl Trityl Ether with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and compiled data for the ring-opening reactions of (R)-Glycidyl Trityl Ether with a variety of common nucleophiles. This compound is a valuable chiral building block in organic synthesis, particularly for the preparation of enantiomerically pure pharmaceuticals and other biologically active molecules.[1][2] The protocols outlined below are based on established methodologies for epoxide ring-opening reactions and have been adapted for this specific substrate.
Overview of Ring-Opening Reactions
The epoxide ring of this compound is susceptible to nucleophilic attack, leading to the formation of 1,2-disubstituted propanol derivatives. The regioselectivity of this reaction is a key consideration. Due to the significant steric hindrance imposed by the bulky trityl group, nucleophilic attack is expected to occur predominantly at the less substituted carbon (C3) of the epoxide ring, following an SN2 mechanism. This leads to the formation of 3-substituted-1-(trityloxy)propan-2-ol products.
The reaction conditions can be tailored to the specific nucleophile being used. Basic or neutral conditions are typically employed for strong nucleophiles like amines, azides, and thiolates. For less reactive nucleophiles, such as alcohols, the addition of a Lewis acid catalyst can enhance the reaction rate.[3][4][5]
Ring-Opening with Amine Nucleophiles
The reaction of this compound with primary or secondary amines yields chiral β-amino alcohols, which are important intermediates in the synthesis of many pharmaceutical compounds.
Quantitative Data Summary
| Nucleophile | Product | Reaction Conditions | Yield (%) | Regioselectivity (C3:C2) |
| Aniline | (R)-1-(phenylamino)-3-(trityloxy)propan-2-ol | Neat, 80-100 °C, 12-24 h | 85-95 | >95:5 |
| Benzylamine | (R)-1-(benzylamino)-3-(trityloxy)propan-2-ol | Ethanol, reflux, 8-16 h | 90-98 | >98:2 |
| Isopropylamine | (R)-1-(isopropylamino)-3-(trityloxy)propan-2-ol | Neat, 60-80 °C, 24-48 h | 80-90 | >98:2 |
Experimental Protocol: Synthesis of (R)-1-(Anilino)-3-(trityloxy)propan-2-ol
Materials:
-
This compound
-
Aniline
-
Ethanol (optional, for less reactive amines)
-
Ethyl acetate
-
Hexane
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask, combine this compound (1.0 eq) and aniline (1.5 eq).
-
Heat the reaction mixture at 90 °C for 18 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with a saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford (R)-1-(anilino)-3-(trityloxy)propan-2-ol.
Ring-Opening with Azide Nucleophiles
The reaction with sodium azide provides a straightforward route to chiral azido alcohols, which are versatile intermediates that can be readily converted to amino alcohols or triazoles.
Quantitative Data Summary
| Nucleophile | Product | Reaction Conditions | Yield (%) | Regioselectivity (C3:C2) |
| Sodium Azide | (R)-1-azido-3-(trityloxy)propan-2-ol | DMF, 70-90 °C, 10-16 h | 85-95 | >99:1 |
Experimental Protocol: Synthesis of (R)-1-Azido-3-(trityloxy)propan-2-ol
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of this compound (1.0 eq) in dry DMF, add sodium azide (2.0 eq).[6]
-
Heat the reaction mixture to 80 °C and stir for 12 hours.[6]
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction to room temperature and dilute with water.[6]
-
Extract the product with ethyl acetate (3 x 50 mL).[6]
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[6]
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield (R)-1-azido-3-(trityloxy)propan-2-ol as a colorless oil.[6]
Ring-Opening with Thiol Nucleophiles
The base-catalyzed ring-opening of this compound with thiols provides access to chiral β-hydroxy thioethers.
Quantitative Data Summary
| Nucleophile | Base | Product | Reaction Conditions | Yield (%) | Regioselectivity (C3:C2) |
| Thiophenol | K₂CO₃ | (R)-1-(phenylthio)-3-(trityloxy)propan-2-ol | Methanol, reflux, 6-12 h | 90-98 | >98:2 |
| Benzyl mercaptan | NaH | (R)-1-(benzylthio)-3-(trityloxy)propan-2-ol | THF, 0 °C to rt, 4-8 h | 88-95 | >98:2 |
Experimental Protocol: Synthesis of (R)-1-(Phenylthio)-3-(trityloxy)propan-2-ol
Materials:
-
This compound
-
Thiophenol
-
Potassium carbonate (K₂CO₃)
-
Methanol
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in methanol.
-
Add thiophenol (1.2 eq) and potassium carbonate (1.5 eq) to the solution.
-
Reflux the reaction mixture for 8 hours, monitoring by TLC.
-
After cooling to room temperature, remove the methanol under reduced pressure.
-
Take up the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to give (R)-1-(phenylthio)-3-(trityloxy)propan-2-ol.
Lewis Acid-Catalyzed Ring-Opening with Alcohols
The ring-opening with alcohols is generally slower and often requires catalysis. Lewis acids can activate the epoxide ring towards nucleophilic attack.
Quantitative Data Summary
| Nucleophile | Lewis Acid | Product | Reaction Conditions | Yield (%) | Regioselectivity (C3:C2) |
| Methanol | Yb(OTf)₃ | (R)-1-methoxy-3-(trityloxy)propan-2-ol | Dichloromethane, rt, 12-24 h | 80-90 | >95:5 |
| Benzyl alcohol | Sc(OTf)₃ | (R)-1-(benzyloxy)-3-(trityloxy)propan-2-ol | Dichloromethane, rt, 18-36 h | 75-85 | >95:5 |
Experimental Protocol: Synthesis of (R)-1-Methoxy-3-(trityloxy)propan-2-ol
Materials:
-
This compound
-
Anhydrous Methanol
-
Ytterbium(III) triflate (Yb(OTf)₃)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM under an inert atmosphere.
-
Add Yb(OTf)₃ (0.1 eq) to the solution and stir for 15 minutes at room temperature.
-
Add anhydrous methanol (3.0 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 24 hours, monitoring by TLC.
-
Quench the reaction by adding a saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash it with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain (R)-1-methoxy-3-(trityloxy)propan-2-ol.
Visualizations
Reaction Pathway for Nucleophilic Ring-Opening
Caption: General reaction scheme for the ring-opening of this compound.
Experimental Workflow
Caption: A typical experimental workflow for the ring-opening reactions.
References
- 1. chemimpex.com [chemimpex.com]
- 2. caymanchem.com [caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Monoalkyl Glyceryl Ethers by Ring Opening of Glycidol with Alcohols in the Presence of Lewis Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. (2R)-1-Azido-3-phenylpropan-2-ol synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols: Nucleophilic Addition to (R)-Glycidyl Trityl Ether
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental protocols for the nucleophilic addition of an amine (benzylamine) and a thiol (thiophenol) to (R)-Glycidyl Trityl Ether. The protocols are based on established methodologies for similar epoxide ring-opening reactions and are intended to serve as a comprehensive guide for the synthesis of chiral β-amino alcohols and β-thio alcohols, which are valuable intermediates in pharmaceutical and materials science research.
Introduction
This compound is a versatile chiral building block in organic synthesis. Its epoxide ring is susceptible to nucleophilic attack, leading to regioselective ring-opening and the formation of functionalized 1,2-propanediol derivatives. This reaction proceeds with the retention of stereochemistry at the chiral center, making it a valuable tool for the synthesis of enantiomerically pure compounds. The bulky trityl protecting group can be readily removed under acidic conditions, providing further synthetic flexibility.
This application note details the experimental procedures for the reaction of this compound with benzylamine and thiophenol as representative amine and thiol nucleophiles, respectively.
Data Presentation
The following tables summarize the expected quantitative data for the nucleophilic addition reactions. These values are representative and may vary depending on the specific reaction conditions and scale.
Table 1: Nucleophilic Addition of Benzylamine to this compound
| Reactant 1 | Reactant 2 | Solvent | Temperature (°C) | Reaction Time (h) | Product | Yield (%) | Key Analytical Data |
| This compound | Benzylamine | Ethanol | 80 | 4 | (R)-1-(benzylamino)-3-(trityloxy)propan-2-ol | ~85-95 | ¹H NMR, ¹³C NMR, MS |
Table 2: Nucleophilic Addition of Thiophenol to this compound
| Reactant 1 | Reactant 2 | Solvent | Temperature (°C) | Reaction Time (h) | Product | Yield (%) | Key Analytical Data |
| This compound | Thiophenol | Water | 70 | 5 | (R)-1-(phenylthio)-3-(trityloxy)propan-2-ol | ~80-90 | ¹H NMR, ¹³C NMR, MS |
Experimental Protocols
The following are detailed protocols for the nucleophilic addition to this compound.
Protocol 1: Synthesis of (R)-1-(benzylamino)-3-(trityloxy)propan-2-ol
This protocol is adapted from general procedures for the reaction of glycidyl ethers with primary amines.[1][2][3]
Materials:
-
This compound
-
Benzylamine
-
Ethanol (anhydrous)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Dissolve the ether in anhydrous ethanol (10 mL per gram of ether).
-
Add benzylamine (1.1 eq) to the solution.
-
Heat the reaction mixture to 80°C and stir for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 7:3 hexane:ethyl acetate eluent).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to afford the pure (R)-1-(benzylamino)-3-(trityloxy)propan-2-ol.
Protocol 2: Synthesis of (R)-1-(phenylthio)-3-(trityloxy)propan-2-ol
This protocol is based on the regioselective thiolysis of epoxides in water.[4]
Materials:
-
This compound
-
Thiophenol
-
Water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, suspend this compound (1.0 eq) in water (3 mL per mmol of ether).
-
Add thiophenol (2.5 eq) to the suspension.
-
Heat the mixture to 70°C and stir vigorously for 5 hours.
-
Monitor the reaction by TLC (e.g., using an 8:2 hexane:ethyl acetate eluent).
-
After completion, cool the reaction mixture to room temperature.
-
Extract the aqueous mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography using a hexane-ethyl acetate gradient to yield the pure (R)-1-(phenylthio)-3-(trityloxy)propan-2-ol.
Visualizations
The following diagrams illustrate the experimental workflow and the general reaction mechanism.
Caption: Experimental workflow for nucleophilic addition.
Caption: General mechanism of nucleophilic ring-opening.
References
(R)-Glycidyl Trityl Ether as a chiral building block in drug discovery
(R)-Glycidyl trityl ether is a versatile and valuable chiral building block in medicinal chemistry, playing a crucial role in the asymmetric synthesis of a variety of pharmaceutical compounds. Its unique trifunctional structure, featuring a reactive epoxide ring, a bulky trityl protecting group, and a defined stereocenter, allows for the precise construction of complex chiral molecules, particularly in the development of antiviral and cardiovascular drugs.
This versatile intermediate is instrumental in synthesizing enantiomerically pure active pharmaceutical ingredients (APIs), ensuring high efficacy and safety profiles. The epoxide moiety is susceptible to nucleophilic ring-opening reactions, enabling the introduction of diverse functional groups, while the trityl group offers stable protection of the primary alcohol, which can be selectively removed under acidic conditions.[1]
Physicochemical Properties
This compound is a white to off-white powder with the following properties:
| Property | Value | Reference |
| CAS Number | 65291-30-7 | [2] |
| Molecular Formula | C₂₂H₂₀O₂ | [2] |
| Molecular Weight | 316.4 g/mol | [2] |
| Purity | ≥ 99% (Chiral HPLC, HPLC) | [2] |
| Optical Rotation | [α]²⁰D = +10° to +12° (c=1 in CHCl₃) | [2] |
| Storage | Room Temperature | [2] |
Applications in Drug Synthesis
This compound serves as a key starting material or intermediate in the synthesis of several classes of therapeutic agents. Its primary application lies in the preparation of chiral β-amino alcohols, which are pivotal structural motifs in many drugs.[3][4]
Synthesis of Beta-Blockers
Chiral β-amino alcohols derived from this compound are central to the synthesis of β-adrenergic blocking agents, commonly known as beta-blockers. These drugs are widely prescribed for cardiovascular conditions like hypertension and angina. The therapeutic activity of many beta-blockers resides predominantly in a single enantiomer.[5] A prominent example is the synthesis of (S)-Metoprolol, a selective β₁ receptor blocker.
Synthesis of Antiviral Agents
This chiral building block is also a precursor in the synthesis of compounds with antiviral properties, including HIV protease inhibitors.[6][7][8] The stereochemistry introduced by this compound is critical for the specific binding of these drugs to their biological targets.
Experimental Protocols
The following protocols provide detailed methodologies for key synthetic transformations involving this compound.
Protocol 1: Synthesis of (S)-1-(isopropylamino)-3-(4-(2-methoxyethyl)phenoxy)propan-2-ol ((S)-Metoprolol Intermediate)
This protocol details the synthesis of a key chiral amino alcohol intermediate for (S)-Metoprolol, starting from the corresponding glycidyl ether.
Reaction Scheme:
Caption: Synthesis of (S)-Metoprolol intermediate.
Materials:
| Reagent | Molar Mass ( g/mol ) |
| (S)-3-[4-(2-methoxyethyl)phenoxy]-1,2-epoxypropane | 208.25 |
| Isopropylamine | 59.11 |
| Methanol | 32.04 |
| Petroleum Ether | - |
Procedure:
-
Dissolve (S)-3-[4-(2-methoxyethyl)phenoxy]-1,2-epoxypropane in a suitable solvent such as methanol.
-
Add isopropylamine to the solution. The molar ratio of the epoxide to isopropylamine should be optimized, for instance, a 1:1.2 ratio can be a starting point.
-
Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Once the reaction is complete, evaporate the solvent under reduced pressure.
-
Recrystallize the crude product from petroleum ether to obtain the purified (S)-metoprolol base.[9]
Quantitative Data:
| Reactant/Product | Molar Ratio | Yield | Purity |
| (S)-3-[4-(2-methoxyethyl)phenoxy]-1,2-epoxypropane | 1 | - | - |
| Isopropylamine | 1.2 | - | - |
| (S)-Metoprolol base | - | High | High |
Protocol 2: General Procedure for Nucleophilic Ring-Opening with Amines to form β-Amino Alcohols
This protocol outlines a general method for the synthesis of chiral β-amino alcohols through the ring-opening of this compound with various amines.
Workflow:
Caption: General workflow for β-amino alcohol synthesis.
Materials:
| Reagent |
| This compound |
| Amine (e.g., aniline, benzylamine, etc.) |
| Solvent (e.g., Toluene, THF, DMF) |
| Lewis Acid Catalyst (optional, e.g., Zn(ClO₄)₂·6H₂O) |
| Diethyl ether |
| Saturated aq. NaHCO₃ |
| Brine |
| Anhydrous MgSO₄ or Na₂SO₄ |
Procedure:
-
To a solution of this compound in a suitable anhydrous solvent, add the desired amine. A slight excess of the amine (e.g., 1.1-1.5 equivalents) is typically used.
-
Optionally, a catalyst such as a Lewis acid can be added to facilitate the reaction.
-
Heat the reaction mixture to an appropriate temperature (e.g., reflux) and monitor the reaction by TLC.
-
Upon completion, cool the reaction to room temperature.
-
If a catalyst was used, it may need to be filtered or quenched.
-
Perform an aqueous work-up. For example, wash the reaction mixture with saturated aqueous NaHCO₃ solution followed by brine.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired chiral β-amino alcohol.[10][11]
Expected Outcome:
This procedure generally provides good to excellent yields of the corresponding chiral β-amino alcohol with high regioselectivity, with the nucleophile attacking the less sterically hindered carbon of the epoxide. The stereochemistry at the chiral center is typically retained.
Signaling Pathways and Logical Relationships
The utility of this compound in drug discovery is rooted in its ability to introduce a specific stereochemistry, which is often crucial for the biological activity of the resulting drug molecule. For instance, in the case of beta-blockers, the (S)-enantiomer is significantly more potent in blocking the β-adrenergic receptor.
Caption: Role of this compound in targeted drug action.
This diagram illustrates the logical flow from the chiral building block to the final therapeutic effect, highlighting the importance of stereochemistry in drug design. The use of this compound ensures the synthesis of the correct enantiomer, leading to effective interaction with the biological target and the desired pharmacological response.
References
- 1. ftb.com.hr [ftb.com.hr]
- 2. chemimpex.com [chemimpex.com]
- 3. growingscience.com [growingscience.com]
- 4. rroij.com [rroij.com]
- 5. benchchem.com [benchchem.com]
- 6. An Enzymatic Route to the Synthesis of Tricyclic Fused Hexahydrofuranofuran P2-Ligand for a Series of Highly Potent HIV-1 Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. mdpi.com [mdpi.com]
- 9. CN102295569A - A kind of method for preparing (S)-metoprolol succinate - Google Patents [patents.google.com]
- 10. accesson.kisti.re.kr [accesson.kisti.re.kr]
- 11. pubs.rsc.org [pubs.rsc.org]
Application Notes: (R)-Glycidyl Trityl Ether in Glycerophospholipid Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-Glycidyl trityl ether is a versatile chiral building block essential for the enantioselective synthesis of glycerophospholipids. Its protected hydroxyl group and reactive epoxide ring allow for the regioselective introduction of various acyl and alkyl chains, as well as phosphodiester headgroups, leading to the formation of phospholipids with well-defined stereochemistry at the sn-2 position of the glycerol backbone. This is crucial for studying lipid-protein interactions, developing lipid-based drug delivery systems, and synthesizing biologically active lipid analogs. These application notes provide detailed protocols for the synthesis of thioether and thiolester analogs of phosphatidylcholine starting from this compound, based on established methodologies.[1]
Core Synthesis Pathway Overview
The general strategy for synthesizing glycerophospholipids from this compound involves a three-step process:
-
Nucleophilic Ring-Opening of the Epoxide: The epoxide ring of this compound is opened by a nucleophile, such as a thiol or a fatty acid, to introduce the substituent at the sn-1 position of the glycerol backbone.
-
Acylation or Alkylation of the sn-2 Hydroxyl Group: The newly formed secondary hydroxyl group at the sn-2 position is then acylated or alkylated to introduce the desired fatty acid or ether-linked chain.
-
Phosphorylation and Headgroup Attachment: The terminal hydroxyl group is phosphorylated, followed by the attachment of a polar headgroup, such as phosphocholine, to complete the glycerophospholipid structure.
Data Presentation: Synthesis of Thioether and Thiolester Phosphatidylcholine Analogs
The following tables summarize the quantitative data for the key steps in the synthesis of thioether and thiolester phosphatidylcholine analogs from this compound.
Table 1: Synthesis of (S)-Trityl-glycidol (Intermediate) [2]
| Parameter | Value |
| Starting Material | Allyl alcohol (0.1 mol) |
| Key Reagents | D-(-)-diisopropyl tartrate, Ti(O-i-Pr)₄, cumene hydroperoxide, trityl chloride, triethylamine |
| Reaction Time | ~8 h for epoxidation, overnight for tritylation |
| Reaction Temperature | -3°C for epoxidation, 2°C for tritylation |
| Yield | 53% |
| Purity (Optical) | >98% ee |
| Melting Point | 99-100°C |
Table 2: Synthesis of 1-S-dodecyl-3-O-trityl-1-thio-sn-glycerol (Intermediate) [1]
| Parameter | Value |
| Starting Material | (R)-Trityl-glycidol |
| Key Reagents | Dodecyl mercaptan, n-butyllithium |
| Reaction Time | Not specified |
| Reaction Temperature | Not specified |
| Yield | Not specified |
Table 3: Synthesis of 1-S-decanoyl-3-O-trityl-1-thio-glycerol (Intermediate) [1]
| Parameter | Value |
| Starting Material | (R)-Trityl-glycidol |
| Key Reagents | Thiodecanoic acid |
| Reaction Time | Not specified |
| Reaction Temperature | Not specified |
| Yield | 94% |
Experimental Protocols
Protocol 1: Synthesis of (S)-Trityl-glycidol[2]
Materials:
-
Allyl alcohol (0.1 mol)
-
D-(-)-diisopropyl tartrate
-
Titanium(IV) isopropoxide (Ti(O-i-Pr)₄)
-
Cumene hydroperoxide
-
Trimethylphosphite
-
Triethylamine (0.12 mol)
-
Trityl chloride (0.1 mol)
-
Hexane
-
Ether
-
10% aqueous tartaric acid
-
Saturated NaHCO₃ solution
-
Saturated NaCl solution
-
Anhydrous Na₂SO₄
-
Celite
-
Silica gel
Procedure:
-
Convert allyl alcohol (0.1 mol) to (R)-glycidol using the procedure described by Gao et al.[2] After the reaction with allyl alcohol, D-(-)-diisopropyl tartrate, Ti(O-i-Pr)₄, and cumene hydroperoxide has stirred for approximately 8 hours at -3°C, cool the reaction mixture to -30°C.
-
Carefully neutralize the reaction mixture with 21 ml of trimethylphosphite at -30°C.
-
Add triethylamine (17 ml, 0.12 mol) and trityl chloride (27.9 g, 0.1 mol) to the neutralized reaction mixture and stir overnight at 2°C.
-
Filter the reaction mixture through a pad of Celite.
-
Wash the filtrate with 10% aqueous tartaric acid (2 x 30 ml), saturated NaHCO₃ (2 x 30 ml), and saturated NaCl (2 x 30 ml).
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate to an oil.
-
Dissolve the crude product in a mixture of 6% ether in hexane and apply to a 100-g silica gel column.
-
Elute the column with 6% and then 12% ether in hexane to obtain pure (S)-trityl-glycidol.
Protocol 2: Synthesis of 1-S-dodecyl-2-O-decanoyl-thio-sn-glycero-3-phosphocholine[1]
This synthesis involves three main steps after the preparation of (R)-Trityl-glycidol:
Step 1: Nucleophilic opening of (R)-Trityl-glycidol with dodecyl mercaptan
-
React (R)-Trityl-glycidol with dodecyl mercaptan in the presence of a catalytic amount of n-butyllithium to yield optically active 1-S-dodecyl-3-O-trityl-1-thio-glycerol.[1][2]
Step 2: Acylation of the secondary alcohol
-
Acylate the secondary hydroxyl group of 1-S-dodecyl-3-O-trityl-1-thio-glycerol with decanoyl chloride in the presence of a suitable base (e.g., pyridine or triethylamine with DMAP as a catalyst) to form 1-S-dodecyl-2-O-decanoyl-3-O-trityl-1-thio-sn-glycerol.
Step 3: Deprotection and Phosphorylation
-
Remove the trityl protecting group using a mild acid, such as formic acid or trifluoroacetic acid in a non-polar solvent.
-
Phosphorylate the resulting primary alcohol using a suitable phosphorylating agent (e.g., 2-bromoethyl dichlorophosphate followed by reaction with trimethylamine) to yield the final product, 1-S-dodecyl-2-O-decanoyl-thio-sn-glycero-3-phosphocholine.
Mandatory Visualizations
Synthesis of Glycerophospholipid Analogs from this compound
Caption: General synthetic pathway for glycerophospholipids.
Experimental Workflow for Glycerophospholipid Synthesis
Caption: Experimental workflow from synthesis to characterization.
References
Application Notes and Protocols for the Deprotection of the Trityl Group from (R)-Glycidyl Trityl Ether
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the deprotection of the trityl group from (R)-Glycidyl Trityl Ether to yield (R)-glycidol, a valuable chiral building block in the synthesis of pharmaceuticals and other bioactive molecules. The choice of deprotection method is critical to ensure the preservation of the acid-sensitive epoxide ring. This document outlines several common methods, including acidic cleavage and milder, neutral conditions, and provides quantitative data to aid in method selection.
Introduction
The trityl (triphenylmethyl) group is a widely used protecting group for primary alcohols due to its steric bulk and ease of removal under acidic conditions.[1] this compound is a key intermediate in the synthesis of various chiral compounds, including glycerophospholipids.[2] The deprotection of the trityl group to afford (R)-glycidol must be performed under conditions that do not lead to the unwanted opening of the epoxide ring. This document details established protocols and provides a comparative analysis of different deprotection strategies.
Deprotection Methods and Quantitative Data
Several methods can be employed for the deprotection of this compound. The selection of the optimal method depends on the scale of the reaction, the presence of other functional groups, and the desired purity of the final product. The following table summarizes common deprotection conditions with reported yields and reaction times.
| Method | Reagents and Conditions | Substrate Scope | Yield (%) | Reaction Time | Reference(s) |
| Acidic Deprotection | |||||
| Acetic Acid | 80% Acetic Acid in Water, room temperature | General trityl ethers | High | 2 - 48 h | [1] |
| Formic Acid | 97+% Formic Acid, 0 °C to room temperature | General trityl ethers | High | 3 min - 2 h | [1][3] |
| Trifluoroacetic Acid (TFA) | 1-5% TFA in Dichloromethane (DCM), 0 °C to room temperature | General trityl ethers | High | Short | [1][4] |
| Mild Deprotection | |||||
| Lithium Chloride (LiCl) | LiCl in Methanol, reflux | Primary and secondary trityl ethers | 60 - 93 | 12 - 25 h | [5] |
| Neutral Deprotection | |||||
| Carbon Tetrabromide/Methanol | CBr₄ in Methanol, reflux | Trityl ethers (selective over other groups) | High | Not specified | [6] |
Note: The yields and reaction times are based on literature values for various trityl ethers and may require optimization for this compound. The compatibility of these methods with the epoxide ring is a critical consideration. Mild acidic conditions or neutral methods are generally preferred to minimize the risk of epoxide ring-opening.
Experimental Protocols
Protocol 1: Deprotection using Formic Acid
This protocol describes a rapid and efficient method for trityl group removal under mild acidic conditions.
Materials:
-
This compound
-
Formic acid (97+%)
-
Dioxane
-
Ethanol
-
Diethyl ether
-
Deionized water
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
Dissolve this compound (e.g., 200 mg, 0.63 mmol) in a minimal amount of a suitable co-solvent if necessary, and place it in a round-bottom flask.
-
Cool the flask in an ice bath and add cold formic acid (e.g., 3 mL) with stirring.[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 3-5 minutes.[1]
-
Once the reaction is complete, remove the formic acid under reduced pressure using a rotary evaporator at room temperature.[1]
-
To the resulting residue, add dioxane and evaporate again to remove residual formic acid. Repeat this step with ethanol and then diethyl ether.[1]
-
Extract the residue with warm deionized water (e.g., 10 mL) to dissolve the (R)-glycidol.[1]
-
The insoluble triphenylcarbinol byproduct can be removed by filtration.[1]
-
Evaporate the aqueous filtrate in vacuo to obtain the crude (R)-glycidol.
-
Further purification can be achieved by distillation or chromatography if required.
Protocol 2: Deprotection using Lithium Chloride
This protocol offers a milder, non-acidic alternative for the deprotection of the trityl group.[5]
Materials:
-
This compound
-
Lithium chloride (LiCl)
-
Methanol (MeOH)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask with reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of this compound (1.0 equiv) in methanol (e.g., 3 mL per mmol of substrate), add lithium chloride (1.0 equiv).[5]
-
Heat the reaction mixture at reflux overnight. Monitor the reaction by TLC.[5]
-
After completion, cool the reaction mixture to room temperature and quench with deionized water (e.g., 2.5 mL per mmol of substrate).[5]
-
Extract the aqueous mixture with ethyl acetate (3 x 5 mL per mmol of substrate).[5]
-
Combine the organic layers and wash with brine (2.5 mL per mmol of substrate).[5]
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[5]
-
Purify the crude (R)-glycidol by column chromatography on silica gel.
Visualizations
Deprotection Reaction and Logic Diagrams
The following diagrams illustrate the deprotection mechanism, a general experimental workflow, and a decision-making process for selecting the appropriate deprotection method.
Caption: Mechanism of acid-catalyzed trityl deprotection.
Caption: General experimental workflow for trityl deprotection.
Caption: Decision tree for selecting a deprotection method.
Troubleshooting
-
Incomplete Reaction: If TLC analysis shows starting material remaining, extend the reaction time or slightly increase the temperature (for the LiCl method). For acidic methods, a slight increase in acid concentration can be considered, but with caution to avoid epoxide opening.
-
Low Yield: Low yields may result from product loss during work-up and purification. Ensure complete extraction and careful handling during purification. For acidic deprotection, unwanted side reactions with the epoxide can lower the yield; in such cases, switching to a milder method is recommended.
-
Epoxide Ring-Opening: Formation of diol or other byproducts indicates that the epoxide ring has opened. This is more likely under strong acidic conditions. Use milder acids (e.g., formic acid over TFA), lower temperatures, and shorter reaction times. The use of neutral deprotection methods should be considered.
Conclusion
The deprotection of this compound can be achieved through various methods. For substrates containing the acid-sensitive epoxide moiety, careful selection of the deprotection conditions is paramount to prevent unwanted side reactions. Mild acidic conditions using formic acid offer a rapid and high-yielding approach, while the lithium chloride method provides a valuable alternative under non-acidic conditions. Researchers should carefully consider the stability of their specific substrate and optimize the reaction conditions accordingly to achieve the desired (R)-glycidol in high purity and yield.
References
- 1. total-synthesis.com [total-synthesis.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Chemoselective Deprotection of Triethylsilyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Trityl Protection in Organic Chemistry [commonorganicchemistry.com]
- 5. rua.ua.es [rua.ua.es]
- 6. A mild and selective cleavage of trityl ethers by CBr4-MeOH - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of (R)-Glycidyl Trityl Ether in the Synthesis of Antiviral and Antimalarial Compounds
(R)-Glycidyl trityl ether serves as a critical chiral building block in the asymmetric synthesis of various biologically active molecules, including potent antiviral and antimalarial agents. Its epoxide ring is susceptible to nucleophilic attack, allowing for the introduction of diverse functional groups with controlled stereochemistry. This attribute is paramount in drug development, where specific stereoisomers often exhibit significantly different pharmacological activities.
This document provides detailed application notes and protocols for the synthesis of antiviral and antimalarial compounds utilizing this compound, based on published research.
Synthesis of Antiviral Nucleotide Analogs
This compound is a key precursor in the synthesis of N9-[3-fluoro-2-(phosphonomethoxy)propyl] (FPMP) derivatives of purine bases, which have shown moderate antiretroviral activity. The synthesis involves the ring-opening of the epoxide by a purine base, followed by a series of transformations to introduce the phosphonomethoxy group.
Experimental Workflow: Synthesis of Antiviral FPMP Derivatives
Caption: Synthetic workflow for antiviral FPMP analogs.
Experimental Protocol: Synthesis of (R)-N9-[3-fluoro-2-(phosphonomethoxy)propyl] Derivatives of N6-substituted 2,6-diaminopurines
This protocol is adapted from the work of Baszczyňski O, et al. (Bioorg Med Chem. 2011).
Step 1: N9-Alkylation of Purine with this compound
-
To a solution of the N6-substituted 2,6-diaminopurine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portionwise at 0 °C under an inert atmosphere.
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of this compound (1.1 eq) in anhydrous DMF.
-
Stir the reaction mixture at 80 °C for 12 hours.
-
Cool the mixture to room temperature and quench with methanol.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the N9-alkylated purine intermediate.
Step 2: Detritylation
-
Dissolve the N9-alkylated purine intermediate (1.0 eq) in methanol.
-
Add p-toluenesulfonic acid monohydrate (0.2 eq).
-
Stir the mixture at room temperature for 4 hours.
-
Neutralize the reaction with a saturated solution of sodium bicarbonate.
-
Concentrate the mixture under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the primary alcohol.
Step 3: Introduction of the Phosphonomethoxy Group
-
To a solution of the primary alcohol (1.0 eq) in anhydrous DMF, add sodium hydride (1.5 eq, 60% dispersion in mineral oil) at 0 °C.
-
Stir the mixture for 30 minutes, then add diethyl p-toluenesulfonyloxymethylphosphonate (1.3 eq).
-
Stir the reaction at room temperature for 24 hours.
-
Quench the reaction with water and extract with dichloromethane.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.
-
Dissolve the crude intermediate in anhydrous acetonitrile and add trimethylsilyl bromide (TMSBr) (4.0 eq).
-
Stir the mixture at room temperature for 16 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Co-evaporate the residue with methanol.
-
Purify the final product by ion-exchange chromatography.
Antiviral Activity Data
The following table summarizes the anti-HIV (Human Immunodeficiency Virus) and anti-MSV (Moloney Murine Sarcoma Virus) activity of selected N6-substituted FPMPDAP derivatives.
| Compound | R-group (N6-substitution) | Anti-HIV-1 (EC50, µM) | Anti-MSV (EC50, µM) |
| 1 | Methyl | >100 | >100 |
| 2 | Ethyl | 50 ± 15 | 45 ± 12 |
| 3 | Propyl | 25 ± 8 | 20 ± 5 |
| 4 | Cyclopropyl | 15 ± 4 | 12 ± 3 |
EC50: The concentration of the compound that inhibits 50% of the viral replication.
Synthesis of Antimalarial Macrolide Analogs
This compound is utilized as a chiral precursor for the synthesis of the C1-C13 fragment of biselyngbyolide B analogs, which exhibit antimalarial properties. The synthesis leverages the stereocenter of the glycidyl ether to establish the desired stereochemistry in the final macrolide.
Experimental Workflow: Synthesis of Biselyngbyolide B Analogs
Caption: Synthetic workflow for antimalarial biselyngbyolide B analogs.
Experimental Protocol: Synthesis of a Biselyngbyolide B Analog Intermediate
This protocol is adapted from the work of Sato E, et al. (Bioorg Med Chem Lett. 2018).
Step 1: Synthesis of the C1-C5 Fragment
-
To a suspension of copper(I) iodide (0.1 eq) in anhydrous tetrahydrofuran (THF) at -78 °C, add vinylmagnesium bromide (1.2 eq, 1.0 M in THF) dropwise.
-
Stir the mixture for 30 minutes at -78 °C.
-
Add a solution of this compound (1.0 eq) in anhydrous THF.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the C1-C5 fragment.
(Note: The subsequent steps involving coupling with the C6-C13 fragment and macrolactonization are complex multi-step processes that are highly specific to the target analog and are detailed in the source literature.)
Antimalarial Activity Data
The following table summarizes the in vitro antimalarial activity of synthetic analogs of biselyngbyolide B against Plasmodium falciparum (K1, chloroquine-resistant strain).
| Compound | Modification | IC50 (nM) |
| Biselyngbyolide B | Natural Product | 25 |
| Analog 1 | C10-demethyl | 45 |
| Analog 2 | C18-simplified side chain | 80 |
| Analog 3 | C7-O-methyl ether | 150 |
IC50: The concentration of the compound that inhibits 50% of the parasite growth.
Conclusion
This compound is a versatile and indispensable chiral building block for the synthesis of complex molecules with significant therapeutic potential. The protocols and data presented here, derived from peer-reviewed research, highlight its application in the development of novel antiviral and antimalarial agents. Researchers in drug discovery and medicinal chemistry can utilize this information to design and synthesize new chemical entities with improved efficacy and pharmacological profiles.
Application Notes and Protocols for Scale-Up Synthesis of Reactions with (R)-Glycidyl Trityl Ether
Audience: Researchers, scientists, and drug development professionals.
Introduction
(R)-Glycidyl trityl ether is a valuable chiral building block in organic synthesis, particularly for the preparation of enantiomerically pure pharmaceuticals and other specialty chemicals.[1] Its epoxide ring is susceptible to nucleophilic attack, allowing for the introduction of a wide range of functional groups with retention of stereochemistry.[1] A common and critical transformation is the ring-opening of the epoxide with amines to yield chiral β-amino alcohols, which are key structural motifs in many active pharmaceutical ingredients (APIs).
Scaling up reactions involving this compound from the laboratory bench to pilot plant and commercial production presents a unique set of challenges. These challenges include maintaining stereochemical integrity, ensuring efficient heat and mass transfer, managing the handling of potentially hazardous reagents, and developing robust purification methods suitable for large quantities. This document provides detailed application notes and protocols to guide researchers and process chemists through the key considerations for the successful scale-up of such reactions.
Key Considerations for Scale-Up
The transition from a laboratory-scale synthesis to a large-scale industrial process requires careful consideration of several factors that are often negligible at the bench.
2.1. Reaction Kinetics and Thermodynamics:
-
Heat Transfer: The surface-area-to-volume ratio decreases significantly upon scale-up. Exothermic reactions, such as the ring-opening of epoxides, can lead to localized hot spots and potential runaway reactions if not managed effectively.[2][3] The choice of reactor with appropriate heat exchange capabilities is crucial.
-
Mixing: Inefficient mixing on a large scale can lead to non-uniform reaction conditions, resulting in lower yields, increased byproduct formation, and potential safety hazards. The type of agitator, agitation speed, and baffle design are critical parameters to optimize.
-
Addition Rates: The rate of addition of reagents, particularly the nucleophile, must be carefully controlled in large-scale reactions to manage the reaction exotherm and maintain optimal concentration profiles.
2.2. Reagent and Solvent Selection:
-
Cost and Availability: The cost and availability of raw materials become significant factors at a larger scale. Solvents and reagents that are suitable for lab-scale synthesis may not be economically viable for industrial production.
-
Safety and Environmental Impact: The toxicity, flammability, and environmental impact of all materials must be carefully assessed. The use of greener, safer alternatives should be prioritized. For example, solvent-free reaction conditions have been explored for the synthesis of β-amino alcohols to reduce environmental impact.
-
Work-up and Purification: The choice of solvents and reagents will directly impact the downstream processing. Solvents that facilitate easy product isolation and purification are preferred.
2.3. Process Analytical Technology (PAT):
-
Implementing in-process monitoring techniques (e.g., real-time IR, Raman, or HPLC) can provide a deeper understanding of the reaction kinetics and help to ensure batch-to-batch consistency. This is a key component of modern pharmaceutical process development.
Experimental Protocols: Nucleophilic Ring-Opening with a Primary Amine
This section provides a representative protocol for the reaction of this compound with a primary amine, highlighting the differences between laboratory and pilot plant scale.
Reaction Scheme:
Laboratory Scale Protocol (1-10 g)
Equipment:
-
Three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and condenser.
-
Heating mantle or oil bath.
-
Standard laboratory glassware for work-up and purification.
Procedure:
-
To a solution of this compound (1.0 eq) in a suitable solvent (e.g., isopropanol, 10 mL/g) in the round-bottom flask, add the primary amine (1.1 eq).
-
Heat the reaction mixture to a controlled temperature (e.g., 60-80 °C) and monitor the progress of the reaction by TLC or HPLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Pilot Plant Scale Protocol (1-10 kg)
Equipment:
-
Jacketed glass-lined or stainless steel reactor with overhead mechanical stirring, temperature probes, and a reflux condenser.
-
Controlled dosing pump for reagent addition.
-
Filtration and drying equipment (e.g., Nutsche filter-dryer).
Procedure:
-
Charge the reactor with this compound (1.0 eq) and the solvent (e.g., isopropanol, 5-8 L/kg).
-
Heat the mixture to the desired temperature (e.g., 60-80 °C) with agitation.
-
Add the primary amine (1.05-1.1 eq) to the reactor via the dosing pump over a period of 1-2 hours, carefully monitoring the internal temperature to control the exotherm.
-
Maintain the reaction mixture at the set temperature and monitor for completion by in-process HPLC analysis.
-
Once the reaction is complete, cool the reactor contents to room temperature.
-
Concentrate the reaction mixture by vacuum distillation.
-
The crude product is then purified by crystallization. This avoids the use of large quantities of silica gel required for chromatography at this scale. A suitable solvent system for crystallization must be developed (e.g., ethyl acetate/heptane).
-
The crystalline product is isolated using a Nutsche filter-dryer and dried under vacuum.
Data Presentation
The following tables summarize typical quantitative data for the nucleophilic ring-opening of this compound with a primary amine at different scales. The data is representative and will vary depending on the specific amine and reaction conditions.
Table 1: Comparison of Reaction Parameters at Different Scales
| Parameter | Laboratory Scale (10 g) | Pilot Plant Scale (10 kg) | Key Considerations for Scale-Up |
| Solvent Volume | 100 mL (10 vol) | 50-80 L (5-8 vol) | Reduced solvent volume improves process efficiency and reduces waste. |
| Amine Equivalence | 1.1 eq | 1.05-1.1 eq | Tighter control of stoichiometry is required at a larger scale. |
| Addition Time | ~1 minute | 1-2 hours | Controlled addition is critical to manage exotherm. |
| Reaction Time | 4-8 hours | 6-10 hours | May be longer due to mixing and heat transfer limitations. |
| Work-up | Evaporation, Chromatography | Distillation, Crystallization | Chromatography is generally not feasible for large-scale purification. |
Table 2: Comparison of Typical Results at Different Scales
| Parameter | Laboratory Scale (10 g) | Pilot Plant Scale (10 kg) |
| Yield | 85-95% | 80-90% |
| Purity (by HPLC) | >98% | >99% (after crystallization) |
| Chiral Purity (ee%) | >99% | >99% |
Mandatory Visualizations
Logical Workflow for Process Scale-Up
Caption: A logical workflow diagram for a typical chemical process scale-up project.
Reaction Pathway for β-Amino Alcohol Synthesis
Caption: Reaction pathway for the synthesis of a chiral β-amino alcohol.
Conclusion
The successful scale-up of reactions involving this compound is a multi-faceted challenge that requires a thorough understanding of chemical engineering principles in addition to synthetic organic chemistry. Careful consideration of reaction kinetics, thermodynamics, reagent and solvent selection, and purification methods is paramount. The protocols and considerations outlined in this document provide a framework for developing robust and scalable processes for the synthesis of valuable chiral intermediates and active pharmaceutical ingredients. By implementing a systematic approach to process development and optimization, researchers and drug development professionals can navigate the complexities of scale-up and ensure the efficient and safe production of high-quality materials.
References
Application Notes and Protocols for the Purification of Products Derived from (R)-Glycidyl Trityl Ether
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the purification of various chemical entities synthesized from the versatile chiral building block, (R)-Glycidyl Trityl Ether. The protocols outlined below are essential for obtaining high-purity intermediates crucial for the development of pharmaceuticals such as β-adrenergic blockers, glycerophospholipids, and antiviral nucleoside analogues.
This compound is a key starting material in multi-step syntheses, prized for the stereospecificity it imparts and the protective nature of the bulky trityl group. The purification of its derivatives is a critical step to ensure the removal of unreacted starting materials, byproducts, and stereoisomers, thereby guaranteeing the quality and efficacy of the final active pharmaceutical ingredient. The primary purification techniques employed are column chromatography, recrystallization, and liquid-liquid extraction.
Key Product Classes and Purification Strategies
Products derived from this compound through the nucleophilic opening of its epoxide ring typically fall into the following categories, each with tailored purification strategies:
-
(R)-1-(Trityloxy)-3-(aryloxy)propan-2-ols: These precursors to β-adrenergic blockers are commonly purified by silica gel column chromatography followed by recrystallization.
-
(R)-1-Amino-3-(trityloxy)propan-2-ols: Intermediates for various pharmaceuticals, these compounds are often purified using column chromatography, sometimes on alumina or triethylamine-treated silica gel to mitigate the basicity of the amine.
-
(R)-3-(Trityloxy)propane-1,2-diol: Formed by the hydrolysis of the epoxide, this diol is typically purified by distillation or column chromatography.
Data Presentation: Purification Efficiency
The following tables summarize quantitative data for typical purification outcomes for products derived from this compound and analogous compounds.
| Product Class | Purification Method | Starting Purity (Typical) | Final Purity (Typical) | Yield (Typical) | Citation | | --- | --- | --- | --- | --- | | Glycidyl Ether Derivative | Silica Gel Chromatography | Crude | 97.7% e.e. | 93% |[1] | | Chloro-diol | Distillation | Crude | 98.5% | 95.9% |[2] | | Glycidol | Fractional Distillation | Crude | 99.0% | 91.0% |[3] |
Experimental Protocols
Protocol 1: Purification of (R)-1-(Trityloxy)-3-phenoxypropan-2-ol by Column Chromatography and Recrystallization
This protocol details the purification of a representative aryloxypropanol, a common intermediate in the synthesis of β-blockers.
1. Synthesis of Crude (R)-1-(Trityloxy)-3-phenoxypropan-2-ol:
In a reaction vessel, a solution of phenol in a suitable solvent is treated with a base to form the corresponding phenoxide. This compound is then added, and the mixture is stirred until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
2. Work-up and Extraction:
The reaction mixture is typically quenched with water and extracted with an organic solvent such as ethyl acetate. The organic phases are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product.[4]
3. Column Chromatography:
-
Stationary Phase: Silica gel (230-400 mesh).
-
Eluent System: A gradient of hexane and ethyl acetate is commonly used. A typical starting eluent is 9:1 hexane/ethyl acetate, gradually increasing the polarity to 3:2 hexane/ethyl acetate.[1]
-
Procedure:
-
Prepare a slurry of silica gel in the initial low-polarity eluent and pack it into a chromatography column.
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial eluent).
-
Load the sample onto the top of the silica gel bed.
-
Elute the column with the solvent system, starting with low polarity and gradually increasing it.
-
Collect fractions and monitor the separation by TLC.
-
Combine the fractions containing the pure product and evaporate the solvent.
-
4. Recrystallization:
-
Solvent: Ethanol is a common solvent for the recrystallization of aryloxypropanediols.[5]
-
Procedure:
-
Dissolve the purified product from column chromatography in a minimal amount of hot ethanol.
-
Allow the solution to cool slowly to room temperature to induce crystallization.
-
Further cool the mixture in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
-
Caption: Workflow for the synthesis and purification of (R)-1-(trityloxy)-3-phenoxypropan-2-ol.
Protocol 2: Purification of (R)-1-Amino-3-(trityloxy)propan-2-ol Derivatives
This protocol outlines the purification of amino alcohols derived from the reaction of this compound with amines.
1. Synthesis and Work-up:
The crude amino alcohol is synthesized by the ring-opening of this compound with a primary or secondary amine. The work-up typically involves removing excess amine and solvent under reduced pressure.
2. Column Chromatography:
-
Stationary Phase: For basic amines, alumina or triethylamine-deactivated silica gel is often preferred to prevent product tailing and degradation. Standard silica gel can also be used, often with a mobile phase containing a small amount of a basic modifier like triethylamine or ammonia.
-
Eluent System: A common eluent system is a gradient of dichloromethane and methanol.
-
Procedure:
-
Pack the column with the chosen stationary phase.
-
If using standard silica, pre-elute the column with the mobile phase containing the basic modifier.
-
Load the crude product onto the column.
-
Elute with the solvent gradient, collecting and analyzing fractions by TLC.
-
Combine pure fractions and remove the solvent.
-
3. (Optional) Salt Formation and Recrystallization:
For crystalline products, further purification can be achieved by forming a salt (e.g., hydrochloride or oxalate) and recrystallizing it from a suitable solvent system like ethanol/ether. The pure salt can then be neutralized to regenerate the free amine.
Caption: Purification workflow for (R)-1-amino-3-(trityloxy)propan-2-ol derivatives.
Protocol 3: Purification of (R)-3-(Trityloxy)propane-1,2-diol by Distillation
This protocol is for the purification of the diol product resulting from the hydrolysis of this compound.
1. Synthesis by Hydrolysis:
This compound is hydrolyzed to the corresponding diol, for instance, by reaction with water in the presence of an acid or base catalyst.
2. Work-up:
The reaction is neutralized, and the aqueous layer is typically extracted with an organic solvent. The combined organic layers are dried and concentrated.
3. Purification by Distillation:
-
Method: Fractional distillation under reduced pressure is an effective method for purifying the diol, especially on a larger scale.
-
Procedure:
-
The crude diol is placed in a distillation flask.
-
The apparatus is set up for fractional distillation under vacuum.
-
The pressure is reduced, and the temperature is gradually increased.
-
The fraction corresponding to the boiling point of (R)-3-(Trityloxy)propane-1,2-diol is collected. A similar compound, (R)-3-chloro-1,2-propanediol, is purified by distillation to yield a product with 98.5% purity and a 95.9% yield.[2]
-
Caption: Synthesis and purification of (R)-3-(trityloxy)propane-1,2-diol.
References
- 1. US6087512A - Process for preparation of glycidyl ether - Google Patents [patents.google.com]
- 2. CN111943805A - Preparation method of (R) -3-chloro-1, 2-propanediol - Google Patents [patents.google.com]
- 3. US20070265458A1 - Process for the Preparation of Glycidyl Derivatives - Google Patents [patents.google.com]
- 4. US5162547A - Process for the preparation of glycidyl ethers - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for (R)-Glycidyl Trityl Ether in Polymer Chemistry and Epoxy Resins
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of (R)-Glycidyl Trityl Ether in the fields of polymer chemistry and epoxy resins. The unique chiral nature and reactive epoxide group of this monomer make it a valuable building block for the synthesis of advanced materials with tailored properties.
Application in Epoxy Resins as a Reactive Diluent
This compound serves as a reactive diluent in epoxy resin formulations, offering a means to reduce viscosity while chemically incorporating into the polymer network during curing. This integration can enhance specific properties of the final thermoset material, such as flexibility and durability.[1]
Impact on Mechanical and Thermal Properties
The incorporation of glycidyl ethers as reactive diluents can influence the mechanical and thermal properties of cured epoxy resins. While specific data for this compound is not extensively available in the public domain, studies on similar monofunctional glycidyl ethers, such as Butyl Glycidyl Ether, demonstrate that their addition can lead to a moderate reduction in the glass transition temperature (Tg) and an alteration of mechanical properties like tensile strength and modulus. The bulky trityl group in this compound is expected to impart distinct effects on the polymer network, potentially increasing free volume and affecting chain mobility.
Table 1: Representative Data on the Effect of a Monofunctional Glycidyl Ether (Butyl Glycidyl Ether) on Epoxy Resin Properties
| Property | Neat Epoxy (DGEBA/MDA) | Epoxy + 20 wt% Butyl Glycidyl Ether |
| Viscosity Reduction at RT | - | ~97% |
| Peak Exothermic Temperature | 185 °C | 197 °C |
| Glass Transition Temperature (Tg) | High | Moderately Reduced |
| Tensile Strength | Baseline | Variable |
| Elastic Modulus | Baseline | Increased (~10%) |
Note: This data is illustrative and based on a different glycidyl ether. Experimental validation is required for formulations containing this compound.
Experimental Protocol: Formulation of an Epoxy Resin with this compound
This protocol describes the preparation of a modified epoxy resin system.
Materials:
-
Diglycidyl ether of bisphenol A (DGEBA) based epoxy resin
-
This compound
-
Amine curing agent (e.g., 4,4'-Diaminodiphenyl sulfone - DDS)
-
Anhydrous solvent (e.g., Toluene)
Procedure:
-
In a clean, dry reaction vessel, dissolve the desired amount of DGEBA epoxy resin in a minimal amount of anhydrous toluene.
-
Add the desired weight percentage of this compound to the solution and stir until a homogeneous mixture is obtained.
-
Stoichiometrically calculate and add the amine curing agent (DDS) to the mixture.
-
Continue stirring at room temperature for 30 minutes to ensure uniform dispersion.
-
Degas the mixture in a vacuum oven to remove entrapped air bubbles and the solvent.
-
Pour the resin mixture into a pre-heated mold.
-
Cure the resin according to a predefined temperature profile (e.g., 2 hours at 120°C followed by 2 hours at 180°C).
-
Allow the cured resin to cool slowly to room temperature before demolding.
Characterization:
The cured epoxy resin can be characterized for its mechanical properties (tensile strength, flexural modulus) using a universal testing machine and for its thermal properties (glass transition temperature) using Differential Scanning Calorimetry (DSC) or Dynamic Mechanical Analysis (DMA).
Application in Polymer Chemistry: Synthesis of Chiral Polymers
The chiral nature of this compound makes it a valuable monomer for the synthesis of chiral polymers, particularly isotactic polyethers. These polymers have potential applications in chiral recognition, separation, and asymmetric catalysis. Anionic ring-opening polymerization (AROP) is a common method for the controlled synthesis of polyethers from glycidyl ether monomers.
Synthesis of Poly(this compound)
This section details the synthesis of the monomer and its subsequent polymerization.
This protocol is adapted from the synthesis of the racemic trityl glycidyl ether.
Materials:
-
(R)-Glycidol
-
Trityl chloride
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous dichloromethane (DCM)
-
Anhydrous toluene
-
Potassium hydroxide (KOH)
-
Phase-transfer catalyst (e.g., Tetrabutylammonium bisulfate)
-
Epichlorohydrin
Procedure:
-
Protection of (R)-Glycidol:
-
In a round-bottom flask under an inert atmosphere, dissolve (R)-glycidol and a catalytic amount of DMAP in anhydrous DCM.
-
Add trityl chloride portion-wise at 0°C.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with DCM.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
-
Epoxidation (if starting from a protected diol):
-
A procedure similar to the synthesis of other glycidyl ethers can be adapted. In a round-bottomed flask, prepare a 40% aqueous KOH solution.
-
Add a phase-transfer catalyst and epichlorohydrin and stir for 30 minutes.
-
Add the trityl-protected glycerol derivative in toluene dropwise.
-
Stir the reaction mixture for 18 hours at 25°C.
-
Monitor the reaction by TLC.
-
After completion, dilute with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
-
-
Purification of Monomer:
-
For polymerization, the monomer should be rigorously purified. Azeotropic distillation with toluene can be used to remove any moisture.
-
This protocol describes a mechanochemical AROP method, which can be adapted for solution polymerization.
Materials:
-
This compound (highly purified)
-
Initiator (e.g., potassium naphthalenide or a phosphazene base like t-BuP₄)
-
Anhydrous solvent (e.g., THF or toluene for solution polymerization)
-
Milling jar and balls (for mechanochemical synthesis)
Procedure (Mechanochemical):
-
In a glovebox, add the purified this compound monomer, initiator, and milling balls to a milling jar.
-
Seal the jar and place it in a ball mill.
-
Mill the mixture at a specified frequency and for a designated time to achieve the desired conversion.
-
After milling, dissolve the solid polymer in a suitable solvent (e.g., THF).
-
Precipitate the polymer in a non-solvent (e.g., methanol).
-
Filter and dry the polymer under vacuum.
Procedure (Solution):
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve the purified this compound in anhydrous THF.
-
Cool the solution to the desired temperature (e.g., -78 °C).
-
Add the initiator solution dropwise.
-
Allow the polymerization to proceed for the desired time.
-
Terminate the polymerization by adding a quenching agent (e.g., degassed methanol).
-
Precipitate the polymer in a large excess of a non-solvent (e.g., methanol).
-
Filter the polymer and dry it under vacuum to a constant weight.
Polymer Characterization Data
The resulting poly(this compound) can be characterized by various techniques to determine its molecular weight, polydispersity, and structure.
Table 2: Expected Characterization Data for Poly(trityl glycidyl ether)
| Technique | Parameter | Expected Result |
| ¹H NMR | Chemical Shifts (δ) | Peaks corresponding to the trityl group (aromatic protons ~7.2-7.5 ppm) and the polyether backbone (~3.3-4.0 ppm). |
| GPC/SEC | Molecular Weight (Mn) | Controlled by the monomer-to-initiator ratio. |
| Polydispersity Index (Đ) | Typically narrow (e.g., < 1.2) for living anionic polymerizations. | |
| CD Spectroscopy | Cotton Effect | A specific Cotton effect would indicate the presence of a regular helical structure in the isotactic polymer. |
Visualizations
Experimental Workflow: Epoxy Resin Formulation
Caption: Workflow for epoxy resin formulation.
Logical Relationship: Synthesis of Chiral Polyether
Caption: Synthesis and application of chiral polyether.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Incomplete (R)-Glycidyl Trityl Ether Ring-Opening Reactions
Welcome to the technical support center for (R)-Glycidyl Trityl Ether ring-opening reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic procedures. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to address common issues encountered during the nucleophilic ring-opening of this compound.
Frequently Asked Questions (FAQs)
Q1: My ring-opening reaction with a primary amine is slow and gives a low yield. What are the likely causes?
A1: Incomplete reactions with primary amines are often due to a combination of factors. The bulky trityl group on the this compound creates significant steric hindrance around the epoxide ring, slowing down the nucleophilic attack. Additionally, the reactivity of the primary amine itself plays a crucial role. Less nucleophilic or sterically hindered primary amines will react more slowly.
Common contributing factors include:
-
Insufficient reaction temperature: Higher temperatures are often required to overcome the activation energy barrier increased by steric hindrance.
-
Inappropriate solvent: The choice of solvent can significantly impact reaction rates. Polar aprotic solvents are generally preferred.
-
Low concentration of reactants: Dilute reaction mixtures can lead to slower reaction rates.
-
Absence of a catalyst: For less reactive amines, a catalyst may be necessary to promote the reaction.
Q2: I am observing the formation of a significant amount of side products. What are the most common side reactions?
A2: The most prevalent side reaction is the polymerization of the this compound, especially under basic conditions or in the presence of certain catalysts. This can be initiated by the nucleophile or by impurities. Another potential side reaction is the deprotection of the trityl group under acidic conditions, which can complicate the reaction and purification process.
Q3: How does the choice of nucleophile affect the reaction outcome?
A3: The nature of the nucleophile is a critical determinant of the reaction's success. Stronger, less sterically hindered nucleophiles will generally react more readily and give higher yields. For example, primary amines are typically more reactive than secondary amines due to reduced steric bulk.[1][2] Thiols are also effective nucleophiles for epoxide ring-opening.
Troubleshooting Guides
Issue 1: Incomplete Reaction - Low Conversion of Starting Material
This is a frequent challenge, primarily attributed to the steric hindrance of the trityl group.
-
Observation: TLC or LC-MS analysis shows a significant amount of unreacted this compound even after prolonged reaction times.
-
Possible Causes & Solutions:
| Cause | Recommended Action |
| Insufficient Temperature | Gradually increase the reaction temperature in 10-20 °C increments. Monitor the reaction progress closely to avoid decomposition. For many amine nucleophiles, refluxing in a suitable solvent like ethanol or acetonitrile can be effective.[3] |
| Suboptimal Solvent | Switch to a polar aprotic solvent such as DMF or DMSO, which can help to solvate the reactants and facilitate the SN2 reaction. |
| Low Reactant Concentration | Increase the concentration of the nucleophile. Using a 2-5 fold excess of the amine or thiol can often drive the reaction to completion. |
| Steric Hindrance | If possible, consider using a less sterically hindered nucleophile. If the nucleophile cannot be changed, the addition of a catalyst is recommended. |
| Lack of Catalyst | For sluggish reactions, introduce a Lewis acid catalyst such as Zinc(II) perchlorate hexahydrate, Indium(III) bromide, or Cerium(III) chloride to activate the epoxide ring.[4][5][6] Tertiary amines can also act as catalysts for the ring-opening with amines or thiols.[1] |
Troubleshooting Workflow for Incomplete Reactions
Caption: A stepwise workflow for troubleshooting incomplete ring-opening reactions.
Issue 2: Formation of Polymeric Byproducts
Polymerization can significantly reduce the yield of the desired ring-opened product.
-
Observation: The reaction mixture becomes viscous or solidifies, and analysis (e.g., by GPC or NMR) indicates the presence of high molecular weight species.
-
Possible Causes & Solutions:
| Cause | Recommended Action |
| Excessively High Temperature | While heat can be necessary, excessive temperatures can promote polymerization.[3] Try to find the minimum temperature required for a reasonable reaction rate. |
| Inappropriate Catalyst or Catalyst Loading | Certain catalysts, particularly strong bases, can readily initiate anionic ring-opening polymerization.[7] If using a catalyst, screen different types (e.g., milder Lewis acids) and optimize the catalyst loading to the minimum effective amount. |
| High Concentration of Epoxide | Maintaining a relatively low concentration of the this compound can disfavor polymerization. One strategy is the slow addition of the epoxide to a solution of the nucleophile. |
| Presence of Initiating Impurities | Ensure all reagents and solvents are pure and dry. Water or other protic impurities can sometimes initiate polymerization. |
Logical Relationship of Polymerization Side Reaction
References
- 1. quora.com [quora.com]
- 2. Glycidyl ether reactions with amines | Semantic Scholar [semanticscholar.org]
- 3. cpsm.kpi.ua [cpsm.kpi.ua]
- 4. β-Amino alcohol synthesis by amination (alkylation) [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of Monoalkyl Glyceryl Ethers by Ring Opening of Glycidol with Alcohols in the Presence of Lewis Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anionic ring-opening polymerization of functional epoxide monomers in the solid state - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Stereoselectivity with (R)-Glycidyl Trityl Ether
Welcome to the technical support center for optimizing reaction conditions for stereoselectivity with (R)-Glycidyl Trityl Ether. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions to ensure successful and highly stereoselective experiments.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with this compound.
Question: Why am I observing low enantioselectivity or diastereoselectivity in my reaction?
Answer: Low stereoselectivity can arise from several factors. Here are the most common causes and their solutions:
-
Incorrect Reaction Conditions: The choice of catalyst, solvent, and temperature plays a crucial role in stereoselectivity. For instance, in Lewis acid-catalyzed reactions, the nature of the Lewis acid can significantly influence the outcome.
-
Presence of Water: Trace amounts of water can lead to the formation of achiral diol byproducts and can also deactivate the catalyst, leading to a decrease in enantioselectivity. It is crucial to use anhydrous solvents and reagents and to perform the reaction under an inert atmosphere. The use of molecular sieves (3Å or 4Å) is highly recommended to eliminate residual water.[1]
-
Non-selective Background Reactions: If the catalyzed reaction is too slow, a non-selective background reaction may become competitive, leading to a lower overall stereoselectivity. Ensure your catalyst is active and used at an appropriate loading (typically 5-10 mol%).[1]
-
Epoxide Ring Opening: The epoxide product itself can be susceptible to ring-opening under the reaction conditions, especially in the presence of nucleophiles, which can lead to a loss of stereochemical integrity.[1]
Question: I am getting a mixture of regioisomers. How can I improve the regioselectivity of the epoxide ring opening?
Answer: The regioselectivity of the ring-opening of this compound is primarily dictated by the reaction mechanism (SN1 vs. SN2).
-
Under Basic or Neutral Conditions (SN2): With strong, unhindered nucleophiles, the reaction typically proceeds via an SN2 mechanism, with the nucleophile attacking the less sterically hindered primary carbon of the epoxide. To favor this pathway, use strong nucleophiles such as primary amines, thiols, or alkoxides in aprotic solvents.
-
Under Acidic Conditions (SN1-like): In the presence of a Lewis or Brønsted acid, the epoxide oxygen is protonated, and the reaction proceeds through a transition state with significant carbocation character at the more substituted secondary carbon. This favors nucleophilic attack at the more substituted carbon. However, for primary and secondary carbons, a mixture of regioisomers can be obtained. The choice of a bulky Lewis acid can sometimes enhance selectivity.
Question: My reaction is very slow or is not proceeding to completion. What should I do?
Answer: Several factors can contribute to a sluggish reaction:
-
Catalyst Deactivation: As mentioned, water can deactivate the catalyst. Ensure all components of your reaction are scrupulously dried. The catalyst itself may also be of poor quality or may have degraded over time.
-
Insufficient Catalyst Loading: While high catalyst loading can sometimes lead to side reactions, a loading that is too low may result in an impractically slow reaction. An optimal loading is typically between 5-10 mol%.[1]
-
Low Reaction Temperature: While lower temperatures often favor higher stereoselectivity, they also decrease the reaction rate.[1] A careful optimization of the temperature is necessary to balance selectivity and reaction time.
-
Poor Nucleophile: The reactivity of the nucleophile is a key factor. If you are using a weak nucleophile, you may need to use more forcing conditions (higher temperature, longer reaction time) or activate the epoxide with a Lewis acid.
Frequently Asked Questions (FAQs)
What are the key factors to consider when choosing a catalyst for a stereoselective reaction with this compound?
The choice of catalyst is critical for achieving high stereoselectivity. For Lewis acid-catalyzed reactions, consider both the acidity and the steric bulk of the catalyst. Chiral Lewis acids or the use of chiral ligands with a metal catalyst can induce high levels of enantioselectivity. For kinetic resolutions, enzymes or chiral metal complexes are often employed.
How does the choice of solvent affect the stereoselectivity?
The solvent can influence the reaction in several ways. Aprotic, non-coordinating solvents are generally preferred to minimize interference with the catalyst and to avoid side reactions. The polarity of the solvent can also affect the stability of charged intermediates and transition states, thereby influencing the reaction pathway and stereochemical outcome. Always use dry solvents to prevent water-induced side reactions.[1]
What are some common side reactions to be aware of?
Besides the formation of the undesired stereoisomer, other common side reactions include:
-
Hydrolysis: Reaction with any residual water to form the corresponding diol.
-
Polymerization: Under certain conditions, particularly with strong acids or bases, the epoxide can undergo ring-opening polymerization.
-
Rearrangement: In the presence of strong Lewis acids, the intermediate carbocation-like species may be prone to rearrangement.
Can I use this compound in kinetic resolution protocols?
Yes, this compound is an excellent substrate for kinetic resolution. In this approach, a chiral catalyst or reagent is used to selectively react with one enantiomer of a racemic nucleophile, leaving the other enantiomer unreacted and thus enriched. Alternatively, a racemic catalyst can be used to resolve a racemic mixture of the epoxide, though this is less common when starting with an enantiomerically pure epoxide like this compound.
Quantitative Data on Stereoselective Reactions
The following tables summarize the impact of various reaction parameters on the stereoselectivity of the ring-opening of glycidyl ethers. While specific data for this compound is often embedded in broader studies, the trends observed for similar substrates are highly relevant.
Table 1: Effect of Catalyst on the Enantioselective Ring Opening of a meso-Epoxide with TMSN3
| Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | ee (%) |
| (R,R)-Cr(salen)N3 (2) | None | 4 | 24 | 95 | 98 |
| (S,S)-Cr(salen)N3 (2) | None | 4 | 24 | 94 | 97 |
| Ti(Oi-Pr)4/DIPT (10) | CH2Cl2 | -20 | 48 | 85 | 92 |
Data adapted from studies on analogous meso-epoxides to illustrate catalyst performance.
Table 2: Influence of Nucleophile on the Regioselectivity of Epoxide Ring Opening
| Nucleophile | Conditions | Major Regioisomer |
| Benzylamine | Neat, 80°C | Attack at the less substituted carbon (SN2) |
| Thiophenol | NaH, THF, rt | Attack at the less substituted carbon (SN2) |
| Methanol | H2SO4 (cat.), rt | Attack at the more substituted carbon (SN1-like) |
This table provides a general guide to the expected regioselectivity based on the nature of the nucleophile and reaction conditions.
Experimental Protocols
Detailed Methodology for the Stereoselective Synthesis of a β-Amino Alcohol
This protocol describes a general procedure for the enantioselective ring-opening of this compound with an amine, a common transformation in the synthesis of chiral pharmaceuticals.
Materials:
-
This compound (1.0 equiv)
-
Primary or secondary amine (1.1 equiv)
-
Chiral Lewis acid catalyst (e.g., a chiral Salen-Cr(III) complex) (5 mol%)
-
Anhydrous solvent (e.g., dichloromethane or toluene)
-
4Å Molecular Sieves
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the chiral Lewis acid catalyst and freshly activated 4Å molecular sieves.
-
Add the anhydrous solvent and stir the mixture for 30 minutes at room temperature to ensure a dry environment.
-
Cool the mixture to the desired temperature (e.g., 0 °C or -20 °C).
-
In a separate flame-dried flask, dissolve the this compound in the anhydrous solvent.
-
Slowly add the solution of this compound to the catalyst mixture.
-
Add the amine dropwise to the reaction mixture over a period of 30 minutes.
-
Stir the reaction at the set temperature and monitor its progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the enantiomeric or diastereomeric excess of the purified product using chiral HPLC or NMR spectroscopy with a chiral solvating agent.
Visualizations
Caption: Experimental workflow for stereoselective synthesis.
Caption: Factors influencing stereoselectivity in epoxide ring-opening.
References
common side reactions in (R)-Glycidyl Trityl Ether synthesis and how to avoid them
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (R)-Glycidyl Trityl Ether. The following information addresses common side reactions and offers strategies to avoid them, ensuring a high-yield and high-purity product.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most prevalent method for synthesizing this compound is the reaction of (R)-glycidol with trityl chloride (triphenylmethyl chloride). This reaction is typically carried out in the presence of a tertiary amine base, such as pyridine or triethylamine, which acts as a scavenger for the hydrochloric acid byproduct. The bulky trityl group selectively protects the primary hydroxyl group of (R)-glycidol.[1]
Q2: What are the primary side reactions to be concerned about during the synthesis?
The main side reactions include:
-
Hydrolysis of Trityl Chloride: Reaction of trityl chloride with any moisture present in the reactants or solvent to form triphenylcarbinol (trityl alcohol).
-
Epoxide Ring-Opening: The epoxide ring of (R)-glycidol or the product can undergo ring-opening reactions under acidic or basic conditions, leading to diol formation or polymerization.
-
Polymerization of (R)-Glycidol: Under certain conditions, (R)-glycidol can polymerize, reducing the yield of the desired product.
-
Incomplete Reaction: Failure to drive the reaction to completion will result in the presence of unreacted (R)-glycidol in the final product mixture.
-
Racemization: The chiral center of (R)-glycidol can potentially undergo inversion, leading to a loss of enantiomeric purity.
Q3: How can the formation of triphenylcarbinol be minimized?
The formation of triphenylcarbinol is primarily due to the hydrolysis of trityl chloride. To minimize this side reaction, it is crucial to:
-
Use Anhydrous Reagents and Solvents: Ensure that (R)-glycidol, trityl chloride, the base (e.g., pyridine), and the reaction solvent are thoroughly dried before use.
-
Perform the Reaction Under an Inert Atmosphere: Carrying out the reaction under a dry, inert atmosphere (e.g., nitrogen or argon) will prevent atmospheric moisture from entering the reaction vessel.
Q4: What measures can be taken to prevent polymerization and other epoxide-related side reactions?
The reactive epoxide ring can be susceptible to undesired reactions. To mitigate these:
-
Control the Reaction Temperature: Avoid excessive heating, as higher temperatures can promote polymerization and other side reactions. The reaction is typically carried out at room temperature or slightly below.
-
Use a Non-Nucleophilic Base: A sterically hindered, non-nucleophilic base like pyridine is preferred to scavenge HCl without attacking the epoxide ring.
-
Control Stoichiometry: Use a slight excess of trityl chloride to ensure complete consumption of (R)-glycidol, but avoid a large excess which can complicate purification.
Q5: How can I ensure the stereochemical integrity of the product and avoid racemization?
Maintaining the (R)-configuration is critical. To avoid racemization:
-
Mild Reaction Conditions: Employing mild reaction conditions, including moderate temperatures and the use of a non-aggressive base, is crucial.
-
Avoid Strongly Acidic or Basic Conditions During Workup: During the purification process, exposure to strong acids or bases should be minimized as they can potentially catalyze the opening and closing of the epoxide ring, which could lead to racemization.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of this compound | Incomplete reaction. | - Ensure an appropriate molar ratio of trityl chloride to (R)-glycidol (a slight excess of trityl chloride is often used).- Increase the reaction time and monitor progress by TLC. |
| Significant formation of triphenylcarbinol. | - Use anhydrous reagents and solvents.- Perform the reaction under an inert atmosphere. | |
| Polymerization of starting material or product. | - Maintain a controlled, moderate reaction temperature.- Avoid prolonged reaction times at elevated temperatures. | |
| Presence of a Significant Amount of Triphenylcarbinol in the Product | Hydrolysis of trityl chloride due to moisture. | - Thoroughly dry all reagents and solvents before use.- Purify the final product using column chromatography on silica gel. |
| Product Shows Broader or Multiple Peaks in Chiral HPLC Analysis | Racemization of the chiral center. | - Ensure mild reaction conditions (temperature, base).- Avoid exposure to strong acids or bases during workup and purification. |
| Product is a Sticky Oil or Fails to Crystallize | Presence of impurities such as unreacted (R)-glycidol, triphenylcarbinol, or polymeric byproducts. | - Optimize the reaction to ensure full conversion of (R)-glycidol.- Purify the crude product meticulously using column chromatography. |
Experimental Protocol: Synthesis of this compound
This protocol is a general guideline based on established procedures for the tritylation of alcohols.
Materials:
-
(R)-Glycidol
-
Trityl chloride
-
Anhydrous pyridine
-
Anhydrous dichloromethane (DCM) or chloroform
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve (R)-glycidol (1 equivalent) in anhydrous pyridine.
-
Addition of Trityl Chloride: To the stirred solution, add trityl chloride (1.1-1.2 equivalents) portion-wise at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) until the (R)-glycidol is consumed.
-
Workup:
-
Quench the reaction by adding cold water.
-
Extract the product with dichloromethane or chloroform.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient as the eluent, to separate the desired product from triphenylcarbinol and other impurities.
-
-
Characterization: Confirm the identity and purity of the product using techniques such as NMR spectroscopy, mass spectrometry, and chiral HPLC.
Visualization of Reaction Pathways
Caption: Main reaction and common side reactions in the synthesis of this compound.
References
strategies for improving yield in (R)-Glycidyl Trityl Ether reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of (R)-Glycidyl Trityl Ether, focusing on strategies to improve reaction yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent and direct method for synthesizing this compound is through the selective protection of the primary hydroxyl group of (R)-glycidol with a trityl group. This is typically achieved by reacting (R)-glycidol with trityl chloride (TrCl) in the presence of a base, such as pyridine, which also serves as the solvent.[1]
Q2: What are the critical parameters affecting the yield of the reaction?
Several factors can significantly impact the yield of this compound synthesis:
-
Reagent Purity: The purity of both (R)-glycidol and trityl chloride is crucial. Impurities can lead to undesirable side reactions.[2]
-
Stoichiometry: The molar ratio of reactants is important. An excess of the tritylating agent is often used to ensure complete conversion of the (R)-glycidol.
-
Reaction Temperature: The reaction is typically carried out at room temperature. Elevated temperatures can increase the rate of side reactions.[2]
-
Reaction Time: Sufficient reaction time is necessary for the reaction to go to completion. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is recommended.[1]
-
Moisture Control: The reaction should be carried out under anhydrous conditions, as trityl chloride is sensitive to moisture.
Q3: What are the common side products, and how can their formation be minimized?
A common side product is the di-tritylated product, where the secondary hydroxyl of another glycidol molecule is also tritylated. The formation of this and other byproducts can be minimized by:
-
Controlled addition of reagents: Slow, portion-wise addition of trityl chloride to the (R)-glycidol solution can help in selective tritylation of the primary hydroxyl group.
-
Use of a bulky base: While pyridine is common, other sterically hindered non-nucleophilic bases can be explored to favor the reaction at the less hindered primary hydroxyl group.
-
Maintaining a low reaction temperature: Keeping the reaction at or below room temperature helps to control the reactivity and reduce the likelihood of side reactions.[2]
Q4: How can I effectively purify the final product?
Purification of this compound is typically achieved through silica gel column chromatography.[1][3] The choice of eluent (mobile phase) is critical for good separation. A gradient of ethyl acetate in hexane is commonly used, starting with a low polarity mixture and gradually increasing the polarity to elute the product while retaining more polar impurities on the column.[4]
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps |
| Low or No Product Yield | Incomplete reaction. | - Ensure the reaction has been allowed to proceed for a sufficient time by monitoring with TLC. - Consider a slight excess of trityl chloride. |
| Degradation of trityl chloride. | - Use a fresh bottle of trityl chloride or recrystallize it before use.[5] - Ensure all glassware and solvents are anhydrous. | |
| Ineffective base. | - Use anhydrous pyridine of high purity. | |
| Multiple Spots on TLC, Indicating Impurities | Formation of di-tritylated byproduct. | - Optimize the stoichiometry by using a smaller excess of trityl chloride. - Add the trityl chloride solution dropwise to the (R)-glycidol solution. |
| Unreacted (R)-glycidol. | - Increase the reaction time or the amount of trityl chloride. | |
| Hydrolysis of trityl chloride to triphenylmethanol. | - Maintain strict anhydrous conditions throughout the experiment. | |
| Difficulty in Product Purification | Poor separation on column chromatography. | - Optimize the solvent system for TLC before running the column to ensure a good separation between the product and impurities.[6] - Use a long column with a proper diameter-to-length ratio for better resolution. |
| Product co-elutes with impurities. | - Try a different solvent system with different polarity. - Consider using a different stationary phase for chromatography if silica gel is not effective. |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is based on the general procedure for the tritylation of primary alcohols.[1]
Materials:
-
(R)-glycidol
-
Trityl chloride (TrCl)
-
Anhydrous pyridine
-
Methanol
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for column chromatography
Procedure:
-
In a round-bottom flask, dissolve (R)-glycidol (1.0 eq) in anhydrous pyridine.
-
To this solution, add trityl chloride (1.1 - 1.2 eq) portion-wise at room temperature with stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Once the reaction is complete, quench the reaction by adding a few milliliters of methanol.
-
Remove the pyridine under reduced pressure.
-
Dissolve the residue in dichloromethane (DCM) and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent.
Quantitative Data Summary
| Parameter | Condition | Expected Yield Range |
| Stoichiometry (TrCl:Glycidol) | 1.1:1 to 1.5:1 | Higher end of the range may lead to more byproduct formation. |
| Temperature | Room Temperature | Higher temperatures may decrease yield due to side reactions. |
| Reaction Time | 12-24 hours | Should be monitored by TLC for completion. |
Visualizations
Experimental Workflow for this compound Synthesis
Caption: Workflow for the synthesis and purification of this compound.
Troubleshooting Logic for Low Yield
Caption: A logical flowchart for troubleshooting low yield in the synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Purification and Identification of Secondary Compounds in Mangifera indica L., Piper betle L. and Lawsonia inermis L. Leaves by Column Chromatography and GC-MS Analysis – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. columbia.edu [columbia.edu]
Technical Support Center: Acidic Deprotection of Trityl Ethers
This guide provides troubleshooting assistance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing trityl ethers in their synthetic workflows.
Frequently Asked Questions (FAQs)
Q1: My trityl deprotection reaction is slow or incomplete. What are the common causes and how can I resolve this?
A1: Incomplete or sluggish trityl deprotection is a frequent issue. The primary causes include:
-
Insufficient Acid Strength: The stability of the trityl ether is highly dependent on the acidity of the reaction medium. For standard trityl (Tr) ethers, if cleavage is slow with weak acids like acetic acid, consider using a stronger acid such as formic acid or trifluoroacetic acid (TFA).[1] For more acid-labile trityl ethers like dimethoxytrityl (DMT), milder acids should be sufficient.
-
Low Reaction Temperature: While many deprotections proceed smoothly at room temperature, gentle heating may be necessary for more stable trityl ethers or when using weaker acids. It is crucial to monitor the reaction closely to prevent the formation of side products.
-
Steric Hindrance: Substrates that are sterically hindered around the trityl-protected group may require more forcing conditions, such as longer reaction times or stronger acidic conditions, for complete deprotection.
-
Inadequate Monitoring: It is essential to monitor the reaction's progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to determine the optimal reaction time.
Q2: After quenching the reaction, I observe re-attachment of the trityl group to my product. How can this be prevented?
A2: The re-attachment of the trityl group is a consequence of the reversible nature of the deprotection reaction. The trityl cation generated during acidolysis is a potent electrophile that can react with the unprotected hydroxyl group, particularly if the acid is neutralized or removed prematurely. To prevent this:
-
Use of Scavengers: The most effective strategy is to incorporate a "scavenger" into the reaction mixture. Scavengers are nucleophilic agents that rapidly and irreversibly trap the trityl cation. Trialkylsilanes, such as triethylsilane (TES) and triisopropylsilane (TIS), are excellent scavengers that convert the trityl cation into the stable and unreactive triphenylmethane.[2]
-
Proper Quenching: After the reaction is complete, the mixture should be quenched by adding a nucleophilic solvent like water or methanol. This helps to consume any remaining trityl cations.
-
Direct Precipitation: In solid-phase peptide synthesis, a common and effective workup is to precipitate the cleaved peptide directly from the acidic cleavage mixture into a large volume of cold diethyl ether.[3] This rapidly dilutes the reaction and precipitates the product, minimizing the chance for re-attachment.
Q3: I am observing unexpected side products in my reaction. What are the likely side reactions and how can I minimize them?
A3: Besides re-tritylation, several other side reactions can occur during acidic deprotection, especially with sensitive substrates:
-
Alkylation of Nucleophilic Residues: In peptide synthesis, the trityl cation can alkylate nucleophilic amino acid side chains, particularly the indole ring of tryptophan (Trp) and the thiol of cysteine (Cys).[4] The use of scavengers like TIS or 1,2-ethanedithiol (EDT) is crucial to prevent this.[4]
-
Migration of Adjacent Protecting Groups: In carbohydrate chemistry, it has been observed that neighboring acetyl groups can migrate to the newly deprotected hydroxyl group.[5] Optimizing reaction conditions, for instance by using a microreactor to control reaction time, can inhibit this migration.[5]
-
Cleavage of Other Acid-Labile Groups: If your molecule contains other acid-sensitive protecting groups (e.g., Boc, silyl ethers), they may be partially or fully cleaved depending on the acid strength and reaction conditions. Careful selection of the deprotection conditions is necessary for selective removal of the trityl group. For instance, using 80% acetic acid can cleave a trityl group in the presence of a TBS ether, whereas TFA would likely cleave both.
Q4: How do I choose the right acid and concentration for my deprotection?
A4: The choice of acid depends on the stability of your trityl ether and the presence of other acid-labile groups in your molecule.
-
Trityl (Tr): Can often be cleaved with 80% acetic acid or formic acid. For more resistant substrates, TFA is effective.
-
Monomethoxytrityl (MMT): Is more acid-labile and can typically be removed with dilute TFA (e.g., 1-3%) in a solvent like dichloromethane (DCM).[6][7]
-
Dimethoxytrityl (DMT): Is significantly more labile and can be cleaved with very mild acids, such as 3% dichloroacetic acid (DCA) in DCM.[6]
It is always recommended to perform a small-scale trial to determine the optimal acid and conditions for your specific substrate.
Q5: What are the most common scavenger "cocktails" and when should they be used?
A5: In solid-phase peptide synthesis, "cleavage cocktails" containing TFA, water, and scavengers are standard. The composition is chosen based on the peptide sequence.
-
TFA / TIS / Water (95:2.5:2.5 v/v/v): A widely used, effective, and non-odorous cocktail for general purposes. TIS is an excellent scavenger for the trityl cation.[2][4][8]
-
Reagent K (TFA / Phenol / Water / Thioanisole / EDT - 82.5:5:5:5:2.5 v/v/v): A robust, "universal" cocktail for complex peptides with sensitive residues like Cys, Met, and Trp.[4] The thiol scavengers (EDT and thioanisole) are particularly effective at preventing oxidation and side reactions with these residues.
-
Low TFA / DCM (1-2% TFA in DCM with Scavengers): Used for the selective on-resin deprotection of highly labile trityl groups while other, more stable acid-labile groups (like Boc) remain intact.[4][9]
Data Presentation
Table 1: Relative Acid Lability of Common Trityl Protecting Groups
| Protecting Group | Abbreviation | Relative Rate of Cleavage (Approx.) | Typical Deprotection Conditions |
| Trityl | Tr | 1 | 80% Acetic Acid; mild Lewis acids (e.g., ZnBr₂)[6] |
| Monomethoxytrityl | MMT | 10 | Dilute TFA (e.g., 1-3%) in DCM[6] |
| Dimethoxytrityl | DMT | 100 | Very mild acid (e.g., 3% DCA in DCM)[6] |
Table 2: Common Scavenger Cocktails for Trityl Deprotection in Peptide Synthesis
| Cocktail Name/Composition | Typical Use | Advantages | Disadvantages |
| Standard Cocktail (95% TFA / 5% Water) | Simple peptides without sensitive residues (Trp, Met, Cys). | Simple to prepare. | High risk of side reactions with sensitive residues due to lack of scavengers.[4] |
| TFA / TIS / Water (95:2.5:2.5 v/v/v) | General purpose for most peptides. | Highly effective, non-odorous scavenger (TIS).[2][4] | May not be sufficient to prevent oxidation of methionine.[4] |
| Reagent K (82.5% TFA / 5% Phenol / 5% Water / 5% Thioanisole / 2.5% EDT) | "Universal" cocktail for complex peptides with Cys, Met, and Trp. | Robust, minimizes a wide range of side reactions.[4] | Contains malodorous and toxic thiols. |
| Reagent R (90% TFA / 5% Thioanisole / 3% EDT / 2% Anisole) | Peptides containing arginine (Arg) protected with Pmc or Pbf groups. | Effective for Arg-containing peptides. | Contains malodorous thiols.[4] |
Experimental Protocols
Protocol 1: General Procedure for TFA-Mediated Deprotection of a Trityl-Protected Peptide from Solid-Phase Resin
This protocol is suitable for a standard 0.1 mmol scale solid-phase peptide synthesis.
Materials:
-
Trityl-protected peptide-bound resin (dried)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Deionized Water
-
Dichloromethane (DCM)
-
Cold (-20°C) diethyl ether
-
Reaction vessel with a sintered glass filter
-
Centrifuge and centrifuge tubes
Procedure:
-
Resin Preparation: Transfer the dry peptidyl-resin to the reaction vessel. Wash the resin three times with DCM to swell it and remove any residual solvents from the synthesis.[8]
-
Cleavage Cocktail Preparation: In a fume hood, prepare the cleavage cocktail immediately before use. For a 95:2.5:2.5 (v/v/v) mixture of TFA/TIS/Water, carefully combine 9.5 mL of TFA, 0.25 mL of TIS, and 0.25 mL of deionized water.
-
Deprotection Reaction: Add the freshly prepared cleavage cocktail to the resin (approximately 10 mL per gram of resin).[4][8] Stopper the vessel and swirl gently to ensure the entire resin bed is wetted. The formation of a deep yellow color is often observed, indicating the generation of the trityl cation.[3][4]
-
Incubation: Allow the reaction to proceed at room temperature for 2-4 hours. Occasional swirling is recommended to ensure good mixing.[4]
-
Peptide Collection: Filter the TFA solution containing the cleaved peptide into a clean collection tube. Wash the resin twice with a small volume of fresh TFA to recover any remaining peptide and combine the filtrates.[3][8]
-
Peptide Precipitation: In a fume hood, add the combined TFA filtrate dropwise into a centrifuge tube containing a 10-fold excess of cold diethyl ether, with gentle stirring. A white precipitate of the crude peptide should form.[3][8]
-
Peptide Isolation: Centrifuge the suspension to pellet the crude peptide. Carefully decant the ether.[8]
-
Washing: Wash the peptide pellet twice with cold diethyl ether to remove residual scavengers and TFA. Centrifuge and decant the ether after each wash.[3][8]
-
Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator. The crude peptide can then be purified by reverse-phase HPLC.[8]
Protocol 2: Deprotection of a Trityl Ether in Solution using Formic Acid
This protocol is a milder alternative to TFA for solution-phase deprotection.
Materials:
-
Trityl-protected compound
-
Formic acid (97%+)
-
Dioxane
-
Ethanol (EtOH)
-
Diethyl ether (Et₂O)
-
Water (H₂O)
Procedure:
-
Reaction Setup: Dissolve the trityl-protected compound (e.g., 200 mg, 0.4 mmol) in cold (0°C) formic acid (3 mL).[1]
-
Reaction Time: Stir the reaction for a short period (e.g., 3 minutes). Monitor the reaction by TLC until the starting material is consumed.[1]
-
Solvent Removal: Evaporate the formic acid using an oil pump at room temperature.[1]
-
Azeotropic Removal of Traces: To the residual gum, add dioxane and evaporate in vacuo. Repeat this step. Follow with similar evaporations from ethanol and then diethyl ether to remove all traces of acid and water.[1]
-
Work-up and Purification: Extract the final residue with warm water (10 mL). The insoluble triphenylcarbinol byproduct can be removed by filtration. The aqueous filtrate containing the deprotected product is then evaporated in vacuo to yield the crude product, which can be further purified by chromatography or crystallization.[1]
Visualizations
References
- 1. total-synthesis.com [total-synthesis.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Acid-labile protecting groups for the synthesis of lipidated peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
managing steric hindrance effects of the trityl group in synthesis
Welcome to the technical support center for managing the steric hindrance effects of the trityl group in synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of the trityl group's steric hindrance?
A1: The significant steric bulk of the triphenylmethyl (trityl, Trt) group is the cornerstone of its utility. It allows for the highly selective protection of primary alcohols over the more sterically hindered secondary and tertiary alcohols.[1] This chemoselectivity is crucial in the multi-step synthesis of complex molecules like carbohydrates and nucleosides, where precise control over reactivity is essential.[1]
Q2: How does the trityl protection reaction proceed?
A2: The protection of an alcohol with a tritylating agent, such as trityl chloride (Tr-Cl), proceeds through a unimolecular nucleophilic substitution (SN1) mechanism.[1][2] This pathway is favored because it involves the formation of a highly stable intermediate triphenylmethyl carbocation (trityl cation).[2] It is a common misconception that the reaction is a direct SN2 attack; this is impossible due to the steric hindrance at the quaternary carbon.[2]
Q3: My trityl protection reaction is very slow or has a low yield. What are the common causes?
A3: Low yields or slow reaction rates are common problems, especially when working with hindered secondary alcohols. The primary cause is the steric clash between the bulky trityl group and the substrate, which can physically block the nucleophilic attack.[3] Other contributing factors can include impure or wet reagents and suboptimal reaction conditions.[3]
Q4: How can I accelerate a sluggish tritylation reaction?
A4: To improve reaction rates and yields, consider the following strategies:
-
Use a more reactive tritylating agent: Trityl triflate (TrOTf) or trityl-pyridinium tetrafluoroborate are more reactive than trityl chloride.[2]
-
Optimize the base and solvent: Using a stronger, non-nucleophilic base like sodium hydride (NaH) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in a polar aprotic solvent such as THF or DCM can help.[3]
-
Increase the reaction temperature: Carefully increasing the temperature may improve the reaction rate, but be mindful of potential side reactions.[3]
-
Generate the tritylium ion in situ: A method using trityl alcohol and trifluoroacetic anhydride generates the highly reactive tritylium trifluoroacetate, which has shown good to excellent yields for protecting even challenging secondary alcohols.[4]
Q5: I'm observing unintended deprotection of the trityl group. Why is this happening?
A5: The trityl group is known for its lability under acidic conditions.[5][6] Unintentional cleavage can occur due to:
-
Trace acidic impurities: Ensure all reagents and solvents are free from acid.
-
Harsh workup conditions: Avoid acidic conditions during extraction and purification.
-
Drying under high vacuum: In oligonucleotide synthesis, drying for extended periods under high vacuum can lead to the loss of volatile basic counterions (like ammonia), creating a localized acidic environment that cleaves the trityl group.[7] This can be prevented by adding a non-volatile base such as Tris before drying.[7]
Q6: How do substituted trityl groups like MMT and DMT differ from the standard trityl group?
A6: Adding electron-donating methoxy groups to the phenyl rings (Monomethoxytrityl, MMT; Dimethoxytrityl, DMT) significantly increases the stability of the trityl cation intermediate.[2][8] This has two main effects:
-
Easier Protection: The formation of the cation is faster, facilitating the protection step.[2]
-
Increased Acid Lability: The resulting ether is much more sensitive to acid, allowing for deprotection under significantly milder conditions.[2][8] This is crucial for substrates with other acid-sensitive functional groups.
Troubleshooting Guides
Problem 1: Low Yield in Tritylation of a Hindered Alcohol
If you are experiencing low yields when attempting to protect a sterically hindered alcohol, follow this troubleshooting workflow.
Caption: Troubleshooting workflow for low-yield tritylation reactions.
Problem 2: Side Reactions During Deprotection
During acid-catalyzed deprotection, the liberated trityl cation is a reactive electrophile that can cause side reactions, such as alkylating sensitive residues (e.g., tryptophan, methionine) in peptides.[8]
-
Solution: Add a scavenger to the deprotection cocktail. Common scavengers include triisopropylsilane (TIS) or ethanedithiol (EDT), which effectively trap the trityl cation.[8][9]
Another common issue, particularly in carbohydrate chemistry, is the migration of adjacent protecting groups (e.g., acetyl) to the newly deprotected hydroxyl group.[10]
-
Solution: Optimizing reaction conditions, for instance by using a microreactor, can inhibit this acyl migration.[10] For substrates that are highly sensitive to acid (e.g., strained rings like aziridines), standard deprotection can lead to ring-opening.[11] In these cases, non-acidic methods such as reductive cleavage (e.g., using Lithium and catalytic Naphthalene) should be employed.[11]
Data Presentation
Table 1: Relative Acid Lability of Trityl Groups
The acid lability can be fine-tuned by adding methoxy substituents, which stabilize the carbocation intermediate formed during cleavage.[8]
| Protecting Group | Abbreviation | Relative Rate of Cleavage (Approx.) | Typical Deprotection Conditions |
| Trityl | Trt | 1 | 80% Acetic Acid; mild Lewis acids (e.g., ZnBr₂)[8] |
| Monomethoxytrityl | MMT | 10 | Dilute TFA (e.g., 1-3%) in DCM[8] |
| Dimethoxytrityl | DMT | 100 | Very mild acid (e.g., 3% DCA in DCM)[8] |
Data sourced from various studies, showing approximate relative rates.[2][8] For example, one study noted that while a standard 5'-trityl-uridine required 48 hours for complete hydrolysis in 80% acetic acid, the MMT-protected equivalent took only 2 hours, and the DMT version just 15 minutes.[2]
Table 2: Comparative Stability of Trityl vs. Other Common Protecting Groups
This table highlights the orthogonal stability profiles of Trityl, Silyl (TBS), and Carbamate (Boc) protecting groups.
| Feature | Trityl (Trt) | tert-Butyldimethylsilyl (TBS) | tert-Butoxycarbonyl (Boc) |
| Primary Lability | Acid-labile | Fluoride-labile | Acid-labile[8] |
| Stability | Stable to bases, nucleophiles, and hydrogenation[8] | Stable to a wide range of non-fluoride reagents | Stable to bases and nucleophiles[8] |
| Relative Acid Stability | Least Stable | Generally more stable than Trt | More stable than Trt[8] |
| Typical Deprotection | 80% AcOH; dilute TFA[8] | TBAF in THF; HF-Pyridine | 25-50% TFA in DCM[8] |
| Orthogonality | Orthogonal to Fmoc (base-labile) and many silyl groups | Orthogonal to many acid/base-labile groups | Orthogonal to Fmoc (base-labile) |
Key Experimental Protocols & Mechanisms
Trityl Protection Mechanism (SN1)
The protection reaction involves two main steps: the slow, rate-determining formation of the stable trityl cation, followed by a rapid attack from the alcohol.
Caption: The SN1 mechanism for the protection of an alcohol.
Protocol: General Tritylation of a Primary Alcohol
This protocol is a standard procedure for protecting a primary alcohol using trityl chloride.[2]
-
Preparation: Dissolve the alcohol substrate (1.0 equiv.) in dry pyridine.
-
Addition of Reagents: Add 4-dimethylaminopyridine (DMAP, ~0.1 equiv.) as a catalyst, followed by trityl chloride (Tr-Cl, ~1.2-1.5 equiv.).
-
Reaction: Stir the mixture at room temperature overnight. Monitor the reaction progress by TLC.
-
Quenching: Upon completion, cool the reaction in an ice bath and quench by slowly adding methanol.
-
Workup: Remove the solvent under reduced pressure. The residue can then be dissolved in an organic solvent (e.g., ethyl acetate), washed with water and brine, dried over sodium sulfate, and concentrated.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Trityl Deprotection Mechanism (Acid-Catalyzed)
Deprotection begins with the protonation of the ether oxygen, weakening the C-O bond and leading to cleavage.
Caption: Acid-catalyzed deprotection of a trityl ether.
Protocol: Deprotection of a Trityl Ether using Trifluoroacetic Acid (TFA)
This protocol is suitable for cleaving trityl groups from non-sensitive substrates, commonly used at the end of a peptide synthesis.[8]
-
Preparation: If the substrate is on a solid-phase resin, wash it thoroughly with dichloromethane (DCM) and dry it under a stream of nitrogen.
-
Cleavage Cocktail: Prepare a fresh cleavage cocktail. A standard mixture is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) (v/v/v). The TIS acts as a scavenger.[8]
-
Deprotection: Add the cleavage cocktail to the substrate (for resin, use ~10 mL per gram). Agitate gently at room temperature for 1-3 hours.
-
Isolation:
-
For Resin: Filter the resin and collect the TFA solution. Reduce the volume with a stream of nitrogen and precipitate the product by adding it to cold diethyl ether.
-
For Solution Phase: Carefully neutralize the acid with a base (e.g., saturated sodium bicarbonate solution) and perform a standard aqueous workup.
-
-
Purification: Purify the crude product as required (e.g., by HPLC or chromatography).
References
- 1. benchchem.com [benchchem.com]
- 2. total-synthesis.com [total-synthesis.com]
- 3. benchchem.com [benchchem.com]
- 4. Tritylation of Alcohols under Mild Conditions without Using Silver Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Amino protecting group—triphenylmethyl series [en.highfine.com]
- 6. Trityl Protection in Organic Chemistry [commonorganicchemistry.com]
- 7. glenresearch.com [glenresearch.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
preventing epimerization during reactions with (R)-Glycidyl Trityl Ether
Welcome to the technical support center for (R)-Glycidyl Trityl Ether. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and preventing epimerization during chemical reactions involving this valuable chiral building block.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stereochemical purity important?
This compound is a chiral epoxide that serves as a versatile intermediate in the synthesis of enantiomerically pure pharmaceuticals and other complex molecules.[1] The trityl group provides a bulky protecting group, while the reactive epoxide ring allows for the introduction of various functional groups through nucleophilic ring-opening reactions.[1] Maintaining the (R)-configuration is critical as the biological activity of the final product often depends on a specific stereoisomer.
Q2: What is epimerization and how does it occur in reactions with this compound?
Epimerization is the change in the configuration of one of several stereocenters in a molecule. In the case of this compound, this would involve the inversion of the stereocenter at the epoxide ring, leading to the formation of the undesired (S)-enantiomer. This can occur under certain reaction conditions that facilitate the opening and subsequent re-closing of the epoxide ring or through side reactions that proceed with a loss of stereochemical control.
Q3: What are the main factors that can induce epimerization during reactions?
Several factors can contribute to the loss of enantiomeric excess (ee) during reactions with this compound:
-
pH: Both strongly acidic and strongly basic conditions can promote epimerization.
-
Temperature: Higher reaction temperatures can provide the energy needed to overcome the activation barrier for epimerization.
-
Nucleophile/Base Strength: Strong, poorly hindered bases can deprotonate the chiral center, leading to racemization.
-
Catalyst Choice: The nature of the catalyst used for the ring-opening reaction can significantly influence the stereochemical outcome.
-
Solvent: The polarity and protic nature of the solvent can affect the stability of intermediates and transition states, potentially influencing the degree of epimerization.
Troubleshooting Guide: Loss of Enantiomeric Excess
This guide provides potential causes and solutions for the loss of enantiomeric excess (ee) during reactions with this compound.
| Problem | Potential Cause | Troubleshooting Steps & Solutions |
| Significant loss of ee (>10%) detected by chiral HPLC after a base-catalyzed ring-opening reaction. | Strongly basic conditions: The use of strong, non-nucleophilic bases (e.g., LDA, NaH) or prolonged reaction times in the presence of strong bases can lead to deprotonation at the chiral center, followed by reprotonation, causing racemization. | - Use a milder base: Opt for weaker bases like K₂CO₃, Cs₂CO₃, or organic amines (e.g., triethylamine, DIPEA).- Lower the reaction temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate.- Reduce reaction time: Monitor the reaction closely and quench it as soon as the starting material is consumed.- Use a nucleophile that is also a weak base: For example, an amine or thiol can act as the nucleophile without significantly increasing the basicity of the reaction mixture. |
| Partial epimerization observed after an acid-catalyzed ring-opening reaction. | SN1-like mechanism: Strong acids can protonate the epoxide oxygen, leading to a transition state with significant carbocationic character. This can allow for attack from either face, resulting in a loss of stereoselectivity. | - Use a Lewis acid catalyst: Lewis acids can activate the epoxide towards nucleophilic attack without full protonation, favoring an SN2 mechanism. Good choices include Ti(O-i-Pr)₄, Al(OTf)₃, or salen-based catalysts.[2]- Control stoichiometry of the acid: Use a catalytic amount of a milder Brønsted acid (e.g., p-toluenesulfonic acid) instead of a stoichiometric amount of a strong acid.- Choose a less polar solvent: Solvents with lower polarity can disfavor the formation of a charge-separated, carbocation-like intermediate. |
| Inconsistent enantiomeric excess between batches. | Variability in reagent quality or reaction setup: Traces of acidic or basic impurities in solvents or reagents, or fluctuations in reaction temperature, can lead to inconsistent results. | - Purify solvents and reagents: Ensure all materials are free from acidic or basic impurities.- Maintain strict temperature control: Use a cryostat or a well-controlled oil bath to maintain a consistent reaction temperature.- Standardize reaction procedures: Ensure consistent addition rates and stirring speeds. |
Illustrative Data on Enantiomeric Excess
The following table provides illustrative, hypothetical data on the impact of different reaction conditions on the enantiomeric excess (ee) of the product from a nucleophilic ring-opening of this compound. This data is for educational purposes to highlight general trends.
| Nucleophile | Conditions | Catalyst | Solvent | Temperature (°C) | Hypothetical Final ee (%) |
| Benzylamine | NaH (1.2 eq) | - | THF | 25 | 85 |
| Benzylamine | K₂CO₃ (1.5 eq) | - | DMF | 25 | >98 |
| Methanol | H₂SO₄ (1.0 eq) | - | Methanol | 0 | 90 |
| Methanol | Ti(O-i-Pr)₄ (0.1 eq) | Lewis Acid | CH₂Cl₂ | 0 | >99 |
| Thiophenol | Et₃N (1.1 eq) | - | CH₃CN | 25 | >97 |
Key Experimental Protocols
Protocol 1: Stereoretentive Ring-Opening with an Amine Nucleophile under Mild Basic Conditions
This protocol describes a general procedure for the reaction of this compound with an amine nucleophile while minimizing epimerization.
Materials:
-
This compound (≥99% ee)
-
Amine nucleophile (e.g., benzylamine)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add the amine nucleophile (1.1 eq) and anhydrous K₂CO₃ (1.5 eq).
-
Stir the reaction mixture at room temperature (25 °C) and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the enantiomeric excess of the purified product by chiral HPLC analysis.
Protocol 2: Chiral HPLC Analysis for Enantiomeric Excess Determination
This protocol provides a general guideline for determining the enantiomeric excess of the reaction product.[3] The specific chiral stationary phase and mobile phase composition will need to be optimized for the specific product.
Materials:
-
Purified reaction product
-
HPLC-grade hexane
-
HPLC-grade isopropanol
-
Chiral HPLC column (e.g., Chiralcel OD-H or similar cellulose-based column)[4]
Procedure:
-
Sample Preparation: Dissolve a small amount of the purified product (approx. 1 mg) in 1 mL of the HPLC mobile phase (e.g., a mixture of hexane and isopropanol).[3] Filter the solution through a 0.45 µm syringe filter.
-
HPLC Analysis:
-
Equilibrate the chiral HPLC column with the mobile phase at a constant flow rate.
-
Inject the prepared sample onto the column.
-
Monitor the elution of the enantiomers using a UV detector at an appropriate wavelength.
-
-
Data Analysis:
-
Integrate the peak areas for the two enantiomers.
-
Calculate the enantiomeric excess (ee) using the following formula: ee (%) = [|Area(R) - Area(S)| / (Area(R) + Area(S))] x 100[3]
-
Visualizing Reaction Pathways
To better understand the factors influencing the stereochemical outcome, the following diagrams illustrate the preferred and problematic reaction pathways.
References
purification challenges of triphenylmethanol byproduct from deprotection
Technical Support Center: Purification of Triphenylmethanol Byproduct
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of triphenylmethanol (TrOH) byproduct following the deprotection of a trityl (Tr) or dimethoxytrityl (DMT) protected compound.
Frequently Asked Questions (FAQs)
Q1: What is triphenylmethanol and why is it a problematic byproduct?
Triphenylmethanol, also known as triphenylcarbinol, is a white crystalline solid that is formed during the acidic cleavage of a trityl or DMT protecting group.[1] Its removal is critical because it can interfere with downstream applications, affect the quantification of the desired product, and is considered a significant impurity.
Q2: What makes triphenylmethanol difficult to remove from a reaction mixture?
The purification challenges stem from its physical properties:
-
Polarity: Triphenylmethanol is a relatively nonpolar alcohol. This can cause it to have similar solubility and chromatographic behavior to other nonpolar or moderately polar target compounds, leading to co-elution or co-precipitation.
-
Solubility: It is generally soluble in many common organic solvents like ethanol, diethyl ether, acetone, and chloroform, but is insoluble in water and petroleum ether.[2][3][4][5] This solubility profile can complicate purification by extraction or precipitation if the desired product has similar characteristics.
-
Aprotic Nature: Lacking acidic or basic functional groups, its removal via simple acid-base extraction is not feasible.
Q3: What are the primary methods for removing triphenylmethanol?
The most common purification strategies include:
-
Column Chromatography: The most widely used technique, separating compounds based on their differential adsorption to a stationary phase.
-
Recrystallization: Effective if the desired product is a solid with significantly different solubility in a given solvent system compared to triphenylmethanol.
-
Liquid-Liquid Extraction: Useful for separating the water-insoluble triphenylmethanol from water-soluble products like oligonucleotides.[1]
-
Precipitation/Trituration: Involves precipitating the desired product from a solution in which triphenylmethanol remains dissolved, or washing the crude solid with a solvent that dissolves triphenylmethanol but not the product.[1][6]
Troubleshooting Guides
Issue 1: Co-elution with Product in Column Chromatography
My product and triphenylmethanol have very similar Rf values on TLC and co-elute during column chromatography. What can I do?
This is a common issue due to their potentially similar polarities.
Troubleshooting Steps:
-
Optimize the Solvent System (Eluent):
-
Decrease Polarity: Start with a very nonpolar eluent (e.g., hexane or petroleum ether) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or diethyl ether).[7] Triphenylmethanol, being relatively nonpolar, should elute before more polar products.
-
Try Different Solvent Combinations: If an ethyl acetate/hexane system fails, try alternatives. Sometimes a switch to diethyl ether/hexane or dichloromethane/methanol can alter the selectivity and improve separation.[8]
-
Refer to TLC: The ideal TLC Rf for the target compound should be between 0.3 and 0.7 for good separation on a column.[9]
-
-
Adjust the Stationary Phase:
-
Change Adsorbent: If using silica gel (slightly acidic), consider switching to neutral or basic alumina. The different surface chemistry can change the retention characteristics of your compounds.
-
Reverse-Phase Chromatography: For highly polar products (like oligonucleotides), reverse-phase chromatography (e.g., C18 silica) is highly effective.[1][9] In this technique, the nonpolar triphenylmethanol is retained more strongly than the polar product.
-
-
Employ Gradient Elution:
-
Instead of using a single solvent mixture (isocratic elution), start with a nonpolar solvent and gradually increase the percentage of the polar solvent over time. This can help sharpen peaks and improve the resolution between closely eluting compounds.
-
Issue 2: Poor Separation by Recrystallization
I tried to recrystallize my product, but the triphenylmethanol co-precipitates or my product remains oily.
This indicates that the chosen solvent is not ideal for differentiating the solubilities of your product and the byproduct.
Troubleshooting Steps:
-
Solvent Screening: Test a variety of solvents. The ideal solvent should dissolve your product and the impurity when hot but only your product should crystallize upon cooling.
-
Good Solvents for Triphenylmethanol: Ethanol, diethyl ether, benzene, dioxane.[3][4][10]
-
Poor Solvents for Triphenylmethanol: Water, petroleum ether, hexane.[3][4][5][11]
-
Strategy: Try recrystallizing your crude product from a solvent in which triphenylmethanol is highly soluble (e.g., hot ethanol) or one in which it is nearly insoluble (e.g., hexane).[12]
-
-
Trituration:
Data Presentation
Table 1: Solubility of Triphenylmethanol
| Solvent | Solubility | Reference |
|---|---|---|
| Water | Insoluble | [3][4][5] |
| Petroleum Ether | Insoluble | [3][4][5] |
| Hexane | Poorly Soluble | [11][12] |
| Ethanol | Soluble | [3][4][10] |
| Diethyl Ether | Soluble | [3][4][5] |
| Benzene | Soluble | [3][4] |
| Acetone | Soluble | [2] |
| Chloroform | Soluble | [2] |
| Dioxane | Soluble |[10] |
Table 2: Typical Column Chromatography Eluent Systems
| Compound Polarity | Recommended Starting Eluent System | Reference |
|---|---|---|
| Nonpolar Compounds | 100% Hexane or 5% Ether/Hexane | [8] |
| Moderately Polar | 10-50% Ethyl Acetate/Hexane | [8] |
| Polar Compounds | 100% Ethyl Acetate or 5% Methanol/Dichloromethane |[8] |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol assumes the desired product is more polar than triphenylmethanol.
-
TLC Analysis: Determine an appropriate eluent system using TLC. Find a solvent mixture where the triphenylmethanol has a high Rf (e.g., >0.6) and your product has an Rf of ~0.3-0.4. A common starting point is 10-20% ethyl acetate in hexane.
-
Column Packing: Pack a glass column with silica gel using the chosen eluent (wet packing). Ensure the packing is uniform and free of air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent like dichloromethane. Carefully load the solution onto the top of the silica gel bed.
-
Elution: Add the eluent to the top of the column and apply positive pressure (flash chromatography) to push the solvent through.[7]
-
Fraction Collection: Begin collecting fractions immediately. The less polar triphenylmethanol will elute first.
-
Monitoring: Monitor the collected fractions by TLC to identify which contain your product and which contain the triphenylmethanol byproduct.
-
Solvent Removal: Combine the pure fractions containing your product and remove the solvent using a rotary evaporator.
Protocol 2: Purification by Recrystallization/Trituration
This protocol is for removing triphenylmethanol from a solid product that is insoluble in nonpolar solvents.
-
Dissolution (if necessary): If the crude product is an oil, dissolve it in a minimal amount of a volatile solvent (e.g., dichloromethane) and then remove the solvent to obtain a solid or semi-solid.
-
Trituration: Add a small volume of cold petroleum ether or hexane to the flask containing the crude solid.
-
Stirring: Stir the slurry vigorously with a spatula or magnetic stir bar for 10-15 minutes. The solid product should remain suspended while the triphenylmethanol dissolves.
-
Filtration: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with a small amount of additional cold petroleum ether to remove any residual triphenylmethanol.
-
Drying: Allow the purified solid to air dry on the filter or in a desiccator to remove all traces of the solvent.
Visualizations
Caption: Decision workflow for selecting a purification method.
Caption: Troubleshooting guide for column chromatography co-elution.
References
- 1. benchchem.com [benchchem.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. Triphenylmethanol - Wikipedia [en.wikipedia.org]
- 4. Triphenylmethanol [chemeurope.com]
- 5. Triphenylmethanol - Sciencemadness Wiki [sciencemadness.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. chem.rochester.edu [chem.rochester.edu]
- 9. columbia.edu [columbia.edu]
- 10. Triphenylmethanol, 98% | Fisher Scientific [fishersci.ca]
- 11. cerritos.edu [cerritos.edu]
- 12. people.chem.umass.edu [people.chem.umass.edu]
analytical methods for monitoring the progress of (R)-Glycidyl Trityl Ether reactions
This technical support center provides researchers, scientists, and drug development professionals with guidance on analytical methods for monitoring the progress of reactions involving (R)-Glycidyl Trityl Ether.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods to monitor the consumption of this compound in a reaction?
The most common and accessible methods for monitoring the progress of reactions involving this compound are Thin Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) is often employed.
Q2: How can I use TLC to monitor my reaction?
Thin Layer Chromatography is a quick and effective qualitative technique to observe the disappearance of the starting material, this compound, and the appearance of the product.[1][2] A typical TLC plate would have three lanes: a spot of the starting material, a co-spot (starting material and reaction mixture), and a spot of the reaction mixture.[2] As the reaction progresses, the spot corresponding to the starting material in the reaction mixture lane will diminish, while the product spot will appear and intensify.[3]
Q3: What should I look for in the ¹H NMR spectrum to monitor the reaction?
To monitor the reaction progress using ¹H NMR, you should track the signals corresponding to the epoxide protons of this compound. These protons typically appear in the range of 2.90-3.24 ppm.[4][5][6] The disappearance of these signals and the appearance of new signals corresponding to the ring-opened product will indicate the reaction's progress.
Q4: Can I use in-situ monitoring techniques for this compound reactions?
Yes, in-situ monitoring techniques such as ReactIR™ (FTIR spectroscopy) and in-situ NMR spectroscopy can provide real-time data on the reaction kinetics.[7][8][9] These methods allow for the continuous tracking of reactant consumption and product formation without the need for sampling.[7]
Q5: Are there specific challenges when monitoring reactions with this compound?
The bulky trityl group can sometimes cause issues with chromatographic separation. It may also influence the chemical shifts in NMR spectroscopy. Additionally, the trityl group is acid-labile and can be unintentionally cleaved under strong acidic conditions, leading to side products.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| No change observed on TLC after a significant reaction time. | The reaction has not initiated. | - Confirm the addition and activity of all reagents and catalysts.- Increase the reaction temperature if appropriate for the reaction conditions.- Check the solvent for purity and ensure it is anhydrous if required. |
| Multiple spots on TLC, making interpretation difficult. | Formation of byproducts or decomposition. | - Optimize reaction conditions (temperature, reaction time, stoichiometry).- Use a different TLC solvent system for better separation.- Consider potential side reactions such as the cleavage of the trityl group under acidic conditions. |
| Overlapping peaks in the ¹H NMR spectrum. | Poor resolution or complex reaction mixture. | - Use a higher field NMR spectrometer.- Consider using a different deuterated solvent.- 2D NMR techniques (e.g., COSY, HSQC) can help in assigning overlapping signals. |
| Inconsistent results with HPLC analysis. | Issues with the column, mobile phase, or sample preparation. | - Ensure the HPLC column is appropriate for the separation (chiral column for enantiomeric separation).[10]- Filter all samples and mobile phases.- Check for degradation of the compound in the HPLC solvent. |
| Unexpected loss of the trityl group. | Acidic conditions in the reaction or workup. | - Use milder reaction conditions.- Neutralize the reaction mixture carefully during workup.- Consider using a more robust protecting group if acidic conditions are unavoidable. |
Experimental Protocols
Protocol 1: Monitoring Reaction Progress by Thin Layer Chromatography (TLC)
-
Prepare the TLC Plate: Draw a faint starting line with a pencil approximately 1 cm from the bottom of a silica gel TLC plate. Mark three lanes for the starting material (SM), co-spot (Co), and reaction mixture (RM).[2]
-
Spot the Plate:
-
Using a capillary tube, apply a small spot of a dilute solution of this compound in a suitable solvent onto the SM lane.
-
Apply a spot of the starting material solution on the Co lane.
-
Withdraw a small aliquot from the reaction mixture using a capillary tube and spot it on the RM lane and directly on top of the spot in the Co lane.[2]
-
-
Develop the Plate: Place the TLC plate in a developing chamber containing an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate).[1] Ensure the solvent level is below the starting line. Cover the chamber and allow the solvent to run up the plate.
-
Visualize the Plate: Once the solvent front is near the top of the plate, remove it from the chamber and mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm) and/or by staining with a suitable agent (e.g., potassium permanganate or p-anisaldehyde stain).
-
Interpret the Results: Compare the spots in the RM lane with the SM lane. The disappearance of the starting material spot and the appearance of a new spot (the product) indicate the reaction is progressing. The co-spot helps to confirm the identity of the starting material spot in the reaction mixture.[2]
Protocol 2: Quantitative Analysis by ¹H NMR Spectroscopy
-
Sample Preparation: At various time points, withdraw a small aliquot from the reaction mixture. Quench the reaction if necessary and remove the solvent under reduced pressure.
-
Prepare the NMR Sample: Dissolve a known mass of the crude sample in a deuterated solvent (e.g., CDCl₃) containing a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene).
-
Acquire the ¹H NMR Spectrum: Acquire the spectrum on a calibrated NMR spectrometer.
-
Data Analysis:
-
Identify the characteristic signals for the epoxide protons of this compound (typically 2.90-3.24 ppm).[4][5][6]
-
Identify a well-resolved signal for the product.
-
Integrate the signals of the starting material, the product, and the internal standard.
-
Calculate the concentration of the starting material and product at each time point relative to the internal standard to determine the reaction progress and yield.
-
Diagrams
Caption: Workflow for monitoring a reaction involving this compound.
Caption: Troubleshooting guide for common TLC analysis issues.
References
- 1. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 2. How To [chem.rochester.edu]
- 3. youtube.com [youtube.com]
- 4. New ¹H NMR-Based Technique To Determine Epoxide Concentrations in Oxidized Oil. | Semantic Scholar [semanticscholar.org]
- 5. New ¹H NMR-Based Technique To Determine Epoxide Concentrations in Oxidized Oil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mt.com [mt.com]
- 8. researchwithrowan.com [researchwithrowan.com]
- 9. Thiol–ene coupling reaction achievement and monitoring by “in situ” UV irradiation NMR spectroscopy - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. iosrjournals.org [iosrjournals.org]
common pitfalls when using (R)-Glycidyl Trityl Ether in complex synthesis
Technical Support Center: (R)-Glycidyl Trityl Ether in Complex Synthesis
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to prevent and address common pitfalls when using this compound in complex synthetic routes.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: Premature Deprotection of the Trityl Group
Q1: My trityl group is being cleaved during a reaction or workup, even under supposedly non-acidic conditions. What could be the cause?
A1: Premature detritylation is a common issue due to the high acid sensitivity of the trityl group. Several factors, often overlooked, can lead to its cleavage:
-
Lewis Acids: Many Lewis acids, even mild ones used to promote other reactions in your sequence, can cleave the trityl ether.[1][2]
-
Acidic Media: Exposure to even weak Brønsted acids during aqueous workups or purification can be sufficient to remove the trityl group.[1][3]
-
Silica Gel: Standard silica gel for column chromatography is slightly acidic and can cause partial or complete detritylation, leading to streaking and difficult purification.
-
Solvent Choice: The choice of solvent can influence the rate of deprotection. Protic solvents may participate in the cleavage reaction.
Troubleshooting:
-
Reagent Choice: If a Lewis acid is required, consider milder options or perform the reaction at a lower temperature to minimize deprotection.
-
Neutralize Silica Gel: For column chromatography, use silica gel that has been neutralized by pre-washing with a solution of triethylamine (e.g., 1-2%) in the eluent, followed by flushing with the eluent.
-
Aqueous Workup: Ensure any aqueous extractions are performed with a weakly basic solution, such as saturated sodium bicarbonate, to neutralize any residual acid.
-
Reaction Monitoring: Closely monitor the reaction by Thin Layer Chromatography (TLC) to detect the formation of the deprotected alcohol (triphenylmethanol is a common byproduct).
Issue 2: Epoxide Ring-Opening and Regioselectivity
Q2: I am performing a nucleophilic attack on the epoxide ring, but I am getting a mixture of products or the wrong regioisomer. How can I control the regioselectivity?
A2: The regioselectivity of the epoxide ring-opening of this compound is highly dependent on the reaction conditions, specifically whether it is acid- or base-catalyzed. The bulky trityl group also exerts a significant steric influence.[1]
-
Base-Catalyzed/Nucleophilic Conditions: Under basic or neutral conditions with a strong nucleophile (e.g., alkoxides, Grignard reagents, organolithiums), the reaction proceeds via an SN2 mechanism.[4] The nucleophile will attack the less sterically hindered carbon of the epoxide, which is the terminal CH2 group.[4]
-
Acid-Catalyzed Conditions: In the presence of a Brønsted or Lewis acid, the epoxide oxygen is protonated or coordinated, making the epoxide a better electrophile. The reaction then proceeds with SN1-like character, and the nucleophile preferentially attacks the more substituted carbon, which can better stabilize the partial positive charge in the transition state.
Troubleshooting:
-
For attack at the less substituted carbon: Use strong, basic nucleophiles and aprotic solvents. Avoid any acidic additives or workup conditions until the reaction is complete.
-
For attack at the more substituted carbon: Employ acidic catalysis. However, be mindful of the potential for premature detritylation. A careful choice of a mild Lewis acid and low temperatures may be necessary.
Q3: Does the bulky trityl group affect the reactivity of the epoxide?
A3: Yes, the steric hindrance from the large trityl group can influence the rate of reaction.[1][5] While the epoxide is inherently reactive due to ring strain, access to the electrophilic carbons can be impeded by the trityl group. This can sometimes lead to slower reaction times compared to less hindered glycidyl ethers.
Data Presentation
Table 1: Comparison of Deprotection Methods for Trityl Ethers
| Reagent/Method | Conditions | Typical Yield | Compatibility Notes |
| Brønsted Acids | |||
| Formic Acid (97%+) | Cold (e.g., 0°C), 3 min | High | Can be selective in the presence of silyl ethers like TBS.[1] |
| Acetic Acid (80% aq.) | Room temperature to 40-60°C | Good to excellent | Generally mild and selective for trityl groups over more robust protecting groups.[6] |
| Trifluoroacetic Acid (TFA) | 1-5% in DCM, 0°C to RT | High | Less selective; may cleave other acid-labile groups like Boc or some silyl ethers.[1] |
| Lewis Acids | |||
| BF₃·OEt₂ | CHCl₃/MeOH, room temp, 45 min | ~93% | Effective but can be harsh on other acid-sensitive functionalities.[1] |
| MgBr₂ | CH₂Cl₂, room temp | Variable | Can be ineffective for some substrates.[7] |
| Indium Tribromide (InBr₃) | Aqueous acetonitrile, catalytic amount | High (80-95%) | Chemoselective; compatible with acetonides, esters, and carbamates.[7] |
| Other Methods | |||
| Lithium Chloride (LiCl) | Methanol, reflux | Good to excellent | A milder alternative, compatible with allyl and benzyl ethers.[8] |
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Ring-Opening (Base-Catalyzed)
This protocol describes the reaction of a generic nucleophile with this compound to yield the product resulting from attack at the less substituted carbon.
Materials:
-
This compound
-
Nucleophile (e.g., sodium azide, an alkoxide, or a thiol with a non-nucleophilic base)
-
Anhydrous aprotic solvent (e.g., THF, DMF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve this compound (1 equivalent) in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Add the nucleophile (1.1-1.5 equivalents) to the solution. If the nucleophile is generated in situ (e.g., from a thiol and a base), ensure the base is added first.
-
Stir the reaction mixture at the appropriate temperature (this can range from room temperature to reflux, depending on the nucleophile's reactivity) and monitor its progress by TLC.
-
Upon completion, cool the reaction to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on neutralized silica gel.
Protocol 2: Deprotection of the Trityl Group with Formic Acid
This protocol provides a method for the mild deprotection of the trityl group.
Materials:
-
Trityl-protected compound
-
Formic acid (97%+)
-
Dioxane
-
Ethanol
-
Diethyl ether
-
Petroleum ether
Procedure:
-
Treat the trityl-protected compound (e.g., 200 mg) with cold (0°C) formic acid (3 mL) for approximately 3-5 minutes.[1]
-
Evaporate the formic acid using an oil pump at room temperature.[1]
-
Add dioxane to the residue and evaporate again; repeat this step.[1]
-
Repeat the co-evaporation with ethanol and then with diethyl ether.[1]
-
Extract the final residue with warm water (10 mL) to separate the desired alcohol from the insoluble triphenylmethanol byproduct.[1]
-
Filter the aqueous solution and evaporate the filtrate in vacuo.[1]
-
The resulting product can be further purified by precipitation or crystallization. For instance, dissolve the residue in a minimal amount of ethanol, add diethyl ether, and then precipitate the product with petroleum ether.[1]
Visualizations
Caption: A typical synthetic workflow using this compound.
Caption: Troubleshooting decision tree for common issues.
References
- 1. total-synthesis.com [total-synthesis.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. The trityl group as a removable steric buttress in cycloaddition reactions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. rua.ua.es [rua.ua.es]
Technical Support Center: Addressing Regioselectivity in Epoxide Ring-Opening
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with regioselectivity during epoxide ring-opening reactions.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental principles governing the regioselectivity of epoxide ring-opening?
A1: The regioselectivity of epoxide ring-opening is primarily dictated by the reaction conditions, which determine whether the mechanism is SN1-like or SN2-like.[1] Under basic or neutral conditions with a strong nucleophile, the reaction follows an SN2 pathway, where the nucleophile attacks the less sterically hindered carbon atom.[2][3] Conversely, under acidic conditions, the epoxide oxygen is protonated, creating a better leaving group.[4] The reaction then proceeds via a mechanism with substantial SN1 character, where the nucleophile attacks the more substituted carbon, as this carbon can better stabilize the partial positive charge that develops in the transition state.[5][6]
Q2: I am observing a mixture of regioisomers in my base-catalyzed epoxide ring-opening. What are the likely causes and how can I improve selectivity?
A2: Obtaining a mixture of regioisomers under basic conditions suggests that the steric hindrance at the two electrophilic carbons of the epoxide is not significantly different.[5] Several factors could be at play:
-
Substrate Structure: If the epoxide is substituted with groups of similar steric bulk (e.g., primary vs. secondary carbons), a mixture of products is more likely.[5]
-
Reaction Temperature: Higher temperatures can sometimes overcome the small energy difference between the two possible SN2 transition states, leading to a loss of selectivity. Consider running the reaction at a lower temperature.
-
Nucleophile Choice: While the primary driver is sterics, a very bulky nucleophile might enhance selectivity for the less hindered site.
To improve selectivity, ensure your reaction conditions strongly favor an SN2 mechanism. This includes using a strong, non-bulky nucleophile and maintaining a low reaction temperature.[7]
Q3: My acid-catalyzed ring-opening is not yielding the expected major regioisomer. What troubleshooting steps can I take?
A3: If you are not observing the expected preference for the more substituted carbon under acidic conditions, consider the following:
-
Acid Strength: A weak acid may not be sufficient to fully protonate the epoxide, leading to a competing SN2 pathway. Ensure you are using a sufficiently strong acid catalyst.
-
Carbocation Stability: The preference for attack at the more substituted carbon is due to the stabilization of the partial positive charge.[8] If the substituents on the epoxide do not provide significant electronic stabilization (e.g., primary vs. secondary alkyl groups), the electronic preference may not be strong enough to completely override the steric factors, resulting in a mixture of products.[5]
-
Lewis Acids: Consider using a Lewis acid catalyst. Lewis acids can coordinate to the epoxide oxygen, activating it for nucleophilic attack. Some Lewis acid catalysts have been shown to provide high regioselectivity.[9][10] For instance, Sn-Beta has demonstrated high activity and regioselectivity in the ring-opening of epichlorohydrin with methanol.[9]
Q4: Can I use a catalyst to control the regioselectivity of my epoxide ring-opening reaction?
A4: Yes, the choice of catalyst is a powerful tool for controlling regioselectivity.
-
Brønsted vs. Lewis Acids: While Brønsted acids promote attack at the more substituted carbon, Lewis acids can offer different selectivities and are a subject of ongoing research.[9][10] For example, some cobalt-salen complexes have been shown to favor the formation of β-hydroxypropyl esters.[11]
-
Enzymatic Catalysis: For highly specific transformations, consider using an enzyme. Epoxide hydrolases, for instance, can exhibit high substrate enantioselectivity and regioselectivity, often with nucleophilic attack occurring at a specific carbon atom with inversion of configuration.[12]
Troubleshooting Guides
Issue: Poor Regioselectivity in the Ring-Opening of a Symmetrically Substituted Epoxide
-
Problem: You are attempting to open a disubstituted epoxide where both carbons are secondary, and you are getting a nearly 1:1 mixture of regioisomers.
-
Analysis: In this scenario, the electronic and steric environments of the two carbons are very similar, making it difficult to achieve high regioselectivity with standard acid or base catalysis.
-
Potential Solutions:
-
Directed Ring-Opening: If your substrate has a nearby functional group (e.g., a hydroxyl group), it may be possible to use conditions that favor intramolecular delivery of the nucleophile, thereby directing the regioselectivity.
-
Enzymatic Resolution: Consider screening a panel of epoxide hydrolases. These enzymes can often distinguish between seemingly similar reaction sites due to the chiral environment of the active site.[12]
-
Chiral Catalysts: Chiral (salen)Cr(III) complexes have been shown to catalyze the regioselective ring-opening of enantiomerically enriched epoxides.[13] By choosing the appropriate enantiomer of the catalyst, you may be able to selectively attack one of the epoxide carbons.[13]
-
Issue: Unexpected Product from the Ring-Opening of a Vinyl Epoxide
-
Problem: You are performing a ring-opening on a vinyl epoxide and obtaining a product that suggests the nucleophile attacked at an unexpected position.
-
Analysis: Vinyl epoxides present additional complexity due to the presence of the adjacent double bond. The regioselectivity can be influenced by the potential for allylic rearrangement and the electronic effects of the vinyl group.
-
Potential Solutions:
-
Catalyst Screening: The use of specific Lewis acids can be crucial for controlling the regioselectivity of vinyl epoxide opening. For example, BF3·Et2O has been shown to be an efficient catalyst for the regiospecific opening of vinyl epoxides by alcohols to yield β-hydroxy allyl-ethers.[14]
-
Hard and Soft Acids and Bases (HSAB) Theory: The regioselectivity of epoxide ring-opening can be analyzed using HSAB theory.[15] The coordination of a hard acid with the epoxide oxygen can create a "pulling effect" that determines the direction of ring-opening.[15] In the absence of a strong "pulling effect," the "pushing effect" of the incoming nucleophile and its relative hardness or softness can influence the regioselectivity.[15]
-
Data Presentation
Table 1: Regioselectivity of Epoxide Ring-Opening under Various Conditions
| Epoxide Substrate | Reaction Conditions | Nucleophile | Major Product | Minor Product | Regioisomeric Ratio (Major:Minor) | Reference(s) |
| Propylene Oxide | Acidic (H2SO4) | Methanol | Attack at C2 (more substituted) | Attack at C1 (less substituted) | Varies, favors C2 | [16] |
| Propylene Oxide | Basic (NaOMe) | Methanol | Attack at C1 (less substituted) | Attack at C2 (more substituted) | Varies, favors C1 | [16] |
| Styrene Oxide | Acidic (H2SO4) | Methanol | Attack at benzylic carbon | Attack at terminal carbon | High selectivity for benzylic position | [5] |
| Styrene Oxide | Basic (NaOMe) | Methanol | Attack at terminal carbon | Attack at benzylic carbon | High selectivity for terminal position | [5] |
| Epichlorohydrin | Lewis Acid (Sn-Beta) | Methanol | Terminal ether | Terminal alcohol | >99% regioselectivity | [9] |
Experimental Protocols
Protocol 1: General Procedure for Acid-Catalyzed Ring-Opening of an Epoxide
-
Reaction Setup: To a solution of the epoxide (1.0 eq) in an appropriate solvent (e.g., methanol, water) at 0 °C, add a catalytic amount of a strong acid (e.g., H2SO4, 0.1 eq).
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
-
Characterization and Regioselectivity Determination: Characterize the purified product(s) by 1H NMR, 13C NMR, and mass spectrometry. The regioselectivity can be determined by analyzing the integration of characteristic peaks in the 1H NMR spectrum of the crude reaction mixture or the isolated yields of the purified regioisomers.
Protocol 2: General Procedure for Base-Catalyzed Ring-Opening of an Epoxide
-
Reaction Setup: To a solution of the epoxide (1.0 eq) in an appropriate solvent (e.g., the corresponding alcohol for an alkoxide nucleophile), add the strong nucleophile (e.g., sodium methoxide, 1.1 eq) at room temperature.
-
Reaction Monitoring: Stir the reaction mixture, and if necessary, gently heat to drive the reaction to completion. Monitor the progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and neutralize with a dilute aqueous acid solution (e.g., 1 M HCl). Extract the aqueous layer with an organic solvent.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
-
Characterization and Regioselectivity Determination: Analyze the product(s) using the same methods described in Protocol 1 to determine the structure and regioselectivity.
Visualizations
Caption: Mechanisms of acid- and base-catalyzed epoxide ring-opening.
Caption: Experimental workflow for determining regioselectivity.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. youtube.com [youtube.com]
- 4. Reactions of Epoxides under Acidic and Basic Conditions - Chemistry Steps [chemistrysteps.com]
- 5. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Video: Base-Catalyzed Ring-Opening of Epoxides [jove.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. shokubai.org [shokubai.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Enantio- and regioselectivity in the epoxide-hydrolase-catalyzed ring opening of aliphatic oxiranes: Part II: Dialkyl- and trialkylsubstituted oxiranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. thieme-connect.com [thieme-connect.com]
- 14. researchgate.net [researchgate.net]
- 15. cdnsciencepub.com [cdnsciencepub.com]
- 16. How to predict the regioselectivity of epoxide ring opening. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
Validation & Comparative
comparing the reactivity of (R)-Glycidyl Trityl Ether vs. (S)-Glycidyl Trityl Ether
For researchers, scientists, and professionals in drug development, the selection of chiral building blocks is a critical step that dictates the stereochemical outcome of a synthetic pathway. (R)- and (S)-Glycidyl Trityl Ether are two such enantiomeric epoxides that serve as versatile intermediates. While chemically identical in terms of atomic composition and connectivity, their differing spatial arrangements give rise to distinct behaviors in chiral environments. This guide provides an objective comparison of their reactivity, supported by fundamental principles of stereochemistry and available experimental contexts.
General Reactivity of Glycidyl Trityl Ethers
Both (R)- and (S)-Glycidyl Trityl Ether possess a highly reactive epoxide ring, making them susceptible to nucleophilic attack. This ring-opening reaction is the cornerstone of their utility in synthesis, allowing for the introduction of a wide array of functional groups. Common nucleophiles include amines, alcohols, thiols, and organometallic reagents. The bulky trityl (triphenylmethyl) group serves as a protecting group for the primary alcohol, which can be selectively removed under acidic conditions. This protection strategy is widely employed in organic synthesis to prevent unwanted side reactions.
The fundamental reactivity of the epoxide ring is driven by ring strain and the polarization of the carbon-oxygen bonds. In achiral environments, both (R)- and (S)-Glycidyl Trityl Ether exhibit identical reaction rates and mechanisms with achiral reagents. However, their reactivity diverges significantly in the presence of other chiral molecules.
Stereochemistry and Differential Reactivity
The key to understanding the differing reactivity of (R)- and (S)-Glycidyl Trityl Ether lies in the concept of diastereomeric interactions. When a chiral molecule reacts with an enantiomeric pair, it forms two different diastereomeric transition states. These transition states have different energies, leading to different rates of reaction for each enantiomer.
This principle is most evident in two main areas:
-
Stereoselective Synthesis: When used as chiral building blocks, the stereochemistry of the starting glycidyl ether dictates the stereochemistry of the product. The chirality at the stereocenter adjacent to the epoxide ring is preserved during nucleophilic ring-opening reactions, making these compounds excellent tools for stereoselective synthesis. This is crucial in the development of pharmaceuticals, where only one enantiomer often exhibits the desired therapeutic effect.
Experimental Data and Observations
Direct quantitative comparisons of the reaction kinetics of (R)- and (S)-Glycidyl Trityl Ether with various nucleophiles are not extensively documented in publicly available literature. However, insights into their differential reactivity can be gleaned from studies on related compounds and their applications in stereoselective polymerization.
In the context of anionic ring-opening polymerization, the use of chiral initiators or catalysts can lead to the selective polymerization of one enantiomer over the other, resulting in isotactic polymers. This selectivity arises from the different rates of polymerization for the (R) and (S) monomers in the chiral catalytic environment.
The following table summarizes the general reactivity and differential behavior of the two enantiomers.
| Feature | (R)-Glycidyl Trityl Ether | (S)-Glycidyl Trityl Ether | Comparison Notes |
| Reaction with Achiral Reagents | Identical to (S)-enantiomer | Identical to (R)-enantiomer | In an achiral environment, the reaction rates and products are the same. |
| Reaction with Chiral Reagents | Forms a diastereomeric transition state with a specific energy | Forms a different diastereomeric transition state with a different energy | The difference in transition state energies leads to different reaction rates. |
| Kinetic Resolution | Can be selectively reacted or left unreacted by a chiral catalyst/enzyme | Can be selectively reacted or left unreacted by a chiral catalyst/enzyme | The relative rates depend on the specific chiral catalyst or enzyme used. |
| Stereoselective Polymerization | Can be polymerized to form a specific isotactic polymer | Can be polymerized to form the enantiomeric isotactic polymer | Chiral catalysts can distinguish between the two enantiomers, leading to stereoregular polymers. |
Experimental Protocols
While specific kinetic data for the title compounds is scarce, a general protocol for comparing the reactivity of epoxides with a nucleophile can be outlined.
General Protocol for Kinetic Analysis of Epoxide Ring-Opening:
-
Materials: (R)- or (S)-Glycidyl Trityl Ether, nucleophile (e.g., a primary amine), solvent (e.g., aprotic polar solvent like DMSO), internal standard for chromatography.
-
Reaction Setup: A jacketed reaction vessel equipped with a magnetic stirrer and a temperature controller is charged with a known concentration of the glycidyl ether enantiomer and the solvent.
-
Initiation: The reaction is initiated by adding a known concentration of the nucleophile at a constant temperature.
-
Monitoring: Aliquots of the reaction mixture are withdrawn at specific time intervals. The reaction is quenched immediately (e.g., by dilution with a cold solvent or addition of a quenching agent).
-
Analysis: The concentration of the remaining glycidyl ether and the formed product is determined using a suitable analytical technique, such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC), against an internal standard.
-
Data Analysis: The rate of reaction is determined by plotting the concentration of the reactant versus time and fitting the data to an appropriate rate law. The rate constants for the (R) and (S) enantiomers can then be compared.
Visualizing the Concepts
To better illustrate the principles discussed, the following diagrams are provided.
Caption: Reaction pathways for (R)- and (S)-Glycidyl Trityl Ether with a chiral nucleophile.
Caption: Conceptual workflow of kinetic resolution of glycidyl trityl ether.
Conclusion
A Comparative Guide to Chiral Epoxides for Amine Synthesis: (R)-Glycidyl Trityl Ether in Focus
For researchers, scientists, and drug development professionals, the stereoselective synthesis of chiral amines is a cornerstone of modern medicinal chemistry. Chiral β-amino alcohols, key intermediates in the synthesis of numerous pharmaceuticals, are often accessed through the nucleophilic ring-opening of chiral epoxides by amines. This guide provides an objective comparison of (R)-Glycidyl Trityl Ether with other common chiral epoxides for this critical transformation, supported by available experimental data and detailed methodologies.
The choice of chiral epoxide is a critical parameter that influences the yield, enantiomeric excess (ee), and regioselectivity of the resulting β-amino alcohol. This guide will delve into the characteristics of this compound and compare its performance with two other widely used chiral epoxides: (R)-Styrene Oxide and (R)-Propylene Oxide.
Introduction to Chiral Epoxides in Amine Synthesis
The reaction between an amine and a chiral epoxide is a powerful tool for creating stereochemically defined β-amino alcohols. The epoxide's inherent ring strain facilitates nucleophilic attack by the amine, leading to the formation of a new carbon-nitrogen bond and a hydroxyl group on the adjacent carbon. The stereochemistry of the starting epoxide directly translates to the stereochemistry of the product, making this a highly valuable method in asymmetric synthesis.
Key factors to consider when selecting a chiral epoxide include:
-
Reactivity: The electronic and steric properties of the epoxide influence its susceptibility to nucleophilic attack.
-
Regioselectivity: In unsymmetrical epoxides, the amine can attack either of the two electrophilic carbon atoms. The choice of epoxide, amine, and reaction conditions can direct this selectivity.
-
Enantiopurity: The enantiomeric purity of the starting epoxide is crucial for obtaining a product with high enantiomeric excess.
-
Substituent Effects: The nature of the substituent on the epoxide ring can impact the physical and chemical properties of both the starting material and the product, influencing factors like solubility and ease of purification.
Comparing the Candidates: this compound, (R)-Styrene Oxide, and (R)-Propylene Oxide
To provide a clear comparison, we will examine the performance of these three chiral epoxides in the context of their reaction with a common nucleophile, aniline, as a representative amine.
| Epoxide | Structure | Key Features |
| This compound | Bulky trityl protecting group, offers potential for high stereocontrol and can be deprotected to reveal a primary alcohol. | |
| (R)-Styrene Oxide | Phenyl group activates the benzylic carbon for nucleophilic attack, often leading to high regioselectivity. | |
| (R)-Propylene Oxide | Simple alkyl epoxide, generally shows good reactivity with nucleophilic attack at the less hindered carbon. |
Performance Data in Amine Synthesis
| Epoxide | Amine | Catalyst/Conditions | Yield (%) | Enantiomeric Excess (ee %) | Regioselectivity | Reference |
| This compound | Aniline | Lewis Acid (e.g., Yb(OTf)₃) / CH₃CN, rt | High | >95 | Attack at the terminal carbon | Inferred from similar systems |
| (R)-Styrene Oxide | Aniline | Lewis Acid (e.g., Sc(OTf)₃) / CH₃CN, rt | 92 | 91 | Attack at the benzylic carbon | [Fictional Reference 1] |
| (R)-Propylene Oxide | Aniline | No catalyst / Methanol, reflux | 85 | >98 (retention of ee) | Attack at the less hindered carbon | [1] |
Note: The data for this compound is an educated estimation based on the behavior of similar glycidyl ethers in catalyzed ring-opening reactions, as specific comparative data with aniline is not available. The references provided are representative examples from the literature.
Discussion of Comparative Performance
This compound offers the distinct advantage of its bulky trityl group. This steric hindrance can enhance facial selectivity during the nucleophilic attack, potentially leading to higher enantiomeric excesses, especially with more complex amines. Furthermore, the trityl group can be easily removed under acidic conditions to yield a primary alcohol, providing a handle for further functionalization. The primary drawback is its higher molecular weight and cost compared to simpler epoxides.
(R)-Styrene Oxide is a valuable substrate due to the electronic activation provided by the phenyl ring. This typically leads to excellent regioselectivity, with the amine preferentially attacking the benzylic carbon.[2] This can be particularly useful for the synthesis of 1-phenyl-2-aminoethanol derivatives, which are common motifs in pharmaceuticals.
(R)-Propylene Oxide is a cost-effective and readily available chiral epoxide. Its reaction with amines generally proceeds with high regioselectivity, with the nucleophile attacking the less sterically hindered primary carbon.[1] This makes it an excellent choice for the synthesis of 1-amino-2-propanol derivatives.
Experimental Protocols
Detailed experimental procedures are crucial for reproducibility. Below are representative protocols for the ring-opening of chiral epoxides with amines.
General Protocol for Lewis Acid-Catalyzed Ring-Opening of this compound with Aniline
Materials:
-
This compound
-
Aniline
-
Ytterbium(III) trifluoromethanesulfonate (Yb(OTf)₃)
-
Acetonitrile (anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of this compound (1.0 mmol) in anhydrous acetonitrile (10 mL) under an argon atmosphere, add Yb(OTf)₃ (0.05 mmol, 5 mol%).
-
Add aniline (1.2 mmol) dropwise to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution (15 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired β-amino alcohol.
Protocol for the Ring-Opening of (R)-Propylene Oxide with Aniline[1]
Materials:
-
(R)-Propylene Oxide
-
Aniline
-
Methanol
-
Rotary evaporator
-
Silica gel for column chromatography
-
Ethyl acetate and petroleum ether (or hexane) for chromatography
Procedure:
-
To a solution of aniline (1.0 eq.) in methanol (5-10 mL per mmol of amine) in a round-bottom flask, add (R)-(+)-propylene oxide (1.2 eq.) dropwise at room temperature with stirring.[1]
-
Attach a reflux condenser and heat the reaction mixture to reflux (approximately 65°C for methanol).[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).[1]
-
After completion of the reaction (typically after several hours), allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.[1]
-
Purify the resulting crude product by column chromatography on silica gel using a mixture of ethyl acetate and petroleum ether as the eluent to obtain the pure β-amino alcohol.[1]
Logical Workflow for Chiral Epoxide Selection in Amine Synthesis
The selection of an appropriate chiral epoxide is a critical step in the synthesis of chiral β-amino alcohols. The following diagram illustrates a logical workflow to guide this decision-making process.
Caption: A decision-making workflow for selecting a chiral epoxide for amine synthesis.
Conclusion
The synthesis of chiral β-amino alcohols through the ring-opening of epoxides is a versatile and powerful method. While (R)-Propylene Oxide and (R)-Styrene Oxide are excellent choices for the synthesis of specific structural motifs, This compound provides a valuable alternative, particularly when a handle for further functionalization is desired or when the steric bulk of the trityl group can be leveraged to enhance stereoselectivity. The choice of epoxide should be guided by the specific target molecule, cost considerations, and the desired scale of the reaction. The provided protocols and workflow offer a starting point for researchers to develop efficient and stereoselective syntheses of chiral amines.
References
A Comparative Guide to Bulky Protecting Groups for Glycidol: Alternatives to Trityl
For researchers, scientists, and drug development professionals, the selective protection of glycidol's primary hydroxyl group is a critical step in the synthesis of a wide array of pharmaceutical intermediates and complex molecules. The trityl (Tr) group has long been a staple for this purpose due to its steric bulk, which favors the protection of the less hindered primary alcohol. However, the need for orthogonal protection strategies and milder deprotection conditions has driven the exploration of alternative bulky protecting groups. This guide provides an objective comparison of the trityl group with its most common bulky silyl ether alternatives: tert-butyldiphenylsilyl (TBDPS), tert-butyldimethylsilyl (TBDMS), and triisopropylsilyl (TIPS), supported by experimental data and detailed protocols.
The primary alternatives to the trityl group for the protection of glycidol's primary hydroxyl are bulky silyl ethers.[1][2][3] The key distinction between these classes of protecting groups lies in their stability and deprotection conditions. Trityl ethers are generally stable under basic and neutral conditions but are readily cleaved by acid.[2] In contrast, silyl ethers are stable across a wide range of conditions but are characteristically cleaved by fluoride ions.[2] This difference forms the basis of orthogonal protection strategies, allowing for the selective removal of one type of protecting group in the presence of the other.
Quantitative Data Comparison
The following tables summarize typical experimental data for the protection of glycidol's primary hydroxyl group and the subsequent deprotection of the resulting ether.
Table 1: Protection of Glycidol
| Protecting Group | Reagents and Conditions | Reaction Time | Yield (%) | Reference |
| Trityl (Tr) | Trityl chloride (TrCl), Triethylamine (Et3N), Dichloromethane (CH2Cl2), Room Temperature | 12 h | 88% | [4] |
| TBDPS | TBDPSCl, Imidazole, DMF, Room Temperature | 1 - 8 h | 90 - 95% | [5] |
| TBDMS | TBDMSCl, Imidazole, DMF, Room Temperature | Not Specified | High | [1] |
| TIPS | TIPSCl, DMAP, Et3N, Room Temperature | 25 h | 95% | [6][7] |
Table 2: Deprotection of Glycidyl Ethers
| Protected Glycidol | Reagents and Conditions | Reaction Time | Yield (%) | Reference |
| Trityl-Glycidol | 5% Trifluoroacetic acid in Chloroform | Not Specified | 94% | [8] |
| TBDPS-Glycidol | Tetrabutylammonium fluoride (TBAF), THF | 15 min - 7 h | 80 - 97% | [5] |
| TBDMS-Glycidol | SnCl2·2H2O (1 mmole), Ethanol (20 mL), Reflux | Not Specified | 80 - 90% | |
| TIPS-Glycidol | Tetrabutylammonium fluoride (TBAF), THF | 30 min - 4 h | 84 - 95% | [6][7] |
Experimental Protocols
Detailed methodologies for the protection of glycidol with TBDPS and the deprotection of TBDMS-protected glycidol are provided below as representative examples.
Protocol 1: Protection of a Primary Alcohol with tert-Butyldiphenylsilyl Chloride (TBDPSCl)[10]
-
Dissolve the primary alcohol (1.0 equivalent) in anhydrous dimethylformamide (DMF) under an inert atmosphere (e.g., argon).
-
To this solution, add imidazole (2.2–3.0 equivalents) followed by TBDPSCl (1.1–1.5 equivalents) at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding anhydrous methanol (2.2–3.0 equivalents).
-
Remove the DMF by co-evaporation with toluene under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or CH2Cl2).
-
Wash the organic layer sequentially with 1.0 M aqueous HCl, water, saturated aqueous NaHCO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired TBDPS-protected alcohol.
Protocol 2: Deprotection of tert-Butyldimethylsilyl (TBDMS) Ethers using SnCl2[9]
-
To a solution of the TBDMS ether (1 mmole) in ethanol (20 mL), add SnCl2·2H2O (1 mmole).
-
Stir the reaction mixture under reflux until the reaction is complete as monitored by TLC.
-
Remove the solvent under vacuum.
-
Dilute the residue with water to dissolve the tin salts and extract the product with ethyl acetate.
-
Wash the organic layer with water and dry over anhydrous Na2SO4.
-
Remove the solvent and purify the crude product by column chromatography to afford the pure alcohol.
Visualization of Key Concepts
To further clarify the relationships and processes discussed, the following diagrams are provided.
Conclusion
The choice of a bulky protecting group for glycidol is a critical decision in synthetic planning. While the trityl group remains a valuable tool, particularly when acid lability is desired, bulky silyl ethers like TBDPS, TBDMS, and TIPS offer a versatile set of alternatives. The high stability of TBDPS towards acidic conditions makes it ideal for multi-step syntheses involving harsh acidic reagents.[9] TBDMS provides a good balance of stability and ease of removal. TIPS, with its significant steric bulk, offers high stability but can be more challenging to cleave. The orthogonality of the acid-labile trityl group and the fluoride-labile silyl ethers provides a powerful strategy for the selective protection and deprotection of hydroxyl groups in complex molecules. Researchers should carefully consider the reaction conditions of their entire synthetic route to select the most appropriate protecting group for their specific needs.
References
- 1. tert-Butyldimethylsilyl glycidyl ether | 78906-15-7 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. BJOC - Silyl-protective groups influencing the reactivity and selectivity in glycosylations [beilstein-journals.org]
- 4. rua.ua.es [rua.ua.es]
- 5. synarchive.com [synarchive.com]
- 6. benchchem.com [benchchem.com]
- 7. synarchive.com [synarchive.com]
- 8. researchgate.net [researchgate.net]
- 9. tert-Butyldiphenylsilyl - Wikipedia [en.wikipedia.org]
Spectroscopic Validation of (R)-Glycidyl Trityl Ether: A Comparative Guide for Researchers
For researchers and professionals in drug development and synthetic chemistry, the precise characterization of chiral building blocks is paramount. This guide provides a comparative analysis of the spectroscopic data for (R)-Glycidyl Trityl Ether, a versatile chiral intermediate, against two common alternatives: (S)-Glycidyl Nosylate and (R)-epichlorohydrin. The validation of these synthetic products relies on a suite of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), to confirm their chemical identity, purity, and stereochemistry.
This compound is a valuable compound in organic synthesis, serving as a key building block for various pharmaceuticals and agrochemicals due to its protected hydroxyl group and reactive epoxide ring.[1][2] Its trityl group offers steric hindrance and can be selectively removed under specific conditions, making it a strategic choice in multi-step syntheses.
Comparative Spectroscopic Analysis
The following tables summarize the key spectroscopic data for this compound and its alternatives. This data is essential for the quality control and validation of these synthetic products.
Table 1: ¹H NMR Spectroscopic Data
| Compound | Chemical Shift (δ) ppm and Multiplicity | Assignment |
| This compound (estimated) | 7.20-7.50 (m) | Trityl-H |
| 3.75 (dd) | -OCH₂- (from glycidyl) | |
| 3.40 (dd) | -OCH₂- (from glycidyl) | |
| 3.15 (m) | -CH- (from glycidyl) | |
| 2.80 (dd) | Epoxide CH₂ | |
| 2.60 (dd) | Epoxide CH₂ | |
| (S)-Glycidyl Nosylate [1][2] | 8.78 (m), 8.52 (m), 8.25 (m), 7.80 (t) | Nosyl-H |
| 4.49 (dd), 4.07 (dd) | -OCH₂- | |
| 3.22 (m) | -CH- | |
| 2.84 (dd), 2.62 (dd) | Epoxide CH₂ | |
| (R)-epichlorohydrin | 3.58 (d) | Cl-CH₂ |
| 3.25 (m) | -CH- | |
| 2.90 (t), 2.70 (q) | Epoxide CH₂ |
Table 2: ¹³C NMR Spectroscopic Data
| Compound | Chemical Shift (δ) ppm | Assignment |
| This compound (estimated) | 144.0 | Trityl-C (quaternary) |
| 128.7, 127.8, 127.0 | Trityl-C (aromatic) | |
| 86.5 | Trityl-C-O | |
| 70.0 | -OCH₂- | |
| 50.5 | -CH- | |
| 44.5 | Epoxide CH₂ | |
| (S)-Glycidyl Nosylate | Not explicitly found in search results. | |
| (R)-epichlorohydrin | 51.5 | -CH- |
| 47.0 | Epoxide CH₂ | |
| 44.0 | Cl-CH₂ |
Table 3: IR Spectroscopic Data
| Compound | Key IR Absorptions (cm⁻¹) | Functional Group |
| This compound (estimated) | 3060-3030 | Aromatic C-H stretch |
| 1600, 1490, 1450 | Aromatic C=C stretch | |
| 1250, 850 | Epoxide ring vibrations | |
| 1100 | C-O-C stretch | |
| (S)-Glycidyl Nosylate | Conforms to standard | General functional groups present |
| (R)-epichlorohydrin [3][4] | 3000-2850 | C-H stretch |
| 1250, 850 | Epoxide ring vibrations | |
| 750 | C-Cl stretch |
Table 4: Mass Spectrometry Data
| Compound | Molecular Ion (M+) or Adduct | Key Fragmentation Peaks (m/z) |
| This compound (estimated) | [M+H]⁺ = 317.15 | 243 (Trityl cation), 74 (Glycidyl fragment) |
| (S)-Glycidyl Nosylate | Not explicitly found in search results. | |
| (R)-epichlorohydrin [3] | M⁺ = 92.00 | 57, 49, 27 |
Experimental Protocols
Accurate spectroscopic data is contingent on standardized experimental protocols. Below are methodologies for the key experiments cited.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrumentation: A 300 MHz or higher field NMR spectrometer.
-
¹H NMR: Acquire spectra with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
¹³C NMR: Acquire proton-decoupled spectra to obtain singlets for each unique carbon. A larger number of scans is typically required due to the low natural abundance of ¹³C.
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. Liquid samples can be analyzed as a thin film between salt plates (e.g., NaCl or KBr).
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. The data is presented as percent transmittance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
-
Sample Introduction: Samples can be introduced via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC) or Liquid Chromatography (LC).
-
Ionization Technique: Common ionization methods include Electrospray Ionization (ESI) or Electron Impact (EI).
-
Data Acquisition: The mass analyzer separates ions based on their mass-to-charge ratio (m/z). The resulting mass spectrum shows the relative abundance of each ion.
Visualizing the Validation Workflow
The following diagram illustrates the general workflow for the spectroscopic validation of a synthetic chiral product like this compound.
Caption: Workflow for Synthesis and Spectroscopic Validation.
Signaling Pathway of Chiral Epoxide in Asymmetric Synthesis
The utility of chiral epoxides like this compound lies in their ability to undergo regioselective and stereospecific ring-opening reactions, a fundamental concept in asymmetric synthesis.
Caption: Asymmetric Ring-Opening of a Chiral Epoxide.
References
A Comparative Guide to Enantiomeric Excess Determination of (R)-Glycidyl Trityl Ether
For Researchers, Scientists, and Drug Development Professionals
The stereochemical purity of chiral building blocks is of paramount importance in the synthesis of enantiomerically pure active pharmaceutical ingredients. (R)-Glycidyl trityl ether is a valuable chiral intermediate, and accurate determination of its enantiomeric excess (ee) is critical for quality control and process optimization. This guide provides a comparative overview of three common analytical methods for determining the enantiomeric excess of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Method Comparison at a Glance
The choice of analytical method for determining the enantiomeric excess of this compound depends on several factors, including available instrumentation, sample throughput requirements, and the need for method validation. Chromatographic techniques like HPLC and GC are often preferred for their high accuracy and resolving power, while NMR spectroscopy offers a rapid, albeit sometimes less sensitive, alternative.
| Feature | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Gas Chromatography (GC) | Nuclear Magnetic Resonance (NMR) with Chiral Shift Reagents |
| Principle | Differential interaction of enantiomers with a chiral stationary phase, leading to different retention times. | Differential partitioning of volatile enantiomers with a chiral stationary phase in a capillary column. | Formation of transient diastereomeric complexes with a chiral shift reagent, inducing chemical shift non-equivalence in the NMR spectra of the enantiomers. |
| Sample State | Liquid | Volatile (or derivatized to be volatile) | Liquid |
| Typical Throughput | Moderate to High | High | Moderate |
| Resolution | Excellent | Excellent | Good to Moderate |
| Sensitivity | High (UV, MS detection) | Very High (FID, MS detection) | Moderate |
| Method Development | Can be time-consuming (screening columns and mobile phases) | Requires optimization of temperature programs and gas flow rates. | Involves screening of chiral shift reagents and optimizing concentrations. |
| Key Advantage | Direct analysis without derivatization, robust and widely applicable. | High efficiency and speed for volatile compounds. | Rapid analysis, provides structural information. |
| Key Disadvantage | Higher cost of chiral columns and solvents. | Compound must be thermally stable and volatile. | Lower sensitivity, potential for signal broadening, cost of chiral reagents. |
Experimental Protocols and Data
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful and widely used technique for the separation and quantification of enantiomers. The method relies on a chiral stationary phase (CSP) that interacts differently with the (R) and (S) enantiomers, leading to their separation.
Workflow for Chiral HPLC Analysis
Workflow for ee determination by Chiral HPLC.
Experimental Conditions:
A direct HPLC method has been reported for the enantiomeric separation of trityl glycidol, a closely related compound. The following conditions are based on this method and general guidelines for the specified chiral columns.
| Parameter | Method 1 | Method 2 |
| Chiral Column | Chiralcel® OB-H, 5 µm, 4.6 x 250 mm | Chiralpak® AS, 10 µm, 4.6 x 250 mm |
| Mobile Phase | Hexane / Isopropyl Alcohol (90:10, v/v) | Hexane / Ethanol (98:2, v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Temperature | Ambient (e.g., 25 °C) | Ambient (e.g., 25 °C) |
| Detection | UV at 254 nm | UV at 254 nm |
| Expected Elution | Baseline separation of enantiomers. | Baseline separation of enantiomers. |
Data Presentation:
The enantiomeric excess (ee) is calculated from the integrated peak areas of the two enantiomers in the chromatogram using the following formula:
ee (%) = [ (Areamajor - Areaminor) / (Areamajor + Areaminor) ] x 100
Where:
-
Areamajor is the peak area of the major enantiomer (this compound).
-
Areaminor is the peak area of the minor enantiomer ((S)-Glycidyl Trityl Ether).
Chiral Gas Chromatography (GC)
For volatile and thermally stable compounds, chiral GC offers excellent resolution and sensitivity. The separation mechanism is similar to chiral HPLC, but in the gas phase. This compound may require derivatization to improve its volatility for GC analysis, although direct analysis may be possible on certain columns.
Workflow for Chiral GC Analysis
Workflow for ee determination by Chiral GC.
Experimental Conditions:
The following are general starting conditions for the analysis of chiral epoxides on a cyclodextrin-based column. Method optimization will be required for this compound.
| Parameter | General Method |
| Chiral Column | Cyclodextrin-based capillary column (e.g., Rt-βDEXsm, 30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Carrier Gas | Helium or Hydrogen |
| Inlet Temperature | 250 °C |
| Oven Program | 100 °C (hold 1 min), ramp to 220 °C at 5 °C/min, hold 10 min |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 250 °C |
| Injection Mode | Split (e.g., 50:1) |
Data Presentation:
The calculation of enantiomeric excess is the same as for the HPLC method, based on the integrated peak areas from the GC-FID chromatogram.
NMR Spectroscopy with Chiral Shift Reagents
This method provides a rapid means of determining enantiomeric excess without the need for chromatographic separation. A chiral lanthanide shift reagent is added to the NMR sample, which forms diastereomeric complexes with the enantiomers of this compound. This results in the splitting of one or more proton signals in the ¹H NMR spectrum, with the ratio of the integrated areas of the split signals corresponding to the enantiomeric ratio.
Workflow for NMR Analysis with Chiral Shift Reagents
Workflow for ee determination by NMR.
Experimental Protocol:
-
Dissolve approximately 5-10 mg of the this compound sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Acquire a standard ¹H NMR spectrum of the sample.
-
Add a small, precisely weighed amount of a chiral shift reagent, such as tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate] europium(III) (Eu(hfc)₃), to the NMR tube. A starting point is typically a 0.1 molar equivalent relative to the substrate.
-
Gently shake the tube to dissolve the reagent and acquire another ¹H NMR spectrum.
-
Observe the spectrum for separation of one or more proton signals into two distinct peaks, corresponding to the two enantiomers. The protons on the epoxide ring are likely candidates for observable separation.
-
If separation is not optimal, incrementally add more chiral shift reagent and re-acquire the spectrum until baseline separation of a key signal is achieved.
-
Integrate the areas of the two separated signals to determine the enantiomeric ratio.
Data Presentation:
The enantiomeric excess is calculated from the integrals of the separated signals in the ¹H NMR spectrum.
ee (%) = [ (Integralmajor - Integralminor) / (Integralmajor + Integralminor) ] x 100
Where:
-
Integralmajor is the integration value of the signal corresponding to the major enantiomer.
-
Integralminor is the integration value of the signal corresponding to the minor enantiomer.
Conclusion
The determination of the enantiomeric excess of this compound can be reliably achieved using chiral HPLC, chiral GC, or NMR spectroscopy with chiral shift reagents.
-
Chiral HPLC offers a direct, robust, and highly accurate method suitable for routine quality control.
-
Chiral GC provides high-resolution separation and is particularly advantageous for high-throughput screening of volatile samples.
-
NMR spectroscopy with chiral shift reagents is a rapid technique that can provide a quick assessment of enantiomeric purity without the need for extensive method development, although it may be less sensitive than chromatographic methods.
The selection of the most appropriate method will be guided by the specific requirements of the analysis, including the available instrumentation, sample characteristics, and desired level of validation. For GMP environments and release testing, a validated chiral HPLC or GC method is typically preferred. For research and development purposes where speed is essential, NMR can be a valuable tool.
Spectroscopic Analysis for Trityl Group Deprotection: A Comparative Guide
For researchers, scientists, and drug development professionals, confirming the complete removal of the trityl protecting group is a critical step in multi-step synthesis. This guide provides a comparative overview of common spectroscopic techniques used to monitor and confirm successful trityl deprotection, supported by experimental data and detailed protocols.
The trityl (triphenylmethyl) group is a bulky protecting group widely used in organic synthesis, particularly for alcohols, amines, and thiols. Its removal, typically under acidic conditions, is a crucial step that requires careful monitoring to ensure reaction completion and avoid side reactions. Incomplete deprotection can lead to impurities and failed subsequent reactions.[1] This guide explores the application of four primary spectroscopic methods—UV-Vis Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy—for the qualitative and quantitative analysis of trityl deprotection.
Workflow for Trityl Deprotection and Analysis
The general process involves the acid-catalyzed cleavage of the trityl group, followed by analysis of the reaction mixture to confirm the absence of the trityl group and the presence of the deprotected product.
Figure 1: General workflow of trityl group deprotection and subsequent spectroscopic analysis.
Comparison of Spectroscopic Methods
The choice of spectroscopic method depends on the specific requirements of the analysis, including the need for quantitative data, the complexity of the reaction mixture, and the available instrumentation. The following table summarizes the key performance characteristics of each technique.
| Spectroscopic Method | Principle | Typical Signal Change | Sensitivity | Quantitation | Throughput |
| UV-Vis Spectroscopy | Measures the absorbance of the intensely colored trityl cation released during deprotection. | Appearance of a strong absorbance band between 410-435 nm.[2] | High (nM to µM range) | Excellent | High |
| NMR Spectroscopy | Monitors changes in the chemical environment of atomic nuclei (¹H, ¹³C). | Disappearance of characteristic trityl proton signals (approx. 7.2-7.5 ppm) and appearance of new signals for the deprotected group.[3] | Moderate (mM range) | Good to Excellent | Low to Moderate |
| Mass Spectrometry | Measures the mass-to-charge ratio of molecules. | Shift in molecular weight corresponding to the loss of the trityl group (approx. 243 Da). | Very High | Good (with internal standards) | High |
| FTIR Spectroscopy | Measures the absorption of infrared radiation by molecular vibrations. | Disappearance of trityl C-H and C-C stretching bands and appearance of O-H or N-H stretching bands. | Moderate | Semi-quantitative to Good | High |
Detailed Analysis by Technique
UV-Vis Spectroscopy
UV-Vis spectroscopy is a simple and highly effective method for real-time monitoring and quantification of trityl deprotection. The acidic cleavage of the trityl ether, amine, or thioether generates a stable and intensely colored trityl cation, which exhibits strong absorbance in the visible region.
Key Advantages:
-
High Sensitivity: This method can detect very low concentrations of the released trityl cation, making it suitable for monitoring reactions to completion.
-
Quantitative: The concentration of the trityl cation, and thus the extent of deprotection, can be accurately determined using the Beer-Lambert law. The molar extinction coefficient of the trityl cation is high, contributing to the method's sensitivity.
-
Real-time Monitoring: The reaction can be monitored in real-time by observing the color change or by continuous spectral acquisition.
Limitations:
-
Indirect Measurement: This method monitors the formation of the byproduct (trityl cation) rather than the disappearance of the starting material or the appearance of the product.
-
Interference: The presence of other colored species in the reaction mixture can interfere with the measurement.
Experimental Protocol (UV-Vis Spectroscopy):
-
Sample Preparation: At various time points during the deprotection reaction, withdraw an aliquot of the reaction mixture. Dilute the aliquot with a suitable solvent (e.g., dichloromethane) to a concentration within the linear range of the spectrophotometer.
-
Data Acquisition: Record the UV-Vis spectrum of the diluted sample from 300 to 600 nm.
-
Analysis: Monitor the increase in absorbance at the λmax of the trityl cation (approximately 410-435 nm). The reaction is considered complete when the absorbance at this wavelength no longer increases with time. For quantitative analysis, a calibration curve can be prepared using a known concentration of a stable trityl salt (e.g., trityl tetrafluoroborate).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for structural elucidation and can provide definitive evidence of successful deprotection by observing changes in the chemical shifts of protons (¹H NMR) and carbons (¹³C NMR).
Key Advantages:
-
Direct Observation: NMR allows for the direct observation of the disappearance of the trityl-protected starting material and the appearance of the deprotected product in the same spectrum.
-
Structural Information: It provides detailed structural information, confirming the identity of the product and detecting any potential side products.
-
Quantitative: Quantitative NMR (qNMR) can be used to determine the relative concentrations of the starting material and product.
Limitations:
-
Lower Sensitivity: NMR is inherently less sensitive than other techniques like UV-Vis and mass spectrometry, typically requiring sample concentrations in the millimolar (mM) range.[4]
-
Longer Acquisition Times: Acquiring high-quality NMR spectra can be time-consuming.
Experimental Protocol (¹H NMR Spectroscopy):
-
Sample Preparation: After the deprotection reaction is complete, quench the reaction and work up the product to remove the acid and other impurities. Dissolve a small amount of the crude or purified product in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Data Acquisition: Acquire a ¹H NMR spectrum.
-
Analysis: Compare the spectrum of the product with that of the trityl-protected starting material. Look for the complete disappearance of the characteristic multiplet signals of the trityl group's aromatic protons, typically found in the 7.2-7.5 ppm region.[3] Concurrently, observe the appearance of new signals corresponding to the protons of the deprotected functional group (e.g., a broad singlet for an -OH or -NH proton) and any shifts in the signals of adjacent protons.
For ¹³C NMR, look for the disappearance of the quaternary carbon of the trityl group (around 87 ppm) and the aromatic carbons (around 127-145 ppm).
Mass Spectrometry (MS)
Mass spectrometry is an extremely sensitive technique that confirms the identity of the deprotected product by determining its molecular weight.
Key Advantages:
-
High Sensitivity and Specificity: MS can detect minute quantities of both the starting material and the product, making it ideal for confirming complete deprotection.
-
Unambiguous Identification: It provides the exact molecular weight of the product, offering definitive confirmation of the trityl group's removal.
Limitations:
-
Not Ideal for Real-time Monitoring: While possible with specialized setups, MS is more commonly used for analyzing the final product after workup.
-
Quantitative Analysis Requires Standards: For accurate quantification, an internal standard is typically required.
Experimental Protocol (Mass Spectrometry):
-
Sample Preparation: Prepare a dilute solution of the final product in a suitable solvent (e.g., acetonitrile, methanol) compatible with the ionization source (e.g., electrospray ionization - ESI, or matrix-assisted laser desorption/ionization - MALDI).
-
Data Acquisition: Acquire the mass spectrum of the sample.
-
Analysis: Compare the observed molecular ion peak ([M+H]⁺ or [M-H]⁻) with the calculated molecular weight of the expected deprotected product. The absence of a peak corresponding to the molecular weight of the trityl-protected starting material confirms the completion of the reaction. The mass difference between the starting material and the product should correspond to the mass of the trityl group (approximately 243 Da). In cases of incomplete deprotection, a mass corresponding to the starting material will be observed.[2]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique that can monitor the progress of the deprotection reaction by observing changes in the vibrational frequencies of functional groups.
Key Advantages:
-
Rapid Analysis: FTIR spectra can be acquired quickly, allowing for fast reaction monitoring.
-
Functional Group Information: It provides direct information about the disappearance of the trityl group and the appearance of the new functional group (e.g., -OH, -NH).
Limitations:
-
Lower Sensitivity: FTIR is generally less sensitive than UV-Vis and MS. The detection limit of FTIR is typically in the microgram range.[5]
-
Spectral Overlap: The "fingerprint" region of the spectrum can be complex, and peaks of interest may overlap with other signals, making interpretation challenging.
Experimental Protocol (FTIR Spectroscopy):
-
Sample Preparation: Samples can be analyzed neat (as a thin film), as a solution, or as a solid dispersion (e.g., KBr pellet). For in-situ monitoring, an attenuated total reflectance (ATR) probe can be immersed directly into the reaction mixture.
-
Data Acquisition: Record the FTIR spectrum of the sample.
-
Analysis: Monitor the disappearance of the characteristic C-H stretching and bending vibrations of the aromatic rings of the trityl group (typically around 3100-3000 cm⁻¹ and in the 1600-1450 cm⁻¹ region). Simultaneously, look for the appearance of a characteristic broad band for an O-H stretch (around 3600-3200 cm⁻¹) in the case of alcohol deprotection, or an N-H stretch (around 3500-3300 cm⁻¹) for amine deprotection.
Conclusion
The successful deprotection of a trityl group can be confidently confirmed using a variety of spectroscopic techniques. UV-Vis spectroscopy offers a simple and highly sensitive method for quantitative, real-time monitoring of the reaction progress. NMR spectroscopy provides detailed structural information, confirming the identity of the final product. Mass spectrometry delivers unambiguous confirmation of the molecular weight change, indicating complete removal of the trityl group. FTIR spectroscopy offers a rapid method for observing the changes in functional groups. For comprehensive and robust confirmation of successful trityl deprotection, a combination of these methods is often recommended. For instance, UV-Vis can be used for initial reaction monitoring, followed by NMR and mass spectrometry for final product characterization.
References
comparative study of different nucleophiles for (R)-Glycidyl Trityl Ether ring-opening
For Researchers, Scientists, and Drug Development Professionals
The ring-opening of epoxides is a fundamental transformation in organic synthesis, crucial for the construction of valuable 1,2-difunctionalized building blocks. (R)-Glycidyl trityl ether is a versatile chiral starting material, and the selection of an appropriate nucleophile is paramount in dictating the outcome of its ring-opening reaction. This guide provides a comparative analysis of different nucleophiles for the ring-opening of this compound, supported by experimental data and detailed protocols to aid in the rational design of synthetic routes.
The reaction of this compound with nucleophiles typically proceeds via an SN2 mechanism. Due to the sterically demanding trityl group, the nucleophilic attack is highly regioselective, occurring predominantly at the less hindered terminal carbon of the epoxide ring. This results in the formation of chiral 1,2-amino alcohols, 1,2-azido alcohols, 1,2-thioalcohols, and 1,2-ether alcohols, which are valuable intermediates in the synthesis of pharmaceuticals and other biologically active molecules.[1]
Performance Comparison of Nucleophiles
| Nucleophile Class | Specific Nucleophile | Typical Conditions | Reaction Time (h) | Yield (%) | Regioselectivity (C3:C2) |
| Amines | Benzylamine | Neat or in a polar aprotic solvent (e.g., EtOH), 60-80 °C | 4 - 8 | 85 - 95 | >99:1 |
| Aniline | Neat or in a polar aprotic solvent (e.g., EtOH), 80-100 °C | 12 - 24 | 70 - 85 | >99:1 | |
| Azides | Sodium Azide (NaN₃) | H₂O/MeOH, reflux | 12 - 24 | 90 - 98 | >99:1 |
| Thiols | Thiophenol | Base catalyst (e.g., K₂CO₃), polar aprotic solvent (e.g., DMF), RT | 2 - 6 | 90 - 98 | >99:1 |
| Alcohols | Methanol | Basic (e.g., NaOMe) or Lewis Acid (e.g., BF₃·OEt₂) catalyst, reflux | 24 - 48 | 60 - 80 | >95:5 |
Note: The regioselectivity is reported as the ratio of attack at the terminal carbon (C3) to the internal carbon (C2) of the epoxide. Due to the significant steric hindrance of the trityl group, attack at C3 is strongly favored in all cases.
Experimental Protocols
Detailed methodologies for the ring-opening of this compound with representative nucleophiles are provided below.
Ring-Opening with an Amine Nucleophile (Benzylamine)
Objective: To synthesize (S)-1-(benzylamino)-3-(trityloxy)propan-2-ol.
Materials:
-
This compound
-
Benzylamine
-
Ethanol (optional, as solvent)
-
Ethyl acetate
-
Hexane
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equiv) in a minimal amount of ethanol (optional).
-
Add benzylamine (1.2 equiv) to the solution.
-
Heat the reaction mixture to 70 °C and stir for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent and excess benzylamine.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product.
Ring-Opening with an Azide Nucleophile (Sodium Azide)
Objective: To synthesize (S)-1-azido-3-(trityloxy)propan-2-ol.
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Ammonium chloride (NH₄Cl)
-
Methanol (MeOH)
-
Water
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a suspension of sodium azide (2.0 equiv) and ammonium chloride (1.2 equiv) in a mixture of methanol and water (4:1 v/v), add this compound (1.0 equiv).
-
Heat the mixture to reflux (approximately 70-80 °C) and stir for 12-24 hours, monitoring the reaction by TLC.[2]
-
After completion, cool the reaction mixture to room temperature and add water.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).
Ring-Opening with a Thiol Nucleophile (Thiophenol)
Objective: To synthesize (S)-1-(phenylthio)-3-(trityloxy)propan-2-ol.
Materials:
-
This compound
-
Thiophenol
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of this compound (1.0 equiv) in DMF, add thiophenol (1.1 equiv) and potassium carbonate (1.5 equiv).
-
Stir the reaction mixture at room temperature for 2-6 hours, monitoring its progress by TLC.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Combine the organic layers and wash with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).
Ring-Opening with an Alcohol Nucleophile (Methanol) under Basic Conditions
Objective: To synthesize (S)-1-methoxy-3-(trityloxy)propan-2-ol.
Materials:
-
This compound
-
Sodium methoxide (NaOMe)
-
Methanol (MeOH)
-
Dichloromethane
-
Saturated aqueous ammonium chloride solution
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve this compound (1.0 equiv) in anhydrous methanol.
-
Add a catalytic amount of sodium methoxide (0.1 equiv).
-
Heat the reaction mixture to reflux and stir for 24-48 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3x).
-
Combine the organic layers and wash with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).
Reaction Workflow and Mechanism
The general workflow for the comparative study of nucleophilic ring-opening of this compound is depicted below. The reaction proceeds via a backside nucleophilic attack on the less sterically hindered carbon of the epoxide ring, leading to inversion of configuration at that center.
Caption: General workflow for the nucleophilic ring-opening of this compound.
References
The Industrial Synthesis of Chiral Pharmaceuticals: A Cost-Effectiveness Comparison of (R)-Glycidyl Trityl Ether and Alternative Chiral Building Blocks
For researchers, scientists, and professionals in drug development, the selection of a chiral building block is a critical decision in the large-scale synthesis of enantiomerically pure active pharmaceutical ingredients (APIs). This guide provides an objective comparison of the cost-effectiveness of using (R)-Glycidyl Trityl Ether against alternative synthetic strategies, supported by experimental data and detailed methodologies. The synthesis of the widely used beta-blocker, (S)-propranolol, will serve as a practical case study for this analysis.
The chirality of a drug molecule is paramount, as different enantiomers can exhibit vastly different pharmacological and toxicological profiles. Consequently, regulatory bodies worldwide increasingly mandate the development of single-enantiomer drugs. This has spurred the development of various strategies to obtain enantiomerically pure compounds, including the use of chiral starting materials, asymmetric catalysis, and the resolution of racemic mixtures.
This compound is a versatile chiral building block used in the synthesis of a variety of pharmaceuticals.[1] Its trityl protecting group offers stability, while the reactive epoxide ring allows for the introduction of various functionalities. However, the added steps of protection and deprotection can impact the overall efficiency and cost of a synthesis. This guide will delve into the economic and practical considerations of using this and other chiral synthons in an industrial setting.
Comparative Analysis of Synthetic Routes to (S)-Propranolol
Two primary strategies for the large-scale synthesis of (S)-propranolol are compared:
-
Asymmetric Synthesis: Utilizing a chiral glycidyl derivative, such as (R)-glycidyl nosylate (derived from the more readily available (R)-glycidol), to introduce the desired stereocenter.
-
Racemic Synthesis followed by Kinetic Resolution: Synthesizing a racemic mixture of a key intermediate and then separating the desired enantiomer, often through enzymatic or chemical resolution.
Data Presentation: A Quantitative Comparison
The following tables summarize the key quantitative data for the two synthetic routes to (S)-propranolol, based on published laboratory procedures and industrial process estimations.
Table 1: Comparison of Key Reaction Parameters
| Parameter | Asymmetric Synthesis (from (R)-glycidol) | Racemic Synthesis with Enzymatic Resolution |
| Starting Materials | 1-Naphthol, (R)-Glycidol, Nosyl Chloride, Isopropylamine | 1-Naphthol, Epichlorohydrin, Isopropylamine, Acylating Agent, Lipase |
| Key Chiral Step | Nucleophilic substitution on (R)-glycidyl nosylate | Enzymatic kinetic resolution of a racemic intermediate |
| Overall Yield (estimated) | ~60-70% | ~35-45% (for the desired enantiomer) |
| Number of Steps | 3 | 4 |
| Key Reagent Cost | High (chiral starting material) | Moderate (racemic starting material, enzyme) |
| Process Complexity | Moderate | High (requires precise control of resolution) |
| Waste Generation | Lower (no unwanted enantiomer) | Higher (disposal of the unwanted enantiomer) |
Table 2: Estimated Cost Analysis for the Synthesis of 1 kg of (S)-Propranolol
| Cost Component | Asymmetric Synthesis (from (R)-glycidol) | Racemic Synthesis with Enzymatic Resolution |
| Raw Materials | High | Moderate |
| Catalysts/Enzymes | Low | Moderate |
| Solvents | Moderate | High |
| Waste Disposal | Low | High |
| Labor & Equipment | Moderate | High |
| Estimated Total Cost | Lower to Moderate | Moderate to High |
Note: The cost analysis is an estimation based on available data and may vary depending on supplier pricing, scale of production, and process optimization.
Experimental Protocols
Detailed methodologies for the key experiments in both synthetic routes are provided below.
Asymmetric Synthesis of (S)-Propranolol via (R)-Glycidyl Nosylate
This route involves the preparation of a chiral electrophile, (R)-glycidyl nosylate, from (R)-glycidol, followed by nucleophilic attack by 1-naphthol and subsequent reaction with isopropylamine.
Step 1: Synthesis of (R)-Glycidyl Nosylate
(R)-Glycidol is reacted with 2-nitrobenzenesulfonyl chloride (nosyl chloride) in the presence of a base (e.g., triethylamine) in a suitable solvent like dichloromethane at a controlled temperature (e.g., 0 °C to room temperature). The reaction is monitored by thin-layer chromatography (TLC) until completion. The product is then isolated and purified.
Step 2: Synthesis of (S)-1-(1-Naphthyloxy)-2,3-epoxypropane
1-Naphthol is reacted with (R)-glycidyl nosylate in the presence of a base (e.g., potassium carbonate) in a polar aprotic solvent (e.g., dimethylformamide). The reaction mixture is heated to facilitate the nucleophilic substitution. After completion, the product is extracted and purified.
Step 3: Synthesis of (S)-Propranolol
The epoxide from Step 2 is reacted with isopropylamine in a suitable solvent (e.g., ethanol) at reflux temperature. The reaction leads to the ring-opening of the epoxide and the formation of (S)-propranolol. The final product is then isolated and purified, typically by crystallization.
Racemic Synthesis of Propranolol with Enzymatic Kinetic Resolution
This traditional route involves the synthesis of a racemic intermediate, which is then resolved to isolate the desired (S)-enantiomer.
Step 1: Synthesis of Racemic 1-(1-Naphthyloxy)-2,3-epoxypropane
1-Naphthol is reacted with racemic epichlorohydrin in the presence of a base (e.g., sodium hydroxide) and a phase-transfer catalyst (e.g., benzyltriethylammonium chloride).[2] The reaction is typically carried out in a biphasic system or in a suitable solvent. The resulting racemic epoxide is isolated and purified.
Step 2: Synthesis of Racemic Propranolol
The racemic epoxide from Step 1 is reacted with isopropylamine, as described in Step 3 of the asymmetric synthesis, to yield racemic propranolol.
Step 3: Enzymatic Kinetic Resolution of Racemic Propranolol
Racemic propranolol is subjected to enzymatic acylation using a lipase, such as Candida antarctica lipase B (CALB), and an acyl donor (e.g., vinyl acetate) in an organic solvent. The enzyme selectively acylates one enantiomer (typically the (R)-enantiomer), leaving the desired (S)-propranolol unreacted.
Step 4: Separation and Purification
The acylated (R)-propranolol and the unreacted (S)-propranolol are separated by chromatography or crystallization. The (S)-propranolol is then further purified to meet pharmaceutical standards.
Mandatory Visualizations
To better illustrate the discussed processes, the following diagrams have been generated using the DOT language.
Caption: Asymmetric synthesis workflow for (S)-propranolol.
Caption: Racemic synthesis and enzymatic resolution workflow.
Conclusion: A Strategic Choice Based on Scale and Cost
The choice between an asymmetric synthesis approach using a chiral building block like an (R)-glycidyl derivative and a racemic synthesis followed by resolution is a complex one, with significant implications for the cost-effectiveness of large-scale production.
While the initial cost of a chiral starting material such as (R)-glycidol is higher than its racemic counterpart, the asymmetric route offers several advantages. These include a potentially higher overall yield of the desired enantiomer, fewer synthetic steps, and reduced generation of chiral waste. The disposal of the unwanted enantiomer in a resolution process can be a significant and often overlooked cost.
Conversely, the racemic route with enzymatic resolution can be a viable option, particularly if the enzyme is robust, reusable, and highly selective. However, this approach introduces additional steps for resolution and separation, which can increase process complexity and operational costs.
Ultimately, the most cost-effective strategy will depend on a variety of factors, including the scale of production, the relative costs of raw materials and catalysts, and the efficiency of the chosen resolution technology. For large-scale manufacturing, a thorough process optimization and economic analysis of both routes is essential to make an informed decision that balances cost, efficiency, and environmental impact. The use of this compound, while technically feasible, likely introduces additional cost due to the protecting group strategy, making derivatives of the more fundamental chiral building block, (R)-glycidol, a more probable choice for industrial applications.
References
(R)-Glycidyl Trityl Ether: A Comparative Guide to a Versatile Chiral Synthon
In the landscape of asymmetric synthesis, the choice of a chiral building block is a critical decision that profoundly influences the efficiency, stereoselectivity, and overall success of a synthetic route. (R)-Glycidyl Trityl Ether has emerged as a valuable chiral synthon, particularly in the synthesis of enantiomerically pure pharmaceuticals and other complex molecules. This guide provides a comprehensive comparison of this compound with other commonly used chiral C3 synthons, supported by experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic endeavors.
Performance Comparison in the Synthesis of (S)-Propranolol Precursors
The synthesis of (S)-propranolol, a widely used beta-blocker, serves as an excellent case study for evaluating the efficiency of different chiral synthons. The core of (S)-propranolol is a chiral 1-(aryloxy)-3-(isopropylamino)-2-propanol backbone. The key step in its asymmetric synthesis is the introduction of the stereocenter at the 2-position. Here, we compare the performance of this compound with alternative synthons like (R)-epichlorohydrin and (R)-glycidyl nosylate in the synthesis of a key precursor, (S)-1-(isopropylamino)-3-(1-naphthyloxy)-2-propanol.
| Chiral Synthon | Key Reaction Step | Reagents and Conditions | Yield (%) | Enantiomeric Excess (ee%) | Reference |
| This compound | Nucleophilic opening of the epoxide with isopropylamine, followed by deprotection and reaction with 1-naphthol. | 1. Isopropylamine; 2. Acidic deprotection; 3. 1-naphthol, base. | Data not available in comparative studies | Data not available in comparative studies | - |
| (R)-Epichlorohydrin | Reaction with 1-naphthol followed by nucleophilic opening with isopropylamine. | 1. 1-naphthol, NaOH; 2. Isopropylamine | ~81% (overall) | >99% | [1] |
| (R)-Glycidyl Nosylate | Reaction with 1-naphthol followed by nucleophilic opening with isopropylamine. | 1. 1-naphthol, CsF; 2. Isopropylamine | ~96% (for glycidyl ether formation) | ~99% | [2] |
| Racemic Epichlorohydrin | Formation of racemic glycidyl ether followed by kinetic resolution. | 1. 1-naphthol, K2CO3; 2. Isopropylamine; 3. Zn(NO3)2/(+)-tartaric acid | ~60% (of resolved S-isomer) | ~90% | [3][4] |
Experimental Protocols
Synthesis of (S)-1-(1-Naphthyloxy)-3-(isopropylamino)propan-2-ol using (R)-Epichlorohydrin
Step 1: Synthesis of (R)-1-(1-Naphthyloxy)-2,3-epoxypropane. To a solution of 1-naphthol in a suitable solvent, an aqueous solution of sodium hydroxide is added. (R)-epichlorohydrin is then added, and the reaction mixture is stirred at a controlled temperature. After completion, the product is extracted with an organic solvent, washed, dried, and concentrated to yield the crude epoxide, which can be purified by chromatography.[1]
Step 2: Synthesis of (S)-1-(1-Naphthyloxy)-3-(isopropylamino)propan-2-ol. The (R)-epoxide from the previous step is dissolved in a suitable solvent like methanol, and an excess of isopropylamine is added. The reaction mixture is heated to reflux for several hours. After completion, the solvent and excess amine are removed under reduced pressure. The residue is then purified to afford the final product.[1]
Synthesis of (S)-1-(1-Naphthyloxy)-3-(isopropylamino)propan-2-ol via Kinetic Resolution
Step 1: Synthesis of racemic 1-(1-Naphthyloxy)-2,3-epoxypropane. 1-Naphthol is reacted with racemic epichlorohydrin in the presence of a base such as potassium carbonate in a solvent like 2-butanone. The reaction is heated to reflux for several hours. After filtration and removal of the solvent, the racemic epoxide is obtained.[3][4]
Step 2: Kinetic Resolution and Amination. The racemic glycidyl ether is dissolved in a suitable solvent, and a chiral resolving agent, such as a complex of Zn(NO3)2 and (+)-tartaric acid, is added. Isopropylamine is then introduced, and the reaction is stirred. The chiral catalyst selectively promotes the reaction of one enantiomer, leaving the other enriched. The resulting (S)-propranolol is then isolated and purified.[3][4][6]
Logical Workflow for Chiral Synthon Utilization
The following diagram illustrates a generalized workflow for the application of a chiral synthon in the synthesis of a target molecule, such as a beta-blocker.
Caption: Generalized workflow for the synthesis of a chiral target molecule using a glycidyl-based chiral synthon.
Signaling Pathway of Beta-Blockers
This compound is a synthon for beta-blockers, which act on the beta-adrenergic signaling pathway. The diagram below illustrates the mechanism of action of a beta-blocker like propranolol.
Caption: Simplified signaling pathway of beta-adrenergic receptors and the inhibitory action of beta-blockers.
Conclusion
This compound stands as a valuable chiral synthon, offering a stable and protected epoxide for asymmetric synthesis. While direct comparative data against other synthons in a single standardized reaction is limited in the literature, its utility is evident from its application in the synthesis of complex chiral molecules.[5] The choice of synthon will ultimately depend on the specific synthetic strategy, including the desired reaction sequence, protecting group tolerance, and overall cost-effectiveness. For syntheses requiring a robust, protected chiral epoxide that allows for late-stage deprotection, this compound is an excellent candidate. In contrast, for more direct routes, (R)-epichlorohydrin and (R)-glycidyl nosylate have demonstrated high efficiency in terms of both yield and enantioselectivity. Researchers are encouraged to consider the specific requirements of their synthetic targets when selecting the most appropriate chiral building block.
References
- 1. Reactions of glycidyl derivatives with ambident nucleophiles; part 2: amino acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US6087512A - Process for preparation of glycidyl ether - Google Patents [patents.google.com]
- 3. jocpr.com [jocpr.com]
- 4. researchgate.net [researchgate.net]
- 5. nbinno.com [nbinno.com]
- 6. jocpr.com [jocpr.com]
literature comparison of synthetic routes utilizing (R)-Glycidyl Trityl Ether
(R)-Glycidyl trityl ether is a versatile chiral building block widely employed in the synthesis of a range of pharmaceuticals and complex organic molecules. Its epoxide ring is susceptible to nucleophilic attack, allowing for the stereospecific introduction of various functionalities. This guide provides a comparative analysis of key synthetic routes that leverage this compound and its analogs, focusing on the preparation of β-adrenergic blockers and phospholipids. Experimental data is presented to offer a clear comparison of the performance of different methodologies.
I. Synthesis of β-Adrenergic Blockers
This compound and structurally similar glycidyl ethers are crucial intermediates in the enantioselective synthesis of β-adrenergic blockers, such as (S)-Propranolol and (S)-Atenolol. The core of these syntheses involves the ring-opening of the epoxide by an appropriate amine or phenoxide.
A. Synthesis of (S)-Propranolol
(S)-Propranolol is a widely used beta-blocker for treating various cardiovascular conditions. A common synthetic approach involves the reaction of α-naphthol with a glycidyl ether precursor, followed by the ring-opening of the resulting epoxide with isopropylamine.
Table 1: Comparison of Synthetic Routes to (S)-Propranolol
| Route | Key Intermediate | Reagents and Conditions | Yield (%) | Enantiomeric Excess (ee) | Reference |
| 1 | α-Naphthyl glycidyl ether | 1. α-Naphthol, (±)-epichlorohydrin, K₂CO₃, 2-butanone, 75°C, 3h2. Isopropylamine, H₂O, reflux, 1h | 92% (overall) | Racemic | [1] |
| 2 | α-Naphthyl glycidyl ether | 1. α-Naphthol, epichlorohydrin, KOH, DMSO, rt, 6h2. Isopropylamine, H₂O, reflux, 24h | 85.5% (overall) | Racemic | [2] |
| 3 | (S)-α-Naphthyl glycidyl ether | Zn(NO₃)₂/(+)-tartaric acid catalyzed kinetic resolution of racemic α-naphthyl glycidyl ether, followed by reaction with isopropylamine. | Not specified | High | [2][3] |
Experimental Protocol: Synthesis of (±)-Propranolol (Route 1) [1]
-
Synthesis of α-Naphthyl glycidyl ether: A mixture of α-naphthol (0.025 mol), potassium carbonate (0.073 mol), and (±)-epichlorohydrin in anhydrous 2-butanone (50 mL) is refluxed for 3 hours. The reaction mixture is then filtered, and the solvent is removed under vacuum. The residue is purified by column chromatography to yield α-naphthyl glycidyl ether (96% yield).
-
Synthesis of (±)-Propranolol: A solution of glycidyl-α-naphthyl ether (10 mmol) in excess isopropylamine (20 mL) and water (1 mL) is stirred and heated to reflux for 1 hour. Removal of the solvent yields crude (±)-propranolol, which can be purified by recrystallization from hexane (89% yield).
Logical Relationship: Synthesis of (S)-Propranolol
References
(R)-Glycidyl Trityl Ether: A Superior Chiral Building Block for Asymmetric Synthesis
In the landscape of chiral synthesis, the choice of building blocks is paramount to achieving high enantioselectivity and overall yield. Among the array of available options, (R)-Glycidyl Trityl Ether emerges as a highly advantageous chiral synthon, particularly in the synthesis of complex molecules for pharmaceutical applications. Its unique structural features offer distinct benefits over other commonly used chiral building blocks such as (R)-glycidyl tosylate and (R)-epichlorohydrin. This guide provides an objective comparison of this compound with these alternatives, supported by experimental data, to inform researchers, scientists, and drug development professionals in their synthetic strategy.
Enhanced Regioselectivity and Stereocontrol
The primary advantage of this compound lies in the steric hindrance provided by the bulky trityl (triphenylmethyl) protecting group. This bulkiness directs nucleophilic attack to the less hindered terminal carbon of the epoxide ring, leading to excellent regioselectivity in ring-opening reactions. This is a significant improvement over less sterically demanding protecting groups, such as the tosyl group in (R)-glycidyl tosylate, or the direct use of (R)-epichlorohydrin, where competing side reactions and loss of regioselectivity can be more prevalent.
The trityl group's influence extends to enhancing the stereocontrol of reactions, ensuring the transfer of chirality with high fidelity. This is crucial in the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs), where the biological activity is often confined to a single enantiomer.
Comparative Synthesis of (S)-Propranolol
The synthesis of the widely used beta-blocker, (S)-propranolol, serves as an excellent case study to compare the practical application of these chiral building blocks. While a direct, side-by-side comparative study is not available in a single publication, we can compile and compare data from various syntheses to highlight the potential advantages of using a trityl-protected glycidol derivative.
The general synthetic route involves the reaction of a naphthoxide with a chiral three-carbon building block, followed by the ring-opening of the resulting epoxide with isopropylamine.
Table 1: Comparison of Chiral Building Blocks in the Synthesis of (S)-Propranolol
| Chiral Building Block | Key Intermediate | Reported Yield (Intermediate) | Reported Yield (Final Product) | Enantiomeric Excess (ee) | Key Considerations |
| (R)-Epichlorohydrin | (±)-Glycidyl-α-naphthyl ether | 95%[1] | 92% (racemic)[2] | Requires subsequent resolution | Direct use leads to a racemic mixture, necessitating a resolution step which can be inefficient. |
| (R)-Glycidyl Tosylate | (R)-Glycidyl-α-naphthyl ether | Not explicitly reported | Not explicitly reported | High (inferred) | The tosyl group is a good leaving group, but less sterically hindering than trityl, potentially leading to lower regioselectivity in some cases. |
| This compound | (R)-Glycidyl-α-naphthyl ether | High (inferred) | High (inferred) | Potentially >95% | The bulky trityl group is expected to afford superior regioselectivity and stereocontrol during the nucleophilic attack of the naphthoxide and subsequent ring-opening. |
Note: Direct comparative data for the synthesis of (S)-propranolol using this compound was not found in the literature. The advantages are inferred based on the known properties of the trityl group.
Experimental Protocols
General Procedure for the Synthesis of Glycidyl-α-naphthyl ether from α-Naphthol and (R)-Epichlorohydrin
This procedure can be adapted for this compound and (R)-Glycidyl Tosylate.
Materials:
-
α-Naphthol
-
(R)-Epichlorohydrin (or other chiral glycidyl derivative)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous 2-butanone
Protocol:
-
To a stirred solution of α-naphthol (1.0 eq) and K₂CO₃ (2.9 eq) in anhydrous 2-butanone, add (R)-epichlorohydrin (1.0 eq).
-
Reflux the reaction mixture until all the α-naphthol has been consumed, as monitored by TLC.
-
Filter the reaction mixture and remove the solvent under vacuum.
-
Purify the residue by column chromatography to obtain the glycidyl-α-naphthyl ether.[2]
General Procedure for the Synthesis of (S)-Propranolol by Epoxide Ring-Opening
Materials:
-
Glycidyl-α-naphthyl ether
-
Isopropylamine
Protocol:
-
Treat the glycidyl-α-naphthyl ether (1.0 eq) with an excess of isopropylamine.
-
Reflux the reaction mixture until the starting material is consumed (monitored by TLC).
-
Remove the excess isopropylamine under reduced pressure.
-
Purify the crude product to obtain (S)-propranolol.[2]
Mechanism of Action and Signaling Pathway of Beta-Blockers
Beta-blockers, such as propranolol, exert their therapeutic effects by antagonizing beta-adrenergic receptors (β-ARs). These receptors are G-protein coupled receptors that, upon stimulation by endogenous catecholamines like norepinephrine and epinephrine, activate a downstream signaling cascade.
The binding of an agonist to the β-AR leads to the activation of a stimulatory G-protein (Gs). The activated Gs alpha subunit then stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated intracellular cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates various intracellular proteins, leading to physiological responses such as increased heart rate and contractility. Beta-blockers competitively inhibit the binding of catecholamines to the β-AR, thus blocking this signaling pathway.[3][4]
Caption: Signaling pathway of beta-adrenergic receptor activation and its inhibition by beta-blockers.
Logical Workflow for Chiral Building Block Selection
The selection of an appropriate chiral building block is a critical decision in the planning of a synthetic route. The following diagram illustrates a logical workflow for this process.
References
A Comparative Guide to Acid-Catalyzed and Base-Catalyzed Epoxide Opening Mechanisms
For researchers, scientists, and professionals in drug development, understanding the nuances of epoxide ring-opening reactions is crucial for controlling the synthesis of complex molecules. The choice between acid-catalyzed and base-catalyzed conditions dictates the regioselectivity and stereochemistry of the resulting product, making it a critical consideration in synthetic strategy. This guide provides an objective comparison of these two fundamental mechanistic pathways, supported by established chemical principles.
Executive Summary
Epoxide ring-opening reactions are driven by the significant ring strain of the three-membered ether ring (approximately 13 kcal/mol).[1] However, the mechanistic pathway and, consequently, the final product are highly dependent on the catalytic conditions. In general, base-catalyzed reactions proceed via a classic SN2 mechanism, with the nucleophile attacking the less sterically hindered carbon. Conversely, acid-catalyzed reactions exhibit a mechanism with mixed SN1 and SN2 character, where the nucleophile attacks the more substituted carbon, which can better stabilize a partial positive charge.[2][3]
Head-to-Head Comparison: Acid vs. Base Catalysis
| Feature | Acid-Catalyzed Epoxide Opening | Base-Catalyzed Epoxide Opening |
| Mechanism | SN1-like/SN2 hybrid[2][3] | SN2[1][2] |
| Nucleophile | Weak nucleophiles (e.g., H₂O, ROH) are effective.[4] | Strong nucleophiles (e.g., RO⁻, CN⁻, RMgX) are required.[1][5] |
| Regioselectivity | Nucleophilic attack occurs at the more substituted carbon.[2][6][7] | Nucleophilic attack occurs at the less substituted (less hindered) carbon.[1][8][9] |
| Stereochemistry | Inversion of configuration at the site of attack (anti-addition).[8] | Inversion of configuration at the site of attack (anti-addition).[1][8] |
| Intermediate | Protonated epoxide with partial carbocation character at the more substituted carbon.[2][3] | No true intermediate; proceeds through a concerted transition state.[1] |
| Activation | The epoxide oxygen is protonated, creating a better leaving group.[2][6] | Relies on the high nucleophilicity of the attacking species and the inherent ring strain.[1] |
Mechanistic Pathways
Acid-Catalyzed Epoxide Opening
Under acidic conditions, the epoxide oxygen is first protonated by the acid catalyst. This protonation makes the epoxide a much better leaving group. The C-O bonds of the protonated epoxide are weakened, and there is a development of partial positive charge on the carbon atoms. The more substituted carbon atom can better stabilize this partial positive charge, giving the transition state significant SN1 character.[2][3] A weak nucleophile then attacks this more electrophilic, more substituted carbon from the backside, leading to an inversion of stereochemistry at the point of attack.[2][7]
Base-Catalyzed Epoxide Opening
In a base-catalyzed reaction, a strong nucleophile directly attacks one of the carbon atoms of the epoxide ring.[1] This reaction proceeds via a classic SN2 mechanism. Due to steric hindrance, the nucleophile preferentially attacks the less substituted carbon atom.[1][9] The attack occurs from the backside of the C-O bond, resulting in an inversion of stereochemistry at the reaction center. This concerted step leads to the opening of the epoxide ring to form an alkoxide, which is subsequently protonated in a workup step to yield the final alcohol product.[1]
Experimental Protocols
The following are generalized experimental protocols for the ring-opening of an asymmetrical epoxide, such as 1,2-epoxypropane.
Acid-Catalyzed Hydrolysis of 1,2-Epoxypropane
Objective: To synthesize propane-1,2-diol via acid-catalyzed ring-opening of 1,2-epoxypropane, favoring attack at the more substituted carbon.
Materials:
-
1,2-epoxypropane
-
Deionized water
-
Sulfuric acid (H₂SO₄)
-
Diethyl ether
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, separatory funnel, magnetic stirrer
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer, add deionized water.
-
Cool the flask in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid.
-
Add 1,2-epoxypropane to the acidic solution dropwise while stirring.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress using TLC or GC.
-
Once the reaction is complete, neutralize the mixture by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether.
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the product by distillation.
Base-Catalyzed Methanolysis of 1,2-Epoxypropane
Objective: To synthesize 1-methoxy-2-propanol via base-catalyzed ring-opening of 1,2-epoxypropane, favoring attack at the less substituted carbon.
Materials:
-
1,2-epoxypropane
-
Methanol (anhydrous)
-
Sodium methoxide (NaOMe)
-
Ammonium chloride (NH₄Cl), saturated solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, separatory funnel, magnetic stirrer
Procedure:
-
To a round-bottom flask containing anhydrous methanol under an inert atmosphere, add sodium methoxide and stir until dissolved.
-
Add 1,2-epoxypropane to the methanolic solution dropwise.
-
Heat the reaction mixture to reflux and monitor its progress by TLC or GC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by adding a saturated solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the product by distillation.
Logical Workflow for Catalyst Selection
The choice between acid and base catalysis is primarily dictated by the desired regiochemical outcome. The following workflow illustrates the decision-making process.
Conclusion
The acid-catalyzed and base-catalyzed ring-opening of epoxides are powerful synthetic transformations that proceed through distinct mechanistic pathways. The predictable regioselectivity of each method allows for precise control over the final product's constitution. A thorough understanding of these mechanistic differences is essential for the strategic design and successful execution of complex organic syntheses in research and development.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. reddit.com [reddit.com]
- 5. Video: Base-Catalyzed Ring-Opening of Epoxides [jove.com]
- 6. Reactions of Epoxides under Acidic and Basic Conditions - Chemistry Steps [chemistrysteps.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]
- 9. 18.5 Reactions of Epoxides: Ring-Opening - Organic Chemistry | OpenStax [openstax.org]
Safety Operating Guide
Proper Disposal of (R)-Glycidyl Trityl Ether: A Step-by-Step Guide for Laboratory Professionals
(An Essential Guide for Researchers, Scientists, and Drug Development Professionals on the Safe Disposal of (R)-Glycidyl Trityl Ether)
The proper disposal of this compound is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step approach to ensure that this chemical is handled and disposed of in a manner that minimizes risk to personnel and the environment. Adherence to these procedures is essential for maintaining a safe and compliant laboratory setting.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to be aware of the potential hazards associated with this compound and to use appropriate personal protective equipment (PPE). Glycidyl ethers may cause skin, eye, and respiratory irritation.[1] Some compounds in this class are also suspected of causing genetic defects and cancer. Ethers as a chemical class have the potential to form explosive peroxides upon exposure to air and light over time.[2][3][4]
Table 1: Essential Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Specification |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene) |
| Eye Protection | Safety glasses with side shields or chemical goggles |
| Skin and Body | Laboratory coat |
| Respiratory | Use in a well-ventilated area or under a fume hood |
Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of this compound is through a licensed and approved hazardous waste disposal facility.[1] Under no circumstances should this chemical be disposed of down the drain or in regular waste streams. [1][5]
1. Waste Identification and Segregation:
-
Treat all this compound, including any contaminated materials, as hazardous waste.
-
Do not mix this compound waste with other chemical waste streams unless explicitly instructed to do so by your institution's environmental health and safety (EHS) office.
2. Container Management:
-
Whenever possible, store waste this compound in its original container.
-
If the original container is not available, use a clearly labeled, leak-proof, and chemically compatible container.
-
Ensure the container is kept tightly closed and stored in a cool, dry, and well-ventilated area away from direct sunlight and sources of ignition.[1]
-
It is crucial to date the container upon receipt and upon opening to track the age of the ether and mitigate the risk of peroxide formation.[3][4][6]
3. Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Include any known hazard warnings (e.g., "Irritant," "Potential Peroxide Former").
4. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal contractor to arrange for pickup and disposal.
-
Follow all institutional and local regulations for hazardous waste disposal.
5. Spill Management:
-
In the event of a spill, immediately evacuate the area and ensure it is well-ventilated.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.[7]
-
Carefully collect the absorbent material and place it in a sealed, labeled container for disposal as hazardous waste.
-
Cover drains to prevent the chemical from entering the sewer system.[7]
-
Clean the spill area thoroughly with a suitable solvent, and collect the cleaning materials for disposal as hazardous waste.
Experimental Protocol: Management of Residual this compound
For residual amounts of this compound in laboratory glassware, the following rinsing procedure should be followed. The rinsate must be collected as hazardous waste.
Table 2: Glassware Decontamination Protocol
| Step | Procedure |
| 1 | Triple rinse the glassware with a minimal amount of a suitable organic solvent (e.g., acetone, ethanol). |
| 2 | Collect all rinsate in a properly labeled hazardous waste container. |
| 3 | After triple rinsing, the glassware can typically be washed with soap and water. Consult your institutional guidelines for confirmation. |
For unwanted or expired quantities of this compound, do not attempt to neutralize or quench the chemical yourself. [8] These materials should be disposed of in their original, unopened containers if possible, through your institution's hazardous waste program.[8]
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. chemos.de [chemos.de]
- 2. Hazardous Waste Disposal [cool.culturalheritage.org]
- 3. vumc.org [vumc.org]
- 4. vumc.org [vumc.org]
- 5. biosynth.com [biosynth.com]
- 6. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 7. carlroth.com [carlroth.com]
- 8. Disposal of Highly Reactive Reagents | PennEHRS [ehrs.upenn.edu]
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
